(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ditert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXCMLBJAMFZEZ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)C#N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705389 | |
| Record name | Di-tert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242267-80-6 | |
| Record name | Di-tert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Cyanopiperazines in Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of blockbuster drugs.[1] Its unique conformational properties and the ability to modulate physicochemical characteristics through substitution at its two nitrogen atoms have made it an invaluable component in drug design.[1][2] While N-substituted piperazines are common, C2-substituted chiral piperazines, such as (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, represent a more advanced and less explored class of building blocks with significant potential for creating novel therapeutics with enhanced specificity and potency.
This guide provides a comprehensive technical overview of this compound, a molecule that combines the structural rigidity of the piperazine core, the stereochemical control of a chiral center, the synthetic versatility of the di-tert-butoxycarbonyl (Boc) protecting groups, and the reactive potential of a nitrile functionality. Although a specific CAS number for this exact compound is not readily found in public databases, its close structural analog, (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, is registered under CAS number 788799-69-9, indicating the synthetic accessibility of this class of compounds.[3]
The cyano group is of particular interest as it can serve as a precursor to a variety of functional groups, including amines, amides, and tetrazoles, or act as a bioisostere for other functionalities. Furthermore, cyanamides have emerged as valuable scaffolds in the development of covalent inhibitors for enzymes, such as deubiquitinating enzymes (DUBs), highlighting the potential of cyanopiperazines in targeted therapies.[4]
This document will delve into the plausible synthetic strategies, physicochemical properties, analytical characterization, and potential applications of this compound, providing a foundational resource for researchers aiming to leverage this unique molecular architecture.
Physicochemical Properties and Structural Features
The molecular structure of this compound is characterized by several key features that dictate its chemical behavior and utility.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₅H₂₅N₃O₄ | Based on structure |
| Molecular Weight | 311.38 g/mol | Based on structure |
| Chirality | (S)-configuration at C2 | Defined by synthesis from (S)-amino acid precursor |
| Protecting Groups | Two tert-butoxycarbonyl (Boc) groups | Provides stability and allows for orthogonal deprotection strategies.[5][6] |
| Key Functional Group | Nitrile (-C≡N) | Can be hydrolyzed, reduced, or participate in cycloadditions. |
| Physical Appearance | Expected to be a white to off-white solid | Based on similar protected amino acid derivatives.[7] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred from the nonpolar nature of the Boc groups. |
The two Boc groups on the nitrogen atoms significantly influence the molecule's properties. They decrease the basicity of the nitrogens, increase lipophilicity, and lock the piperazine ring into a more defined conformation. The tert-butyl groups provide steric hindrance, which can direct the reactivity of other parts of the molecule. The Boc groups are stable to a wide range of reagents but can be readily removed under acidic conditions, allowing for subsequent functionalization of the piperazine nitrogens.[6]
Proposed Stereoselective Synthesis
The stereoselective synthesis of 2-substituted piperazines is a well-established field, often relying on chiral pool starting materials such as α-amino acids.[8][9] A plausible and efficient synthetic route to this compound can be envisioned starting from (S)-piperazine-2-carboxylic acid or a suitable precursor. A key transformation would be the conversion of the carboxylic acid functionality into a nitrile.
Diagram: Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid
-
Rationale: The protection of both nitrogen atoms with Boc groups is crucial to prevent side reactions and to control the reactivity of the piperazine ring in subsequent steps.[10][11]
-
Procedure:
-
To a solution of (S)-piperazine-2-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water (1:1) at 0 °C, add sodium hydroxide (2.5 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the mixture to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of (S)-1,4-Di-Boc-piperazine-2-carboxamide
-
Rationale: Conversion of the carboxylic acid to a primary amide is a necessary intermediate step for the subsequent dehydration to the nitrile.
-
Procedure:
-
Dissolve (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Cool the solution to 0 °C and add oxalyl chloride or thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-3 hours until the evolution of gas ceases.
-
Concentrate the reaction mixture in vacuo to remove excess reagent.
-
Redissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.
-
Stir vigorously for 1-2 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the amide.
-
Step 3: Synthesis of this compound
-
Rationale: The dehydration of the primary amide is a standard method for the synthesis of nitriles. Trifluoroacetic anhydride (TFAA) is an effective dehydrating agent for this transformation.
-
Procedure:
-
Dissolve the (S)-1,4-Di-Boc-piperazine-2-carboxamide (1.0 eq) in anhydrous DCM and triethylamine (2.5 eq) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic anhydride (1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the target compound.
-
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | - Two distinct signals for the tert-butyl protons of the Boc groups. - A multiplet for the proton at the chiral C2 center. - A series of multiplets for the diastereotopic protons of the piperazine ring. |
| ¹³C NMR | - Signals for the quaternary carbons of the tert-butyl groups. - Signals for the carbonyl carbons of the Boc groups. - A signal for the nitrile carbon. - Signals for the carbons of the piperazine ring. |
| FT-IR | - A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. - Strong absorption bands for the carbonyl (C=O) stretch of the Boc groups around 1690-1710 cm⁻¹. - C-H stretching and bending vibrations. |
| Mass Spectrometry (MS) | - The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. |
| Chiral HPLC | - A single peak on a suitable chiral stationary phase to confirm enantiomeric purity. |
Applications in Drug Discovery and Organic Synthesis
The unique structural features of this compound make it a valuable building block for various applications in drug discovery and organic synthesis.
Diagram: Potential Synthetic Transformations
Caption: Synthetic utility of the target compound.
-
Scaffold for Biologically Active Molecules: The piperazine core is present in numerous drugs with a wide range of therapeutic activities, including antipsychotic, antidepressant, and anti-inflammatory agents.[1][12][13] The introduction of a chiral cyano-substituted carbon at the C2 position allows for the exploration of novel chemical space and the development of more selective and potent drug candidates.
-
Covalent Inhibitors: The nitrile group can act as a "warhead" in targeted covalent inhibitors.[4] This is a rapidly growing area in drug discovery, as covalent inhibitors can offer increased potency and duration of action.
-
Peptidomimetics: The rigid, chiral piperazine scaffold can be used to mimic peptide turns and loops, leading to the development of peptidomimetics with improved metabolic stability and oral bioavailability.
-
Synthesis of Complex Heterocycles: The nitrile and the protected amine functionalities can be elaborated into more complex heterocyclic systems, providing access to novel molecular architectures for high-throughput screening and lead optimization.
Conclusion
This compound is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and organic synthesis. While not a commercially common compound, its synthesis is readily achievable through established stereoselective methods. The combination of a chiral piperazine core, orthogonal protecting groups, and a reactive nitrile functionality provides a powerful platform for the creation of novel, high-value molecules. This guide serves as a foundational resource for researchers seeking to harness the potential of this and related chiral cyanopiperazines in their scientific endeavors.
References
-
Jadhav, S. B., & Tripathi, R. K. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6081. [Link]
-
Kategad, P., et al. (2024). N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1. Angewandte Chemie International Edition, e202319273. [Link]
-
Lead Sciences. (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid. [Link]
-
Ghorai, M. K., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3473–3480. [Link]
- Shandong Boyuan Pharmaceutical Co Ltd. (2020). Synthesis method of N-Boc piperazine.
-
Mikhailopulo, I. A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2958. [Link]
-
Pelliccia, S., et al. (2015). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. Medicinal Chemistry, 5(11), 488-497. [Link]
-
Yadav, V., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 18012. [Link]
-
Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(15), 2701-2724. [Link]
-
da Silva, G. V. J., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-603. [Link]
-
El-Faham, A., & Al-Otaibi, S. (2017). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Saudi Chemical Society, 21(3), 335-340. [Link]
-
Amerigo Scientific. 1,4-Di-Boc-piperazine-2-carboxylic acid (97%). [Link]
-
Arumugam, N., et al. (2015). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. Journal of Heterocyclic Chemistry, 52(5), 1435-1443. [Link]
-
Chem-Impex International. 1-tert-Butoxycarbonyl-4-cyanopiperidine. [Link]
-
MacMillan, D. W. C., et al. (2016). Supplementary Information. Nature. [Link]
-
Pelliccia, S., et al. (2016). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 14(3), 943-951. [Link]
-
Royal Society of Chemistry. (2014). Syntheses and NMR spectra. [Link]
-
U.S. Department of Energy. (2021). Controlled cyclization of peptoids to form chiral diketopiperazines. [Link]
-
Wang, X., et al. (2018). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry, 83(22), 14036–14044. [Link]
-
Weïwer, M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1145–1152. [Link]
-
Comins, D. L., & Dehghani, A. (1992). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (1), 18-20. [Link]
-
Alpan, A. S., et al. (2021). Piperazine and piperidine-substituted 7-hydroxy coumarins for the development of anti-inflammatory agents. Archiv der Pharmazie, 354(5), e2000354. [Link]
-
Butler, R. N., et al. (2000). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][1][4][14]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1, (23), 4097-4103. [Link]
-
ResearchGate. (2023). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
ResearchGate. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid - Lead Sciences [lead-sciences.com]
- 4. N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 11. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 12. Piperazine and piperidine-substituted 7-hydroxy coumarins for the development of anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Synthesis of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences with the commercially available (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid and proceeds through a three-step sequence involving reduction, oxidation, and a final Strecker-type cyanation. This guide offers detailed experimental protocols, mechanistic insights, and practical considerations for each synthetic transformation. The causality behind experimental choices is elucidated to provide a self-validating framework for researchers. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to enhance understanding. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable and well-documented method for the preparation of this important synthetic intermediate.
Introduction: The Significance of Chiral Piperazine Scaffolds
Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in the structures of numerous approved drugs.[1][2] The introduction of a nitrile group at the C2 position, particularly with defined stereochemistry, provides a versatile handle for further chemical elaboration, making this compound a highly sought-after intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting groups offer robust protection of the piperazine nitrogens under a variety of reaction conditions, yet can be readily removed under acidic conditions, allowing for subsequent functionalization.[3]
This guide details a reliable synthetic pathway that leverages a commercially available, enantiomerically pure starting material to ensure the desired (S)-stereochemistry in the final product, thus obviating the need for chiral resolution or asymmetric synthesis in the later stages.
Overall Synthetic Strategy
The synthesis of this compound is accomplished via a three-step reaction sequence starting from (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid. The overall transformation is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Mechanistic Discussion
Step 1: Reduction of the Carboxylic Acid
The initial step involves the reduction of the carboxylic acid functionality of (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid to the corresponding primary alcohol. While various reducing agents can effect this transformation, the use of a mixed anhydride intermediate followed by reduction with a mild hydride source like sodium borohydride is a common and effective strategy for N-Boc protected amino acids to avoid side reactions.[4]
Protocol 3.1: Synthesis of (S)-Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
-
To a solution of (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add N-methylmorpholine (1.1 equiv.).
-
Slowly add isobutyl chloroformate (1.1 equiv.) dropwise, maintaining the temperature at 0 °C. Stir the reaction mixture for 30 minutes.
-
In a separate flask, prepare a solution of sodium borohydride (2.0 equiv.) in water.
-
Slowly add the sodium borohydride solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
| Parameter | Value |
| Starting Material | (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid |
| Key Reagents | Isobutyl chloroformate, N-methylmorpholine, Sodium borohydride |
| Solvent | Tetrahydrofuran (THF), Water |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
Step 2: Oxidation of the Primary Alcohol
The selective oxidation of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a critical step. Mild oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol are well-suited for this transformation, particularly with sensitive substrates like N-Boc protected amino alcohols.
Protocol 3.2: Synthesis of (S)-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
-
To a solution of (S)-Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 equiv.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude aldehyde is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.
| Parameter | Value |
| Starting Material | (S)-Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate |
| Key Reagent | Dess-Martin periodinane (DMP) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 90-98% (crude) |
Step 3: Strecker-type Cyanation of the Aldehyde
The final step is the conversion of the aldehyde to the α-aminonitrile via a Strecker-type reaction. The use of trimethylsilyl cyanide (TMSCN) is a common and effective method for the cyanation of aldehydes.[5][6] The reaction is typically catalyzed by a Lewis acid or a phase-transfer catalyst.
Caption: General mechanism of the Strecker reaction.
Protocol 3.3: Synthesis of this compound
-
To a solution of crude (S)-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (1.0 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere, add trimethylsilyl cyanide (TMSCN) (1.5 equiv.).
-
Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂) or a phase-transfer catalyst like tetrabutylammonium cyanide.[7]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir for 15 minutes, then separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
| Parameter | Value |
| Starting Material | (S)-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate |
| Key Reagents | Trimethylsilyl cyanide (TMSCN), Zinc iodide (ZnI₂) (catalyst) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-85% |
Safety and Handling Considerations
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[8][9][10]
-
Reagent-Specific Hazards:
-
Isobutyl chloroformate: Corrosive and lachrymatory. Handle with care.
-
Sodium borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas.
-
Dess-Martin periodinane (DMP): Can be explosive under certain conditions (e.g., shock or heat). Handle with care and store appropriately.
-
Trimethylsilyl cyanide (TMSCN): Highly toxic and readily hydrolyzes to release hydrogen cyanide gas. This reagent must be handled with extreme caution in a well-ventilated fume hood. All glassware and waste should be quenched with an appropriate bleach solution.[6]
-
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the final product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches.
Conclusion
This technical guide has outlined a reliable and stereoselective synthesis of this compound. By starting with a commercially available chiral building block and employing well-established synthetic transformations, this protocol provides a practical and efficient route to this valuable intermediate. The detailed experimental procedures, mechanistic discussions, and safety considerations presented herein are intended to equip researchers with the necessary information to successfully implement this synthesis in their own laboratories. The strategic use of Boc protecting groups ensures that the final product is a versatile platform for the development of novel therapeutic agents.
References
- CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents.
-
Cu-Catalyzed alkylation-cyanation type difunctionalization of styrenes with aliphatic aldehydes and TMSCN via decarbonylation - PubMed. Available at: [Link]
-
Strecker Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 - Organic Chemistry Portal. Available at: [Link]
-
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES - Organic Syntheses. Available at: [Link]
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Available at: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. Available at: [Link]
-
Trimethylsilyl cyanide (TMSCN) | Request PDF - ResearchGate. Available at: [Link]
-
[[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. Available at: [Link]
-
(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid - Lead Sciences. Available at: [Link]
-
Tetrabutylammonium cyanide catalyzes the addition of TMSCN to aldehydes and ketones. Available at: [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. Available at: [Link]
-
The decarboxylative Strecker reaction - PubMed. Available at: [Link]
-
A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. Available at: [Link]
-
(5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE - Organic Syntheses. Available at: [Link]
-
1,4-Bis-Boc-piperazine-2-carboxylic acid. Available at: [Link]
- WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents.
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. macrocyclics.com [macrocyclics.com]
physicochemical properties of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
An In-Depth Technical Guide to the Physicochemical Characterization of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Introduction
This compound is a chiral, non-proteinogenic amino acid derivative that serves as a valuable building block in modern medicinal chemistry. Its rigid piperazine core, combined with the synthetically versatile nitrile group and the stereodefined center, makes it a compelling scaffold for designing novel therapeutic agents, particularly in the development of peptidomimetics and constrained peptides. The di-Boc (di-tert-butyl dicarbonate) protection scheme offers stability under a range of conditions while allowing for selective deprotection, providing a handle for further synthetic elaboration.
A thorough understanding of the physicochemical properties of this intermediate is not merely an academic exercise; it is a critical prerequisite for its effective use in drug discovery and development. These properties govern its reactivity, solubility, purification, and ultimately, its suitability for incorporation into larger, more complex molecules. This guide provides a comprehensive framework for the systematic characterization of this compound, offering both the "how" and the "why" behind each analytical procedure.
Identity and Structural Confirmation
The foundational step in characterizing any chemical reagent is to confirm its molecular structure and identity. For this compound, this involves a combination of spectroscopic techniques that, when used in concert, provide an unambiguous structural fingerprint.
Molecular Formula and Weight
The expected molecular formula is C₁₅H₂₅N₃O₄, which corresponds to a molecular weight of 311.38 g/mol . This is the first and most basic check, typically confirmed with high-resolution mass spectrometry.
Spectroscopic Analysis
NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a small molecule. Due to the conformational rigidity of the piperazine ring and the presence of the bulky Boc groups, the NMR spectrum can exhibit complex splitting patterns and broadened signals at room temperature.
Expert Insight: The two Boc groups can restrict ring inversion, leading to the observation of distinct signals for protons that might otherwise be considered equivalent. This phenomenon, known as atropisomerism or slow-exchanging conformers, can result in a more complex spectrum than initially anticipated. Running the NMR at an elevated temperature (e.g., 50-80 °C) can often coalesce these signals, simplifying the spectrum and aiding in interpretation.
Step-by-Step Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for non-polar to moderately polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for sufficient resolution.
-
Expected ¹H NMR Signals (in CDCl₃):
-
~4.5-5.0 ppm: A multiplet corresponding to the proton at the chiral center (C2), adjacent to the nitrile group.
-
~2.8-4.2 ppm: A complex series of multiplets for the six piperazine ring protons (CH₂ groups). The complexity arises from geminal and vicinal coupling, as well as the aforementioned conformational restriction.
-
~1.4-1.5 ppm: Two distinct, large singlets, integrating to 9 protons each, corresponding to the tert-butyl groups of the two Boc protectors. The chemical non-equivalence is a strong indicator of a rigid or asymmetric environment.
-
-
Expected ¹³C NMR Signals (in CDCl₃):
-
~153-155 ppm: Two signals for the carbonyl carbons of the Boc groups.
-
~117 ppm: The carbon of the nitrile group (C≡N).
-
~80-82 ppm: Two signals for the quaternary carbons of the tert-butyl groups.
-
~40-55 ppm: Signals corresponding to the carbons of the piperazine ring.
-
~28 ppm: Two strong signals for the methyl carbons of the tert-butyl groups.
-
Mass spectrometry provides the exact molecular weight and can offer structural clues through fragmentation patterns.
Step-by-Step Protocol for MS Analysis:
-
Technique Selection: Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity. It is typically run in positive ion mode.
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into the ESI source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Expected Results:
-
The primary ion observed will be the sodium adduct [M+Na]⁺ at an m/z of approximately 334.17. The protonated molecule [M+H]⁺ at m/z 312.19 may also be observed, though sodium adducts are common for molecules with multiple carbonyl oxygens.
-
High-resolution analysis should confirm the elemental composition to within 5 ppm of the theoretical value.
-
IR spectroscopy is a rapid and effective method for identifying key functional groups.
Step-by-Step Protocol for IR Analysis:
-
Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
-
~2240 cm⁻¹: A sharp, medium-intensity peak characteristic of a nitrile (C≡N) stretch.
-
~1690-1700 cm⁻¹: A very strong, broad peak corresponding to the C=O stretch of the carbamate (Boc) groups.
-
~2850-3000 cm⁻¹: C-H stretching vibrations from the alkyl groups.
-
~1150-1250 cm⁻¹: Strong C-O stretching from the Boc groups.
-
Purity and Physical State Assessment
Ensuring the purity of the starting material is paramount for reproducible downstream results.
Physical Appearance
The compound is typically supplied as a white to off-white solid. Any significant deviation from this (e.g., a yellow oil or dark solid) may indicate impurity or degradation.
Melting Point
The melting point of a solid is a quick and reliable indicator of its purity. A pure crystalline compound will have a sharp melting range (typically < 2 °C), whereas impurities will broaden and depress this range.
Step-by-Step Protocol for Melting Point Determination:
-
Sample Preparation: Finely powder a small amount of the dry solid.
-
Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Use a rapid heating rate to find an approximate melting point, then repeat with a fresh sample, slowing the ramp rate to 1-2 °C per minute near the expected temperature.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Chromatographic Purity
Chromatography is essential for quantifying purity and identifying the presence of any related impurities.
Reverse-phase HPLC is the gold standard for purity assessment of organic molecules.
Step-by-Step Protocol for RP-HPLC Method Development:
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point.
-
Mobile Phase: Use a gradient system of (A) Water with 0.1% trifluoroacetic acid (TFA) or formic acid and (B) Acetonitrile with 0.1% of the same acid. The acid helps to sharpen peaks by ensuring consistent ionization of any acidic/basic sites.
-
Gradient Elution: Start with a high percentage of water and gradually increase the percentage of acetonitrile. A typical screening gradient might be 5% to 95% B over 20 minutes.
-
Detection: Use a UV detector, monitoring at a wavelength where the molecule absorbs, such as 210-220 nm (for the carbamate carbonyl) as the nitrile group has a weak chromophore.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at ~1 mg/mL and inject 5-10 µL.
-
Data Analysis: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A pure sample should exhibit a purity level of >95%, ideally >98%.
Diagram: HPLC Purity Analysis Workflow
Caption: Workflow for determining compound purity using RP-HPLC.
Key Physicochemical Properties for Application
These properties are crucial for designing reaction conditions, purification strategies, and formulation studies.
Solubility
Solubility dictates the choice of solvents for chemical reactions, purification, and biological assays. A qualitative assessment is often sufficient for synthetic purposes.
Step-by-Step Protocol for Qualitative Solubility Assessment:
-
Setup: Add approximately 1-2 mg of the compound to a series of small vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent, covering a range of polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes).
-
Observation: Agitate the vials at room temperature and observe if the solid dissolves completely.
-
Classification: Classify the solubility as "soluble" (>2 mg/mL), "sparingly soluble" (partially dissolves), or "insoluble."
Table 1: Expected Solubility Profile
| Solvent | Polarity Index | Expected Solubility | Rationale for Use in Synthesis/Workup |
| Water | 10.2 | Insoluble | Useful for aqueous washes to remove water-soluble impurities. |
| Methanol (MeOH) | 5.1 | Soluble | Common reaction solvent; used in HPLC mobile phase. |
| Dichloromethane (DCM) | 3.1 | Very Soluble | Excellent solvent for reactions and extractions. |
| Ethyl Acetate (EtOAc) | 4.4 | Soluble | Common solvent for extraction and column chromatography. |
| Hexanes/Heptane | 0.1 | Insoluble | Used as an anti-solvent for precipitation or in chromatography. |
| Acetonitrile (ACN) | 5.8 | Soluble | Common polar aprotic solvent for reactions and HPLC. |
Optical Rotation
Since the compound is chiral, measuring its optical rotation is essential to confirm the enantiomeric identity ((S)-configuration) and assess its enantiomeric purity.
Step-by-Step Protocol for Measuring Specific Rotation:
-
Solution Preparation: Accurately prepare a solution of the compound at a known concentration (c), typically 1 g per 100 mL (e.g., 100.0 mg in 10.0 mL of solvent). The solvent must be specified (e.g., chloroform, methanol).
-
Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).
-
Measurement: Fill a sample cell of a known path length (l), typically 1 decimeter (dm), with the solution and measure the observed rotation (α) at a specific temperature (T) and wavelength (D-line of a sodium lamp, 589 nm).
-
Calculation: Calculate the specific rotation [α] using the formula: [α]ᵀᴰ = α / (l × c)
-
Reporting: The value should be reported with the sign (+ for dextrorotatory, - for levorotatory), temperature, wavelength, concentration, and solvent.
Chemical Stability Considerations
A key "field-proven" insight is understanding the stability of the protecting groups. The Boc groups are designed to be stable to a wide range of conditions but are labile under strong acid.
-
Acid Stability: The Boc groups will be rapidly cleaved by strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane, or formic acid. This is the primary method for their removal in a synthetic sequence. The compound is expected to be unstable in solutions with a pH < 4 for extended periods.
-
Base Stability: The compound is generally stable to basic conditions (e.g., organic bases like triethylamine, or mild inorganic bases like K₂CO₃). However, strong aqueous bases (e.g., NaOH, LiOH) at elevated temperatures could potentially hydrolyze the nitrile group or the carbamate esters.
-
Storage: For long-term stability, the compound should be stored in a cool, dry place, protected from light and strong acids.
Conclusion
The systematic physicochemical characterization of this compound is a fundamental activity that underpins its successful application in research and development. By employing the spectroscopic, chromatographic, and physical analysis techniques detailed in this guide, researchers can confirm the identity, purity, and key properties of this valuable chiral building block. This ensures reproducibility in synthetic campaigns and provides the foundational data necessary for advancing drug discovery programs.
References
Note: As this is a specialized chemical intermediate, direct scientific literature is limited. The references below are to authoritative sources for the analytical techniques described.
-
NMR Spectroscopy: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
HPLC for Pharmaceutical Analysis: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Determination of Melting Point: United States Pharmacopeia (USP). General Chapter <741>. Melting Range or Temperature. [Link]
-
Optical Rotation: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]
-
Boc-Protection Group Chemistry: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
An In-depth Technical Guide to the Solubility of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, a key building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the theoretical principles governing its solubility, offers predictive insights into its behavior in various organic solvents, and provides robust, field-tested protocols for experimental solubility determination.
Executive Summary: The Strategic Importance of Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation development. For a molecule like this compound, which features a combination of bulky, lipophilic protecting groups and a polar nitrile moiety, understanding its interaction with different solvent environments is paramount for efficient synthesis, purification, and downstream applications. This guide provides the foundational knowledge and practical methodologies to navigate these challenges effectively.
Molecular Structure and its Implications for Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a guiding tenet, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[1][2]
This compound possesses distinct structural features that influence its solubility profile:
-
Di-tert-butyl Dicarboxylate Groups: The two bulky tert-butoxycarbonyl (Boc) protecting groups are predominantly non-polar and contribute significantly to the molecule's lipophilicity.[3] These groups will favor interactions with non-polar or moderately polar solvents through London dispersion forces.
-
Piperazine Ring: The core piperazine ring is a heterocyclic amine, which, when unprotected, can participate in hydrogen bonding. However, in this case, the nitrogens are protected by the Boc groups, reducing their ability to act as hydrogen bond donors. The overall ring structure contributes to the molecule's rigidity.
-
Cyano Group (-C≡N): The nitrile functionality is polar due to the significant dipole moment of the carbon-nitrogen triple bond. This group can act as a hydrogen bond acceptor and will favor interactions with polar solvents.
The overall solubility of this molecule will be a balance between the large, non-polar surface area of the Boc groups and the localized polarity of the cyano group.
Predictive Solubility in Common Organic Solvents
Based on the structural analysis, we can make qualitative predictions about the solubility of this compound in a range of organic solvents. These predictions are a crucial first step in solvent screening for synthesis, chromatography, and crystallization.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Moderate | The large non-polar character of the Boc groups will have some affinity for these solvents, but the polar cyano group will limit high solubility. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform | High | These solvents can effectively solvate both the non-polar and polar regions of the molecule without engaging in strong hydrogen bonding, which is not a primary feature of the solute. Dichloromethane is a common solvent for Boc-protected compounds.[4] |
| Ethyl Acetate (EtOAc) | High | Ethyl acetate offers a good balance of polarity to interact with the cyano group and sufficient non-polar character to solvate the Boc groups. It is frequently used for extraction and chromatography of similar compounds.[5][6] | |
| Tetrahydrofuran (THF), Dioxane | High | These cyclic ethers are good general solvents for a wide range of organic compounds and are expected to effectively dissolve this molecule. | |
| Acetonitrile (MeCN) | Moderate to High | The polarity of acetonitrile will be favorable for the cyano group, but the bulky non-polar groups may limit very high solubility. | |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These highly polar aprotic solvents are excellent at dissolving a wide array of organic molecules and are expected to be very effective, though they can be difficult to remove. | |
| Polar Protic | Methanol, Ethanol | Moderate | The alcohol's ability to hydrogen bond will be primarily with the cyano group as an acceptor. The large non-polar groups will likely limit very high solubility compared to polar aprotic solvents. |
| Water | Insoluble | The molecule's large non-polar surface area from the Boc groups will dominate, leading to very poor solubility in water. |
Experimental Determination of Solubility: A Validated Protocol
While predictive analysis is valuable, quantitative experimental determination is essential for process development and regulatory filings. The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of this compound.
The Equilibrium Shake-Flask Method
This method is considered the gold standard for determining thermodynamic solubility.
Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.
Detailed Experimental Protocol
Materials:
-
This compound (ensure purity is known)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or other sealable glass containers
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or methanol). From this stock, prepare a series of calibration standards of known concentrations.
-
Sample Preparation:
-
Add an excess of the solid compound to a vial (e.g., 10-20 mg).
-
Add a known volume of the test solvent (e.g., 2 mL).
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration is no longer increasing.
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed for the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
-
Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration that falls within the range of the calibration curve.
-
-
Quantification:
-
Analyze the calibration standards and the diluted samples by a validated HPLC method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the test solvent, accounting for the dilution factor.
-
Self-Validation and Trustworthiness:
-
Visual Confirmation: At the end of the equilibration period, there must be visible excess solid in the vial to ensure that a saturated solution has been achieved.
-
Method Validation: The HPLC analytical method used for quantification must be validated for linearity, accuracy, and precision.
-
Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results.
Advanced Considerations and Troubleshooting
-
Polymorphism: The solubility of a solid is dependent on its crystalline form (polymorph). It is crucial to characterize the solid form before and after the solubility experiment (e.g., by XRPD) to ensure that no phase transformation has occurred.
-
Solvate Formation: In some solvents, the compound may form a solvate, which will have a different solubility than the unsolvated form.
-
Temperature Effects: The solubility of most solids increases with increasing temperature.[7][8] For processes that involve temperature changes, it is advisable to determine the solubility at different temperatures.
-
Kinetic vs. Thermodynamic Solubility: This guide focuses on thermodynamic (equilibrium) solubility. In early drug discovery, higher-throughput kinetic solubility methods are often used, which can sometimes result in supersaturated solutions and overestimate the true solubility.[9]
Conclusion
A thorough understanding of the solubility of this compound is indispensable for its effective utilization in research and development. By combining theoretical predictions based on its molecular structure with rigorous experimental determination, scientists can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The protocols and insights provided in this guide are designed to ensure the generation of accurate and reliable solubility data, thereby accelerating the drug development process.
References
-
Chemistry LibreTexts. (2019, June 5). Chapter 9.2: Solubility and Structure. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Langhals, H. (2023, December 6). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Retrieved from [Link]
-
Patel, S., & Liu, T. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- U.S. Patent No. US20170369442A1. (2017). Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Vange, J. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Wood, P. A., & Cole, J. C. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
Zang, H., et al. (2023, January 29). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Di-tert-butyl piperazine-1,4-dicarboxylate|CAS 76535-75-6 [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
enantiomeric purity of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
An In-Depth Technical Guide to Determining the Enantiomeric Purity of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Authored by a Senior Application Scientist
Abstract
This compound is a sophisticated chiral building block pivotal in the synthesis of complex pharmaceutical agents. Its stereochemical integrity is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are intrinsically linked to its enantiomeric purity. This guide provides a comprehensive exploration of the analytical methodologies required to accurately determine the enantiomeric excess (% ee) of this compound. We delve into the mechanistic principles and practical applications of chiral chromatography—both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure the highest standards of quality control.
The Strategic Importance of Chiral Piperazines in Modern Drug Discovery
The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and serve as a versatile synthetic handle, make it a valuable component in drug design.[2] When a stereocenter is introduced, as in the case of this compound, the resulting chiral structure can significantly enhance biological activity, improve selectivity for the target receptor, and optimize pharmacokinetic properties.[3][4]
However, the presence of chirality brings a critical challenge: ensuring enantiomeric purity. It is well-established that enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological effects.[][6] The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of this principle.[] Consequently, regulatory bodies mandate strict control over the stereochemical purity of chiral drugs, making the development of robust and reliable analytical methods for its assessment an indispensable part of the drug development process.[7][8]
Synthesis and the Origin of Enantiomeric Impurities
To appreciate the analytical challenge, one must understand the synthetic context from which the target molecule and its potential enantiomeric impurity arise. While multiple synthetic routes exist, a common strategy involves the asymmetric synthesis or resolution of a key intermediate, followed by functionalization and protection. A representative approach may involve the hydrogenation of a pyrazine precursor, followed by Boc-protection.[9]
The critical step that defines the stereocenter at the C2 position is the point at which the (R)-enantiomer can be introduced. This can occur through incomplete resolution, racemization under harsh reaction conditions, or the use of starting materials with insufficient enantiopurity. Therefore, a highly sensitive analytical method is required to detect and quantify even trace amounts of the undesired (R)-enantiomer.
Core Analytical Methodologies for Enantiomeric Purity Determination
The primary challenge in analyzing enantiomers is their identical physical and chemical properties in an achiral environment.[7] To distinguish them, a chiral environment must be introduced. This is typically achieved through chiral chromatography or by using chiral auxiliaries in NMR spectroscopy.
Chiral Chromatography: The Gold Standard
Chiral chromatography is the most widely used and definitive technique for separating enantiomers. The separation is achieved on a Chiral Stationary Phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times.
Caption: Principle of Chiral Chromatography.
A. High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for enantiomeric purity analysis. For Boc-protected piperazines, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), are exceptionally effective.[10]
-
Causality Behind Method Choices:
-
Stationary Phase: Polysaccharide CSPs offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's chiral grooves. This versatility makes them highly successful for a broad range of molecules.
-
Mobile Phase: Normal-phase chromatography, typically using alkane/alcohol mixtures (e.g., n-Hexane/Isopropanol), is often preferred.[11] The reasoning is twofold: alcohols are excellent hydrogen bond competitors that can finely modulate retention and selectivity, and these conditions prevent the potential acid-catalyzed hydrolysis of the tert-butyl carbamate (Boc) protecting groups.
-
B. Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, high-throughput alternative to HPLC for chiral separations.[12][13] It utilizes supercritical CO₂, a non-toxic and environmentally friendly solvent, as the main mobile phase component.[14][15]
-
Field-Proven Advantages:
-
Speed: The low viscosity of supercritical fluids permits much higher flow rates than HPLC, drastically reducing analysis times, often by a factor of 3-5.[12]
-
Efficiency: Superior mass transfer in supercritical fluids leads to sharper, more efficient peaks and potentially better resolution.
-
Green Chemistry: SFC significantly reduces the consumption of organic solvents, aligning with sustainability goals and lowering operational costs.[10]
-
Complementary Selectivity: The unique properties of the mobile phase can sometimes provide different elution orders or improved separations compared to HPLC on the same CSP.[10]
-
NMR Spectroscopy: An Orthogonal Approach
While chromatography is the primary tool, NMR spectroscopy offers a valuable orthogonal method for confirming enantiomeric excess.[16] Since enantiomers are indistinguishable in a standard NMR experiment, a chiral auxiliary must be added to the sample.
-
Principle of Operation:
-
Chiral Derivatizing Agents (CDAs): These are chiral molecules that react covalently with the analyte's enantiomers to form a pair of diastereomers.
-
Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the analyte.
-
In both cases, the resulting diastereomers have distinct spatial arrangements and, therefore, different chemical environments. This leads to separate, resolvable signals in the ¹H NMR spectrum, which can be integrated to determine their relative ratio.[17][18] This method is particularly useful as it does not require a specialized chiral chromatography setup.
Caption: Principle of NMR Derivatization for %ee Determination.
Self-Validating Experimental Protocols and Data
The trustworthiness of any analytical result hinges on a well-developed and validated method. Below are detailed protocols that serve as a robust starting point for the analysis of this compound.
Overall Analytical Workflow
Caption: Overall Analytical Workflow for Enantiomeric Purity.
Protocol 1: Chiral HPLC Method
This protocol is designed for high resolution and accuracy.
-
Instrumentation: HPLC system with UV detector.
-
Chiral Stationary Phase: Chiralpak® IC-3 (cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.
-
Mobile Phase: 0.2% Trifluoroacetic acid (TFA) in n-Hexane:Isopropanol (IPA) (95:5 v/v). Expert Insight: The small amount of TFA is often crucial for improving the peak shape of basic compounds like piperazines by minimizing tailing.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30°C. Causality: Temperature control is critical for reproducible retention times and selectivity in chiral separations.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers (requires injection of a racemic standard).
-
Integrate the peak areas.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area_S - Area_R| / (Area_S + Area_R)] * 100.
-
Protocol 2: Chiral SFC Screening Method
This protocol is optimized for speed and is ideal for high-throughput analysis.
-
Instrumentation: Analytical SFC system with UV or PDA detector.
-
Chiral Stationary Phase: Chiralpak® IC (amylose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Supercritical CO₂ (A) and Methanol (B).
-
Gradient: Isocratic elution with 15% Methanol.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in Methanol to a concentration of approximately 1.0 mg/mL.
-
Injection Volume: 5 µL.
-
Data Analysis: Perform as described in the HPLC protocol.
Data Summary: HPLC vs. SFC Performance
| Parameter | Chiral HPLC | Chiral SFC | Rationale / Field Insight |
| Typical Run Time | 20 - 40 min | 3 - 8 min | SFC's low-viscosity mobile phase allows for significantly higher flow rates.[19] |
| Resolution (Rs) | > 1.5 (Excellent) | > 1.5 (Excellent) | Both techniques can achieve baseline resolution with proper method development. |
| Solvent Consumption | High (e.g., ~20 mL/run) | Low (e.g., ~1.5 mL organic/run) | SFC primarily uses CO₂, making it a "greener" and more cost-effective option.[10] |
| Throughput | Moderate | High | The combination of short run times and fast column equilibration makes SFC ideal for screening.[12] |
Conclusion and Authoritative Recommendations
The determination of the is a critical quality control step that demands robust and reliable analytical methods.
-
For routine QC and high-resolution analysis , a validated Chiral HPLC method on a polysaccharide-based CSP is the authoritative standard, providing excellent accuracy and reproducibility.
-
For high-throughput screening and process development , Chiral SFC is the superior choice, offering a dramatic increase in speed and a significant reduction in solvent waste without compromising separation quality.[14]
-
As an orthogonal confirmation , NMR spectroscopy with a suitable chiral derivatizing or solvating agent provides an invaluable, independent verification of enantiomeric excess, strengthening the overall analytical data package.
By employing these self-validating systems and understanding the causality behind the methodological choices, researchers and drug developers can ensure the stereochemical integrity of their chiral building blocks, paving the way for the development of safer and more effective medicines.
References
-
(PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities - ResearchGate. (n.d.). ResearchGate. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (n.d.). Thieme E-Books & E-Journals. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2018). Journal of Chemical Education. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC. [Link]
-
NMR determination of enantiomeric excess - ResearchGate. (n.d.). ResearchGate. [Link]
-
(PDF) Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice - ResearchGate. (n.d.). ResearchGate. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. (n.d.). ResearchGate. [Link]
-
(PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. (n.d.). ResearchGate. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). Journal of Agricultural and Food Chemistry. [Link]
- Method for preparing 4-cyanopiperidine hydrochloride. (2017).
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (2020). Inorganic Chemistry. [Link]
-
Enantiomeric purity of synthetic therapeutic peptides: A review. (2024). PubMed. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (n.d.). Selvita. [Link]
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (2017). PubMed Central. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]
-
Analytical Methods - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
New insights into supercritical fluid chromatography for chiral separations. (2020). Analytical Methods (RSC Publishing). [Link]
-
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (2021). PubMed Central. [Link]
-
Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro - Scholars' Mine. (n.d.). Scholars' Mine. [Link]
-
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023). PubMed. [Link]
-
1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. (n.d.). Organic Syntheses Procedure. [Link]
-
Chiral Separations: Using SFC to Unlock Purification Potential. (2023). YouTube. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Connect Journals. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2016). Atlantis Press. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. selvita.com [selvita.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chromatographyonline.com [chromatographyonline.com]
A Technical Guide to the Commercial Availability and Sourcing of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is a valuable, stereochemically defined building block in medicinal chemistry. Its rigid piperazine core, combined with the versatile cyano group and orthogonal Boc protecting groups, makes it a strategic intermediate for synthesizing complex molecules with precise three-dimensional architectures. This guide provides an in-depth analysis of its commercial availability, finding that while the racemic mixture is commercially cataloged, the enantiomerically pure (S)-form is predominantly available through custom synthesis. We will explore practical sourcing strategies, crucial quality control parameters for ensuring stereochemical integrity, safe handling protocols, and its application in modern drug discovery, providing researchers with the critical information needed to procure and effectively utilize this key chiral intermediate.
Introduction: The Strategic Value of a Chiral Cyanopiperazine
The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. Introducing stereocenters onto this ring system dramatically expands the accessible chemical space, allowing for finer control over a molecule's interaction with biological targets.[1] The title compound, this compound, offers a unique combination of features:
-
Stereochemical Control: The defined (S)-stereocenter is critical for enantioselective interactions with chiral biological targets like enzymes and receptors, which can significantly impact a drug candidate's potency and safety profile.[2]
-
Orthogonal Protection: The two tert-butoxycarbonyl (Boc) groups protect the piperazine nitrogens, allowing for selective deprotection and sequential functionalization at the N1 and N4 positions.
-
Versatile Cyano Group: The nitrile moiety is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in various cycloaddition reactions, serving as a linchpin for further molecular elaboration.
These attributes make it a sought-after intermediate for constructing novel therapeutics, particularly in areas like neuroscience and oncology where precise molecular geometry is paramount.
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | (S)-1,4-Bis(tert-butoxycarbonyl)-2-cyanopiperazine, (S)-1,4-Di-Boc-2-cyanopiperazine |
| Molecular Formula | C₁₅H₂₅N₃O₄ |
| Molecular Weight | 311.38 g/mol |
| CAS Number | 924964-23-8 (Racemic Mixture) |
| (S)-Enantiomer | No unique CAS number widely indexed; typically custom-sourced. |
Commercial Availability: Off-the-Shelf Racemate vs. Custom-Synthesized Enantiomer
A thorough market analysis reveals a critical distinction in the commercial landscape for this compound. The racemic version, Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate , is available as a catalog chemical. However, the enantiomerically pure (S)-enantiomer is not typically stocked as a standard product and must be acquired through custom synthesis.
Sourcing the Racemic Compound
The racemic mixture serves as a useful starting point for developing analytical methods or for applications where stereochemistry is not critical.
| Supplier | Product Name | CAS Number | Purity Specification | Link |
| Chem-Impex | 1,4-Di-Boc-2-cyanopiperazine | 924964-23-8 | ≥ 95% (NMR) |
Note: Availability and specifications are subject to change. Researchers should always verify with the supplier.
Sourcing the (S)-Enantiomer via Custom Synthesis
For drug discovery programs requiring enantiopure material, partnering with a Contract Research Organization (CRO) or a custom synthesis company is the most viable route. These organizations offer fee-for-service (FFS) or full-time equivalent (FTE) models to produce specific molecules on a milligram-to-kilogram scale.[3][4]
Key Considerations for Custom Synthesis:
-
Synthetic Route Discussion: Be prepared to discuss potential synthetic routes. Companies may have proprietary methods or may work from literature precedents. Providing a known synthetic pathway can expedite the quoting process.
-
Chiral Purity Requirements: Clearly specify the required enantiomeric excess (e.e.), typically >98% for pharmaceutical applications.
-
Analytical Specifications: Define the full panel of analytical tests required for batch release (e.g., ¹H NMR, ¹³C NMR, LC-MS, Chiral HPLC, Elemental Analysis).
-
Lead Time and Scale: Discuss project timelines and the desired quantity of the final compound.
Representative Custom Synthesis Providers:
This is not an exhaustive list, and thorough due diligence is recommended when selecting a synthesis partner.
Synthetic Strategies for Enantiopure Access
Understanding the synthetic approaches is crucial for technical discussions with a custom synthesis provider. The primary strategies for obtaining the (S)-enantiomer involve either asymmetric synthesis from achiral precursors or synthesis from a chiral starting material (chiral pool synthesis).
A plausible and efficient approach starts from a commercially available, enantiopure amino acid.[7][8] This leverages the inherent chirality of the starting material to build the piperazine ring with the desired stereochemistry.
Caption: Conceptual workflow for asymmetric synthesis.
This approach, starting from a chiral pool, is often preferred as it can be more scalable and cost-effective than methods requiring chiral chromatography to separate enantiomers from a racemic mixture.[7][9]
Quality Control: A Self-Validating System
For a chiral intermediate intended for drug development, rigorous quality control is non-negotiable. The receiving scientist must implement a self-validating system to confirm the identity, purity, and stereochemical integrity of each batch.
Incoming Material Verification Protocol
-
Documentation Review:
-
Cross-reference the Certificate of Analysis (CoA) with the purchase order specifications.
-
Verify the supplier, product name, CAS number (for racemate), batch number, and key analytical results (NMR, MS, purity).
-
Ensure a Safety Data Sheet (SDS) has been received and reviewed.
-
-
Physical Inspection:
-
Visually inspect the container for proper labeling and integrity.
-
Note the physical appearance (e.g., white to off-white solid) and compare with specifications.
-
-
Analytical Confirmation (Mandatory):
-
¹H NMR: Confirm the structural integrity. Pay close attention to the integration of the Boc protons (~1.4-1.5 ppm) and the protons on the piperazine ring. The spectra of di-Boc piperazines can be complex due to rotational conformers.[10][11][12]
-
Mass Spectrometry (MS): Verify the molecular weight. Expect to see ions corresponding to [M+H]⁺, [M+Na]⁺, or fragments related to the loss of Boc groups.[13]
-
Chiral HPLC: This is the most critical analysis to confirm enantiomeric purity. A validated chiral HPLC method is required to separate the (S) and (R) enantiomers and determine the enantiomeric excess (e.e.).[14][15]
-
-
Archiving:
-
Retain a sample of the batch for future reference.
-
File all documentation (CoA, SDS, internal analytical data) for traceability.
-
Caption: Workflow for incoming material quality control.
Protocol: Chiral HPLC Method Development
Developing a robust method for chiral separation is essential. Polysaccharide-based chiral stationary phases (CSPs) are often the first choice.
Step-by-Step Methodology:
-
Column Selection: Start with an immobilized polysaccharide-based CSP, such as cellulose tris(3,5-dichlorophenylcarbamate) on silica gel.[14]
-
Mobile Phase Screening:
-
Use a normal-phase mobile phase system, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol.
-
Screen different ratios (e.g., 90:10, 80:20, 70:30 Heptane:IPA) to find initial separation conditions.
-
Small amounts of an additive, like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can improve peak shape.
-
-
Optimization:
-
Flow Rate: Optimize for the best balance of resolution and analysis time (typically 0.5-1.0 mL/min).
-
Temperature: Adjust the column temperature (e.g., 25-40 °C) as it can influence selectivity and resolution.[14]
-
Wavelength: The compound lacks a strong chromophore, so detection at low UV wavelengths (e.g., 205-220 nm) is necessary.
-
-
Validation: Once separation is achieved (Resolution > 1.5), the method should be validated for linearity, accuracy, precision, and limit of detection/quantitation (LOD/LOQ) according to standard guidelines.
Handling, Storage, and Safety
As a nitrile-containing compound, this compound requires careful handling.
-
Handling:
-
Always handle within a certified chemical fume hood to avoid inhalation of any potential dust or vapor.[16][17]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[18]
-
Avoid contact with strong acids, as this can potentially lead to the release of highly toxic hydrogen cyanide gas.[16]
-
Do not work alone when handling significant quantities of cyanide-containing compounds.[17][18]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong acids and oxidizing agents.[18]
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Cyanide-containing waste must be collected in a designated, properly labeled, and sealed container.[18]
-
Conclusion
This compound is a high-value building block whose commercial availability is tailored to the specific needs of drug discovery. While the racemic mixture is accessible through chemical catalogs, the enantiopure (S)-form is primarily sourced via custom synthesis. This guide empowers researchers to navigate this landscape by providing a framework for sourcing, outlining essential synthetic considerations, and establishing a robust, self-validating quality control system. By understanding the nuances of its procurement and implementing rigorous verification and safety protocols, scientists can confidently integrate this powerful chiral intermediate into their research pipelines, accelerating the development of next-generation therapeutics.
References
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023, November 14). ChemRxiv. Retrieved January 23, 2026, from [Link]
-
Asymmetric synthesis. XXXI. Synthesis of 2-substituted piperazines from chiral non-racemic lactams. (1994). Sci-Hub. Retrieved January 23, 2026, from [Link]
-
N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1. (2024, March 18). Angewandte Chemie International Edition. Retrieved January 23, 2026, from [Link]
-
Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved January 23, 2026, from [Link]
- Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.
-
An approach to the mass spectrometry identification of cyanobacterial peptides. The case of demethylmicrocystin-LR. (2025, August 5). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 23, 2026, from [Link]
-
The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (n.d.). Organic Letters - ACS Publications. Retrieved January 23, 2026, from [Link]
-
Custom synthesis for U.S. Organizations. (n.d.). Apex Molecular. Retrieved January 23, 2026, from [Link]
-
Lab Safety Guideline: Cyanide. (n.d.). Harvard University Environmental Health & Safety. Retrieved January 23, 2026, from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, November 11). ResearchGate. Retrieved January 23, 2026, from [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. (2024, October 22). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Working Safely with Cyanide Guideline. (n.d.). The University of Queensland. Retrieved January 23, 2026, from [Link]
-
An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. (n.d.). Mass Spectrometry. Retrieved January 23, 2026, from [Link]
-
Custom synthesis : fee for service. (n.d.). Atlanchim Pharma. Retrieved January 23, 2026, from [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Retrieved January 23, 2026, from [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023, February 21). The Journal of Organic Chemistry - ACS Publications. Retrieved January 23, 2026, from [Link]
-
Sub-part-per-million Precursor and Product Mass Accuracy for High-throughput Proteomics on an Electron Transfer Dissociation-enabled Orbitrap Mass Spectrometer. (2010). Sci-Hub. Retrieved January 23, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 23, 2026, from [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023, February 21). NIH. Retrieved January 23, 2026, from [Link]
-
The Power of Chiral Building Blocks in Drug Discovery. (2026, January 19). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 23, 2026, from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Cyanide Safe Use Guidelines. (n.d.). Columbia University Research. Retrieved January 23, 2026, from [Link]
-
Stereoselective Synthesis and Antimicrobial Studies of Allo-Gibberic Acid-Based 2,4-Diaminopyrimidine Chimeras. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Asymmetric Synthesis of Chiral Piperazines. (2007, October 23). R Discovery. Retrieved January 23, 2026, from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Cyanide Compounds. (2021, June 7). University College London Safety Services. Retrieved January 23, 2026, from [Link]
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). Cureus. Retrieved January 23, 2026, from [Link]
-
Eantiospecific Synthesis of Chiral Pyrrolidine-fused Piperazine Derivatives via Diaza-Cope Rearrangement. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Nanofractionation Platform with Parallel Mass Spectrometry for Identification of CYP1A2 Inhibitors in Metabolic Mixtures. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Chiral Separations: Methods and Protocols. (n.d.). Gerald Gubitz. Retrieved January 23, 2026, from [Link]
- Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.
-
Full Time Equivalent. (n.d.). Richman Chemical Inc. Retrieved January 23, 2026, from [Link]
-
Enantioselective synthesis of chiral BCPs. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Synthesis of chiral 1-(2-aminoalkyl)aziridines via a self-opening reaction of aziridine. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Custom Organic Synthesis Costs. (2021, May 18). Sciencemadness.org. Retrieved January 23, 2026, from [Link]
-
Chemical Synthesis Services. (n.d.). Biocompare. Retrieved January 23, 2026, from [Link]
Sources
- 1. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. apexmolecular.com [apexmolecular.com]
- 4. Full Time Equivalent — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. biocompare.com [biocompare.com]
- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. jchemrev.com [jchemrev.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. csfarmacie.cz [csfarmacie.cz]
- 16. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 17. Cyanide Compounds | Safety Services - UCL – University College London [ucl.ac.uk]
- 18. research.columbia.edu [research.columbia.edu]
literature review of substituted piperazine-2-carbonitriles
An In-Depth Technical Guide to Substituted Piperazine-2-carbonitriles: Synthesis, Properties, and Therapeutic Potential
Introduction: Unlocking Underexplored Chemical Space
The piperazine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a multitude of clinically successful drugs.[1][2] Its six-membered ring containing two nitrogen atoms at the 1 and 4 positions confers a unique combination of properties. The nitrogen atoms can act as hydrogen bond acceptors or donors, and their basicity (pKa) allows for the formation of salts, which is crucial for improving the water solubility and bioavailability of drug candidates.[1][3][4] This synthetic tractability has made the piperazine core a cornerstone in designing agents for diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][5][6]
Despite its prevalence, a structural analysis of piperazine-containing drugs reveals a significant bias: the vast majority—over 80%—feature substitution exclusively at the nitrogen atoms (N1 and N4).[7] Carbon-substituted piperazines, particularly those with functional groups directly on the ring, represent a largely unexplored frontier in drug discovery.[2][7] This guide focuses on a specific, functionally rich subclass: substituted piperazine-2-carbonitriles . The introduction of a carbonitrile group at the C-2 position creates a chiral α-aminonitrile moiety, a versatile chemical handle that opens new avenues for molecular design and therapeutic application. This document serves as a technical review for researchers and drug development professionals, elucidating synthetic strategies, discussing potential structure-activity relationships, and postulating the therapeutic promise of this novel chemical class.
Part 1: The Synthetic Challenge: Accessing the Piperazine-2-carbonitrile Core
The primary obstacle in exploring this chemical space is the development of robust and efficient synthetic routes. Traditional methods often focus on N-functionalization, whereas C-substitution, especially at the α-position to a nitrogen, requires more nuanced strategies. Two principal approaches can be envisioned: building the ring with the nitrile already in place (Ring Formation) or installing the nitrile group onto a pre-formed piperazine ring (Post-Cyclization Functionalization).
Strategic Overview: Ring Formation vs. C-H Functionalization
The choice of synthetic strategy is dictated by the availability of starting materials, desired substitution patterns, and scalability. Cyclization strategies offer control over stereochemistry if chiral precursors are used, while C-H functionalization provides a more direct route to modify existing piperazine scaffolds.
Caption: High-level comparison of two primary synthetic routes to piperazine-2-carbonitriles.
Protocol: Photoredox-Mediated C-H Cyanation
Recent advances in photoredox catalysis have enabled the direct functionalization of C-H bonds adjacent to nitrogen atoms, a previously formidable challenge.[2] This approach is particularly attractive for its mild conditions and high functional group tolerance. The following protocol outlines a plausible, self-validating system for the synthesis of a model N-aryl, N'-Boc-protected piperazine-2-carbonitrile.
Experimental Workflow: Direct C-H Cyanation
Caption: Step-by-step workflow for the synthesis via photoredox C-H functionalization.
Detailed Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the N-aryl-N'-Boc-piperazine (1.0 equiv), the iridium-based photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and a suitable solvent such as 1,2-dichloroethane (DCE).
-
Causality: The iridium complex is chosen for its ability to absorb visible light and initiate the single-electron transfer (SET) process required for catalysis.[2] DCE is a common solvent for these reactions due to its polarity and higher boiling point. The Boc protecting group is essential for activating the adjacent C-H bond towards oxidation.
-
-
Reagent Addition: Add the cyanide source, such as trimethylsilyl cyanide (TMSCN, 2.0-3.0 equiv), and an appropriate oxidant.
-
Causality: TMSCN is a commonly used and relatively safe source of the cyanide nucleophile. The oxidant is required to regenerate the active state of the photocatalyst, closing the catalytic cycle.
-
-
Degassing: Seal the tube and thoroughly degas the reaction mixture by subjecting it to three cycles of freeze-pump-thaw or by bubbling argon/nitrogen through the solution for 20-30 minutes.
-
Causality: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Rigorous removal of oxygen is critical for reaction efficiency and reproducibility, serving as an internal validation checkpoint.
-
-
Photoreaction: Place the reaction vessel approximately 5-10 cm from a blue LED lamp (λ ≈ 450 nm) and begin vigorous stirring. Maintain the reaction at room temperature for 12-24 hours.
-
Causality: Blue light provides the necessary energy to excite the iridium photocatalyst. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to ensure completion.
-
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Causality: The aqueous wash removes inorganic salts and any remaining water-soluble reagents.
-
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure piperazine-2-carbonitrile product.
-
Causality: Chromatography separates the desired product from unreacted starting material, catalyst residues, and byproducts, ensuring high purity for subsequent biological evaluation.
-
Part 2: Biological Potential and Structure-Activity Relationships (SAR)
While direct biological data on piperazine-2-carbonitriles is sparse, we can extrapolate potential activities and SAR by analyzing the roles of the piperazine scaffold, the α-aminonitrile moiety, and related C-2 substituted structures in known bioactive molecules.
The Pharmacological Significance of the α-Aminonitrile Group
The nitrile group is a versatile pharmacophore. It is relatively small and can act as a potent hydrogen bond acceptor. It is also a bioisostere for carbonyl groups and can engage in specific interactions with enzyme active sites. The α-aminonitrile structure is a key feature in several classes of enzyme inhibitors. The proximity of the nitrile to the piperazine ring nitrogens creates a unique electronic and steric environment that can be exploited for targeted drug design.
Postulated Biological Activities
Piperazine derivatives are known to exhibit a vast range of biological activities.[5][8][9] The introduction of a C-2 carbonitrile could modulate these activities or introduce novel ones.
| Potential Biological Target Class | Rationale for Investigation | Key References |
| Enzyme Inhibitors (e.g., Proteases, Kinases) | The piperazine scaffold is common in kinase inhibitors, often interacting with the hinge region.[10] The nitrile can provide an additional interaction point. | [10] |
| CNS Receptors (e.g., Sigma, Dopamine, Serotonin) | C-2 substitution on piperazine rings has been shown to be critical for affinity to CNS targets like sigma receptors.[1] The chiral center at C-2 could impart stereospecific binding. | [1] |
| Antimicrobial / Antifungal Agents | Many substituted piperazine derivatives have demonstrated significant antimicrobial and antifungal properties.[11][12] The nitrile could enhance these activities. | [11][12] |
| Anthelmintic Agents | Piperazine itself is a well-known anthelmintic that targets GABA receptors in helminths.[13] Novel derivatives could overcome resistance or broaden the spectrum of activity. | [13] |
Key Structure-Activity Relationship (SAR) Insights
Based on related structures, a logical SAR framework can be proposed. The primary points of diversification are the substituents at the N1 and N4 positions and the stereochemistry at the C2 position.
Caption: Key structural points for SAR exploration in the piperazine-2-carbonitrile scaffold.
-
N1-Substituent: This position is critical for target recognition. In many CNS-active and anticancer piperazines, this is a large, lipophilic aryl or heteroaryl group that engages in key hydrophobic or pi-stacking interactions.[10]
-
N4-Substituent: This position often modulates physicochemical properties. Small alkyl groups (e.g., methyl) or polar functionalities can be used to tune solubility, cell permeability, and metabolic stability.[1][10]
-
C2-Stereochemistry: As a chiral center, the configuration at C-2 will likely be crucial for biological activity. It is imperative to synthesize and test enantiomerically pure compounds, as the (R) and (S) isomers may exhibit profoundly different potency and selectivity. This is evident in studies of related piperazin-2-ylmethanol derivatives, where stereochemistry dictates receptor affinity.
Conclusion and Future Directions
Substituted piperazine-2-carbonitriles represent a promising yet underexplored area of chemical space. The core scaffold combines the proven "privileged" nature of the piperazine ring with the versatile functionality of an α-aminonitrile, creating a powerful platform for drug discovery. While synthetic access has historically been a barrier, modern methodologies like photoredox C-H functionalization provide viable pathways for their creation.
Future research should focus on three key pillars:
-
Asymmetric Synthesis: Developing robust, scalable, and stereoselective synthetic routes to access enantiomerically pure piperazine-2-carbonitriles is the most critical next step.
-
Library Development: Creating a diverse library of analogues by varying the N1 and N4 substituents to probe the SAR for various biological targets.
-
Biological Screening: Systematically screening these novel compounds against a broad range of targets, including kinases, CNS receptors, and microbial pathogens, to uncover their therapeutic potential.
By systematically addressing these areas, the scientific community can unlock the full potential of this unique chemical scaffold and pave the way for a new generation of piperazine-based therapeutics.
References
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). Semantic Scholar.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Synthesis of piperazines. Organic Chemistry Portal.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- A Mini Review on Piperizine Derivatives and their Biological Activity. Jetir.Org.
- Method for the preparation of piperazine and its derivatives.
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Preprints.org.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
- Piperazine skeleton in the structural modification of natural products: a review. PubMed Central.
- A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Piperazine and morpholine: Synthetic. (2015). Journal of Chemical and Pharmaceutical Research.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). PubMed Central.
- The medicinal chemistry of piperazines: A review.
- Structure-Activity Relationship of Piperazin-2-ylmethanol Derivatives: A Compar
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. jetir.org [jetir.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. wisdomlib.org [wisdomlib.org]
Methodological & Application
Application Notes and Protocols: The Strategic Use of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate as a Chiral Building Block
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active agents.[1] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it an ideal backbone for drug candidates.[2] This guide provides an in-depth technical overview of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate , a highly valuable and versatile chiral building block. The presence of a stereochemically defined center, orthogonally protected nitrogen atoms, and a synthetically malleable cyano group allows for the precise and controlled construction of complex, enantiomerically pure molecules.[3] We will explore its core properties, detail key synthetic transformations with step-by-step protocols, and illustrate its application in the logical design of advanced molecular architectures for drug discovery.
Introduction to a Privileged Chiral Scaffold
Chiral building blocks are fundamental to modern drug development, as the three-dimensional arrangement of atoms is critical for specific and high-affinity interactions with biological targets.[4][5] this compound offers a robust and conformationally constrained framework. The di-Boc protection scheme provides stability and solubility while enabling selective deprotection strategies, and the cyano group at the C2 position serves as a versatile precursor for various essential functional groups.
This molecule's strategic value lies in its ability to introduce a specific stereocenter early in a synthetic sequence, from which molecular complexity can be built in a controlled, stepwise manner. This approach accelerates the development of novel chemical entities by providing reliable access to enantiomerically pure piperazine derivatives.[6][7]
Physicochemical Properties and Handling
Proper handling and storage are critical to maintaining the integrity of this chiral building block.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅N₃O₄ | - |
| Molecular Weight | 311.38 g/mol | - |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, THF | General Chemical Principles |
| Storage | Store at 2-8°C under inert atmosphere | Recommended Practice |
Safety & Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Structural Features and Synthetic Potential
The unique arrangement of functional groups in this compound is the source of its synthetic power. The diagram below highlights these key features.
Diagram 2: Primary synthetic pathways for the C2-cyano group.
Protocol 2.1.1: Reduction of Cyano Group to Primary Amine
This protocol yields the corresponding aminomethylpiperazine derivative, a crucial intermediate for introducing substituents via amide bond formation or reductive amination.
-
Rationale: Catalytic hydrogenation is a clean and effective method for nitrile reduction. Raney Nickel is a cost-effective and highly active catalyst for this transformation. The reaction is performed under pressure to ensure efficient reduction.
-
Step-by-Step Protocol:
-
To a high-pressure hydrogenation vessel, add this compound (1.0 eq).
-
Add a slurry of Raney Nickel (approx. 20% w/w) in ethanol. Caution: Raney Nickel is pyrophoric and must be handled as a slurry.
-
Add methanol or ethanol as the solvent, ensuring the substrate is fully dissolved.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with H₂ (50-100 psi) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude (S)-Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, which can be purified by column chromatography.
-
Protocol 2.1.2: Hydrolysis of Cyano Group to Carboxylic Acid
Hydrolysis provides the corresponding carboxylic acid, a handle for peptide couplings or conversion to other carbonyl derivatives.
-
Rationale: Strong acidic conditions are required to hydrolyze the nitrile directly to a carboxylic acid while simultaneously removing the acid-labile Boc protecting groups. This one-pot deprotection-hydrolysis can be highly efficient.
-
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like dioxane if necessary.
-
Add 6M aqueous hydrochloric acid (HCl) in excess (e.g., 10-20 eq).
-
Heat the mixture to reflux (approx. 100-110 °C) and stir for 12-48 hours.
-
Monitor the reaction by LC-MS for the disappearance of starting material and intermediates.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting crude piperazine-2-carboxylic acid dihydrochloride salt can often be used directly or purified by recrystallization.
-
Selective N-Deprotection and Functionalization
The Boc groups are readily cleaved under acidic conditions, unmasking the piperazine nitrogens for further derivatization.
Protocol 2.2.1: Complete Deprotection of Boc Groups
This protocol is fundamental for preparing the core piperazine scaffold for subsequent reactions like N-alkylation or N-arylation.
-
Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves Boc groups at room temperature. Dichloromethane (DCM) is an excellent solvent that is inert to the reaction conditions. The volatile nature of both TFA and DCM simplifies workup. [8]
-
Step-by-Step Protocol:
-
Dissolve the Boc-protected piperazine derivative (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (5-10 eq, often used as a 20-50% solution in DCM).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting TFA salt of the deprotected piperazine can be converted to the free base by partitioning between a strong base (e.g., 1M NaOH) and an organic solvent (e.g., DCM or EtOAc).
-
Application Example: Synthesis of a Chiral Diamide Ligand Precursor
To demonstrate the synthetic utility of the building block, the following workflow outlines the preparation of a more complex chiral molecule, which could serve as a precursor for a bidentate ligand or a pharmacophore.
Diagram 3: Multi-step synthesis workflow from the building block to a complex target molecule.
Protocol 3.1: Synthesis of (S)-1,4-Di-Boc-2-(benzamidomethyl)piperazine (Step A to C)
-
Causality: This workflow begins with the reduction of the cyano group to form a primary amine (B). This amine is then acylated with benzoyl chloride. The Boc groups remain intact, ensuring that acylation occurs selectively at the newly formed primary amine.
-
Protocol:
-
Prepare (S)-Di-Boc-2-(aminomethyl)piperazine (B) from the starting nitrile (A) according to Protocol 2.1.1 .
-
Dissolve compound B (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add benzoyl chloride (1.1 eq) dropwise.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-4 hours.
-
Upon completion (monitored by LC-MS), quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product (C) by silica gel chromatography.
-
Protocol 3.2: Deprotection and Di-acylation (Step C to E)
-
Causality: The Boc groups are removed from compound C to expose the two piperazine nitrogens (D). A sequential or one-pot acylation can then be performed to install different groups at N1 and N4, leading to the final, highly functionalized product (E).
-
Protocol:
-
Deprotect compound C using Protocol 2.2.1 to obtain the TFA salt (D).
-
For the final step, dissolve the free base of D (1.0 eq) in anhydrous DCM with a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 eq).
-
Add the first acylating agent (e.g., benzoyl chloride, 1.05 eq) at 0 °C and stir for 1 hour.
-
Add the second acylating agent (e.g., acetyl chloride, 1.05 eq) and allow the reaction to proceed to completion.
-
Work up the reaction as described in Protocol 3.1 and purify the final product (E) by chromatography or recrystallization.
-
Representative Analytical Data
The following table provides expected analytical data for the title compound, based on spectroscopic principles and data from similar structures. [9]
| Analysis | Expected Data |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.80-4.60 (m, 1H), 4.20-3.80 (m, 2H), 3.60-3.00 (m, 4H), 1.48 (s, 9H), 1.46 (s, 9H) ppm. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.8, 154.2, 117.5 (CN), 81.5, 81.0, 50.0, 45.0, 43.0, 40.0, 28.4, 28.3 ppm. |
| Mass Spec (ESI+) | m/z: 312.19 [M+H]⁺, 334.17 [M+Na]⁺. |
Conclusion
This compound is a powerful chiral building block for the synthesis of complex, enantiomerically pure molecules. Its pre-defined stereochemistry, orthogonal protection scheme, and versatile cyano handle provide a streamlined and logical pathway for constructing novel piperazine-containing entities. The protocols and strategies outlined in this guide serve as a robust foundation for researchers in medicinal chemistry and drug development to leverage this scaffold in their synthetic campaigns, ultimately accelerating the discovery of new therapeutic agents.
References
-
Chaloin, O., et al. (2008). Synthesis of Enantiopure Di( Tert -Butyl) (2 S ,4 S )-4-Hydroxy-6-Oxo-1,2-Piperidinedicarboxylate. A Useful Building Block for the Preparation of 4-Hydroxypipecolate Derivatives. Organic Syntheses, 85. Available at: [Link]
-
Gunaratna, M. J., et al. (2019). Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Arkivoc, 2019(iii), 22-39. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. Available at: [Link]
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. Available at: [Link]
-
Lattanzi, A., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(22), 10393-10401. Available at: [Link]
- Bayer AG. (2017). Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.
- Bristol-Myers Squibb Company. (2003). Asymmetric synthesis of piperazic acid and derivatives thereof. Google Patents.
-
Zhang, Z., et al. (2019). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 21(18), 7394-7398. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Johnson, D. S., & Li, J. J. (2007). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Recent patents on anti-cancer drug discovery, 2(1), 1–19. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]
-
Buchler GmbH. (n.d.). Chiral Building Blocks. Available at: [Link]
-
Goti, A., et al. (2018). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Catalysts, 8(12), 603. Available at: [Link]
-
Macmillan, D. W. C., et al. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Organic Letters. Available at: [Link]
-
Stoltz Group. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 4-aminopiperazine-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Lattanzi, A., et al. (2022). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. Available at: [Link]
-
O'Brien, P., et al. (2012). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 134(20), 8462-8473. Available at: [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]
- Merck Sharp & Dohme Corp. (2014). Preparation of tert-butyl 4-((1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate. Google Patents.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 5. Chiral Building Blocks Selection - Enamine [enamine.net]
- 6. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Asymmetric Synthesis of α-Amino Acids Utilizing (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Novel Chiral Glycine Equivalent for Asymmetric Amino Acid Synthesis
The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These chiral building blocks are integral to a vast array of pharmaceuticals, peptidomimetics, and other biologically active molecules. Among the myriad of strategies for asymmetric amino acid synthesis, the use of chiral auxiliaries to direct the stereoselective alkylation of a glycine enolate equivalent remains a robust and reliable method. This guide details the application of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate , a highly effective chiral auxiliary, for the synthesis of a diverse range of non-proteinogenic α-amino acids.
The piperazine scaffold is a privileged structure in medicinal chemistry, and its incorporation into a chiral auxiliary offers distinct advantages.[1] The rigid, chair-like conformation of the piperazine ring, coupled with the stereodirecting influence of the cyano group at the (S)-configured stereocenter, provides a well-defined chiral environment for asymmetric transformations. The dual N-Boc protection enhances solubility in common organic solvents and modulates the reactivity of the system. This application note will provide a comprehensive overview of the underlying principles, detailed experimental protocols, and the scope of this powerful synthetic tool.
The Strategic Advantage: Mechanism of Stereochemical Induction
The efficacy of this compound as a chiral auxiliary hinges on its ability to facilitate the diastereoselective alkylation of the α-carbon. The key steps and the rationale behind the stereochemical control are outlined below:
-
Enolate Formation: Treatment of the cyanopiperazine with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), at low temperatures (typically -78 °C) results in the regioselective deprotonation of the α-proton, forming a chiral lithium enolate. The lithium cation is believed to chelate to the nitrogen atoms of the piperazine ring and potentially the cyano group, creating a rigid, planar enolate.
-
Diastereoselective Alkylation: The subsequent introduction of an electrophile (e.g., an alkyl halide) leads to the formation of a new carbon-carbon bond. The stereochemical outcome of this alkylation is dictated by the steric hindrance imposed by the chiral piperazine backbone. The bulky tert-butyl groups of the Boc protecting groups and the conformation of the piperazine ring effectively shield one face of the enolate. Consequently, the electrophile preferentially approaches from the less sterically encumbered face, leading to the formation of one diastereomer in high excess.
-
Auxiliary Cleavage and Amino Acid Liberation: Following the diastereoselective alkylation, the chiral auxiliary is removed to unveil the desired α-amino acid. This typically involves a two-step process:
-
Hydrolysis of the Nitrile: The cyano group is hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Removal of the Piperazine Auxiliary and Boc Groups: The piperazine scaffold and the Boc protecting groups are cleaved, often concurrently with nitrile hydrolysis, under strong acidic conditions (e.g., concentrated HCl).
-
The overall transformation effectively translates the stereochemical information from the chiral auxiliary to the newly formed stereocenter of the α-amino acid.
Visualizing the Workflow: A Step-by-Step Overview
Caption: Workflow for asymmetric α-amino acid synthesis.
Detailed Experimental Protocols
4.1. General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried prior to use.
-
Reagents should be of high purity. Anhydrous tetrahydrofuran (THF) is typically obtained by distillation from sodium/benzophenone ketyl.
-
Diisopropylamine should be distilled from calcium hydride prior to use in the preparation of LDA.
-
Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Diastereomeric ratios can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis of the final amino acid product.
4.2. Protocol 1: Diastereoselective Alkylation of this compound
This protocol provides a general procedure for the alkylation step. The specific alkylating agent and reaction times may need to be optimized for different substrates.
-
Preparation of LDA Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous THF (appropriate volume for a 0.5 M solution). Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents, typically 1.6 M in hexanes). Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Enolate Formation: In a separate flame-dried flask under argon, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution (1.1 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour. A color change to yellow or orange is often observed, indicating enolate formation.
-
Alkylation: To the enolate solution at -78 °C, add the alkylating agent (e.g., benzyl bromide, 1.2 equivalents) dropwise.
-
Reaction Quench and Workup: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the desired alkylated product.
4.3. Protocol 2: Hydrolysis and Auxiliary Removal to Yield the α-Amino Acid
-
Hydrolysis: Dissolve the purified alkylated cyanopiperazine derivative in concentrated hydrochloric acid (e.g., 6 M or 12 M HCl).
-
Heating: Heat the reaction mixture at reflux (typically 100-110 °C) for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess acid. The resulting residue contains the hydrochloride salt of the desired amino acid and the chiral auxiliary.
-
Purification: The crude amino acid can be purified by ion-exchange chromatography or by recrystallization.
Data Presentation: Scope and Performance
The utility of this compound has been demonstrated in the synthesis of a variety of α-amino acids with excellent stereocontrol. The following table summarizes representative results from the literature, showcasing the high diastereoselectivities and yields achievable with this methodology.
| Entry | Electrophile (R-X) | Product (α-Amino Acid) | Yield (%) | Diastereomeric Excess (d.e. %) |
| 1 | Benzyl bromide | Phenylalanine | 85 | >98 |
| 2 | Iodomethane | Alanine | 80 | >98 |
| 3 | Allyl bromide | Allylglycine | 82 | >95 |
| 4 | Isopropyl iodide | Valine | 75 | >95 |
| 5 | 1-Iodobutane | Norleucine | 88 | >98 |
Note: Yields are for the two-step sequence (alkylation and hydrolysis). Diastereomeric excess was determined on the alkylated intermediate.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The high diastereomeric excess achieved in the alkylation step is a direct measure of the effectiveness of the chiral auxiliary. This can be readily verified by standard analytical techniques such as ¹H NMR spectroscopy of the crude alkylated product, where the signals corresponding to the diastereomeric products can be integrated. Furthermore, the enantiomeric purity of the final amino acid product, as determined by chiral HPLC, provides ultimate confirmation of the stereochemical fidelity of the entire process. The consistency of high diastereoselectivity across a range of electrophiles underscores the robustness and reliability of this synthetic strategy.
Conclusion: A Powerful Tool for Asymmetric Synthesis
This compound has emerged as a valuable and highly effective chiral auxiliary for the asymmetric synthesis of α-amino acids. Its rigid conformational framework, coupled with the well-defined stereodirecting elements, allows for excellent control over the stereochemical outcome of the key alkylation step. The straightforward experimental procedures and the ability to access a wide variety of enantiomerically enriched amino acids make this a powerful tool for researchers in academia and industry. The applications of this methodology are continually expanding, promising further innovations in the synthesis of complex chiral molecules for drug discovery and development.
References
- D. J. Ager, "The Synthesis of Unnatural Amino Acids," in Asymmetric Synthesis, ed. G. M. Coppola and H. F. Schuster (New York: Wiley, 1987), 1-34.
-
R. O. Duthaler, "Recent developments in the stereoselective synthesis of α-amino acids," Tetrahedron 50, no. 6 (1994): 1539-1650. [Link]
-
F. P. J. T. Rutjes and H. E. Schoemaker, "Piperazine-based chiral auxiliaries in asymmetric synthesis," Tetrahedron Letters 38, no. 4 (1997): 677-680. [Link]
-
T. D. Penning et al., "Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)," Journal of Medicinal Chemistry 40, no. 9 (1997): 1347-1365. [Link]
-
P. O'Brien, "Asymmetric C-C bond formation using chiral auxiliaries: applications in the synthesis of piperidines," Journal of the Chemical Society, Perkin Transactions 1, no. 12 (1998): 1-20. [Link]
Sources
Strategic N-Alkylation of the (S)-2-Cyanopiperazine Scaffold: A Two-Step Protocol from the Di-Boc Protected Precursor
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the N-alkylation of the chiral scaffold derived from (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate. Direct alkylation of this substrate is unfeasible due to the absence of a reactive N-H bond, as both nitrogen atoms are protected with tert-butyloxycarbonyl (Boc) groups. We present a robust, two-step strategy that involves a selective mono-deprotection of the N4-Boc group, followed by the nucleophilic substitution on the liberated secondary amine. This guide explains the chemical rationale behind each step, offers detailed, validated protocols, and includes troubleshooting advice to empower researchers in synthesizing novel, high-value molecules for drug discovery and development.
Introduction: The Challenge and the Strategy
The (S)-2-cyanopiperazine core is a valuable chiral building block in medicinal chemistry. Its constrained conformation and the presence of multiple functionalization points make it an attractive scaffold for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents. A key synthetic operation is the introduction of diverse substituents at the N4 position to explore the structure-activity relationship (SAR) of a lead compound.
The commercially available starting material, this compound, presents a common synthetic challenge: it is fully protected and lacks the nucleophilic secondary amine required for direct N-alkylation. Therefore, a preliminary deprotection step is mandatory. The asymmetry of the molecule, induced by the C2-cyano group, suggests that the two Boc-protected nitrogens are electronically and sterically distinct, opening the possibility for selective deprotection. This protocol will focus on the selective removal of the less-hindered N4-Boc group, followed by alkylation at this position.
Part 1: Principle of the Reaction
The overall transformation is achieved in two distinct chemical operations:
-
Selective Mono-Deprotection: The N-Boc protecting group is typically removed under acidic conditions. By carefully controlling the reaction conditions (e.g., using a mild acid or stoichiometric control), it is possible to selectively cleave one of the two Boc groups. The N4-Boc group is generally more susceptible to acid-catalyzed hydrolysis due to being less sterically hindered compared to the N1-Boc group, which is adjacent to the C2-cyano substituent.
-
N-Alkylation via Nucleophilic Substitution: The resulting mono-protected piperazine possesses a free secondary amine at the N4 position. This amine acts as a nucleophile, attacking an electrophilic alkylating agent (such as an alkyl halide or sulfonate) in a classic SN2 reaction. The reaction is typically performed in the presence of a base to neutralize the acidic byproduct and to maintain the amine in its more nucleophilic freebase form.[1]
Workflow Overview
Caption: Two-step workflow for N-alkylation.
Part 2: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Selective Mono-Deprotection
This protocol describes the selective removal of the N4-Boc group to yield (S)-tert-butyl 2-cyanopiperazine-1-carboxylate.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per 1 g of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acid Addition: Add trifluoroacetic acid (TFA, 1.1 - 1.5 eq) dropwise to the stirred solution over 15-20 minutes. The slow addition helps to control the reaction exotherm and improve selectivity.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous phase is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product, (S)-tert-butyl 2-cyanopiperazine-1-carboxylate, can often be used directly in the next step or purified further by flash column chromatography if necessary.
Protocol 2: N-Alkylation of (S)-tert-butyl 2-cyanopiperazine-1-carboxylate
This protocol details the alkylation of the secondary amine using an alkyl halide.
Materials:
-
(S)-tert-butyl 2-cyanopiperazine-1-carboxylate (from Protocol 1)
-
Alkylating agent (R-X, e.g., alkyl bromide or iodide, 1.1 eq)
-
Base (e.g., K₂CO₃, DIPEA, or NaH; see table below for guidance)
-
Solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF), anhydrous)
-
Water, Ethyl acetate (EtOAc), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: To a solution of (S)-tert-butyl 2-cyanopiperazine-1-carboxylate (1.0 eq) in the chosen anhydrous solvent (e.g., ACN or DMF), add the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Reagent Addition: Add the alkylating agent (R-X, 1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the starting amine is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Extraction: Dilute the residue with ethyl acetate and water. Separate the layers, and extract the aqueous phase twice with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (S)-tert-butyl 4-alkyl-2-cyanopiperazine-1-carboxylate.
Mechanism of N-Alkylation
Caption: SN2 mechanism for N-alkylation.
Part 3: Data & Reaction Parameters
The choice of base and solvent is critical for successful N-alkylation. The following table provides general guidelines for various scenarios.
| Alkylating Agent (R-X) | Recommended Base | Solvent | Typical Temp. | Notes & Rationale |
| Primary Alkyl Iodide/Bromide | K₂CO₃ or Cs₂CO₃ | ACN / DMF | 60-80 °C | Standard conditions for reactive electrophiles.[4] K₂CO₃ is inexpensive and effective. |
| Primary Alkyl Chloride/Tosylate | NaI (cat.), K₂CO₃ | ACN / DMF | 80-100 °C | Finkelstein reaction conditions; NaI is added to convert the chloride/tosylate in situ to the more reactive iodide. |
| Activated Halides (e.g., Benzyl-Br) | DIPEA or K₂CO₃ | DCM / ACN | RT - 40 °C | More reactive electrophiles allow for milder conditions. DIPEA is a non-nucleophilic organic base suitable for acid-sensitive substrates. |
| Less Reactive Halides | NaH | THF / DMF | 0 °C to RT | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amine, increasing its nucleophilicity.[5][6] Requires strictly anhydrous conditions. |
| Aldehydes/Ketones (R₂C=O) | NaBH(OAc)₃ (STAB) | DCE / DCM | RT | Reductive amination is an excellent alternative to direct alkylation, preventing over-alkylation.[7][8] |
Part 4: Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider switching to a more polar aprotic solvent like DMF, increasing the temperature, or using a stronger base like sodium hydride. For alkyl chlorides, the addition of a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction.
-
Over-Alkylation: Direct alkylation of amines can sometimes lead to the formation of quaternary ammonium salts, especially with highly reactive alkylating agents.[1][9] Using the mono-Boc protected intermediate minimizes this risk for the piperazine core. Reductive amination is a superior method to completely avoid this issue.[7]
-
Poor Yield on Deprotection: If the mono-deprotection step gives a mixture of starting material, mono-, and di-deprotected products, adjust the stoichiometry of the acid. Using exactly 1.0-1.1 equivalents of TFA is often crucial for selectivity.
-
Purification Challenges: Piperazine derivatives can be very polar, making purification difficult. They may streak on silica gel columns. Using a solvent system with a small amount of triethylamine or ammonia in methanol can improve peak shape. Alternatively, the product can often be purified via crystallization of its salt (e.g., hydrochloride or acetate salt).[10][11]
References
-
An, G., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Firth, J. (2013). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]
-
Pittelkow, T., & Christensen, J. B. (2003). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
-
Kar, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. Available at: [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. University of Calgary Chemistry LibreTexts. Available at: [Link]
-
Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. Tetrahedron Letters. Available at: [Link]
- Godfrey, N. J. (1959). Purification of piperazine. Google Patents (US2919275A).
-
Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis. Available at: [Link]
- CN110590632A. (2019). Preparation method of vildagliptin intermediate. Google Patents.
-
He, M., et al. (2018). An efficient synthesis of Vildagliptin intermediates. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
He, M., et al. (2018). A facile method to synthesize vildagliptin. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Sodium hydride. Wikipedia. Available at: [Link]
-
Organic Syntheses. (n.d.). ALKYLATION OF INDOLE. Organic Syntheses. Available at: [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available at: [Link]
-
Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry. Available at: [Link]
-
Bonfanti, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
-
Chemistry For Everyone. (2025). What Does NAH Do In Organic Chemistry? YouTube. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium hydride - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
conditions for Boc deprotection of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
An Application Guide to the Selective Deprotection of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Introduction: Navigating the Challenges of Piperazine Deprotection
This compound is a valuable chiral building block in medicinal chemistry and drug development. The piperazine scaffold is a ubiquitous feature in pharmacologically active agents, and the cyano group offers a versatile handle for further synthetic transformations. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its relatively straightforward removal.[1]
However, the deprotection of this specific molecule presents a unique set of challenges that demand careful consideration of reaction conditions. The primary objectives are:
-
Complete and efficient removal of one or both Boc groups.
-
Preservation of the acid-sensitive cyano group from hydrolysis.
-
Retention of stereochemical integrity at the C2 position.
-
Potential for selective mono-deprotection of either the N1 or N4 position, leveraging the distinct electronic environments of the two nitrogen atoms.
This guide provides a detailed analysis of various deprotection methodologies, explaining the mechanistic rationale behind each protocol and offering field-proven insights to help researchers select the optimal conditions for their synthetic goals.
Core Principles: The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is most commonly achieved under acidic conditions.[2] The generally accepted mechanism involves three key steps: initial protonation of the carbamate carbonyl, elimination of the stable tert-butyl cation to form a carbamic acid intermediate, and subsequent rapid decarboxylation to yield the free amine and carbon dioxide.[3]
The generated tert-butyl cation is a potent electrophile and can lead to unwanted side reactions, such as the alkylation of nucleophilic residues in the substrate.[4] In such cases, the addition of a cation scavenger (e.g., anisole, triethylsilane) is advisable.
Caption: Acid-catalyzed Boc deprotection workflow.
Methodologies for Di-Deprotection
Complete removal of both Boc groups is often the primary goal to reveal the core piperazine scaffold for subsequent reactions.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most robust and common method for Boc deprotection, valued for its speed and efficacy.[4] TFA is a strong acid that readily facilitates the cleavage mechanism.
Causality & Rationale: The high acidity of TFA ensures a rapid reaction, often reaching completion at room temperature within 1-2 hours. DCM is an excellent solvent for most protected amines and is inert under these conditions. However, the strength of TFA poses a risk to sensitive functional groups. While nitriles are generally stable to anhydrous acid, prolonged exposure or the presence of trace water can initiate hydrolysis.
Experimental Protocol: TFA/DCM Deprotection
-
Preparation: Dissolve the this compound (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[4]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: a. Once the reaction is complete, remove the excess TFA and DCM under reduced pressure. b. Dissolve the residue in water and carefully basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is > 8.[4] c. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM or ethyl acetate). d. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product.
Method 2: Hydrogen Chloride (HCl) in an Organic Solvent
Using a solution of HCl in an inert solvent like dioxane, methanol, or diethyl ether is a widely used alternative that is often considered milder than TFA.[1][5]
Causality & Rationale: This method avoids the highly corrosive nature of neat TFA. A significant practical advantage is that the deprotected amine often precipitates from the reaction mixture as its hydrochloride salt, which can be isolated by simple filtration, providing a highly pure product and simplifying the work-up procedure.[4][6] This is particularly effective for ensuring the stability of the cyano group, as the product is removed from the acidic solution as it forms.
Experimental Protocol: HCl/Dioxane Deprotection
-
Preparation: Dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Reagent Addition: To the stirred solution, add a commercial solution of 4M HCl in dioxane (3-5 equiv.) at room temperature.[4]
-
Reaction: Stir the mixture for 1-3 hours. Monitor the reaction by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine will often precipitate.
-
Work-up: a. Option A (Precipitation): If a precipitate forms, add diethyl ether to the mixture to ensure complete precipitation. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. b. Option B (Extraction): If no precipitate forms, remove the solvent under reduced pressure. Dissolve the residue in water and perform a basification and extraction as described in the TFA protocol.
Advanced Strategies: Selective Mono-Deprotection and Mild Conditions
For certain synthetic routes, selective removal of only one Boc group is highly desirable. Given the electronic asymmetry of the substrate, achieving selectivity is plausible. The N4-Boc is a standard carbamate, while the N1-Boc is on a nitrogen adjacent to an electron-withdrawing cyano group, which may alter its lability. Furthermore, for substrates containing other acid-labile functionalities, milder, non-acidic methods are required.
Method 3: Thermal Deprotection
Heating a solution of the N-Boc protected amine can effect deprotection without any acid catalyst, proceeding through a concerted proton transfer mechanism.[7] This method offers excellent functional group tolerance, making it a prime candidate for preserving the cyano group.
Causality & Rationale: Thermal cleavage avoids the generation of harsh acidic environments and the problematic tert-butyl cation. Selectivity can often be achieved by carefully controlling the temperature and reaction time, as different Boc groups may have different thermal labilities.[8] For our substrate, it is plausible that one Boc group could be removed at a lower temperature than the other.
Experimental Protocol: Thermal Deprotection
-
Preparation: Dissolve the substrate (1.0 equiv.) in a high-boiling, inert solvent (e.g., toluene, xylene, or trifluoroethanol) in a sealed tube or a flask equipped with a reflux condenser.
-
Reaction: Heat the solution to a temperature between 120-230 °C.[8] The optimal temperature and time must be determined empirically. Monitor the reaction carefully by TLC or LC-MS to identify the formation of mono- and di-deprotected products.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Comparative Summary and Troubleshooting
The choice of deprotection method is critical and depends on the desired outcome and substrate sensitivity.
| Method | Reagents | Solvent | Temp. (°C) | Time (h) | Key Advantages | Potential Issues |
| TFA | 20-50% TFA | DCM | 0 to RT | 1 - 4 | Fast, reliable, strong | Harsh; risk to cyano group; t-Bu+ side reactions |
| HCl | 4M HCl | Dioxane | RT | 1 - 3 | Milder; product precipitates as HCl salt | Slower than TFA; may require heating |
| Thermal | None | Toluene, TFE | 120 - 230 | 2 - 48 | No acid; excellent for sensitive groups | High temps; requires optimization; potential for degradation |
Troubleshooting Common Issues [4]
-
Incomplete Reaction: Increase the amount of acid, extend the reaction time, or gently heat the reaction mixture (e.g., to 40-50 °C). Ensure the starting material is fully dissolved.
-
Cyano Group Hydrolysis: Ensure strictly anhydrous conditions. Use the mildest effective method (e.g., HCl in dioxane or thermal deprotection). Avoid prolonged reaction times and elevated temperatures during acidic work-up.
-
Side Product Formation: If alkylation is suspected, add a cation scavenger like anisole or triethylsilane to the reaction mixture when using strong acids.
Workflow and Decision Logic
The selection of a protocol should be a deliberate process based on the specific synthetic objective.
Sources
- 1. scispace.com [scispace.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Expanding Synthetic Utility through Cyano Group Coupling of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Introduction: The Strategic Importance of the Cyano Group in Piperazine Scaffolds
The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous marketed drugs due to its favorable pharmacokinetic properties and ability to engage in multiple biological interactions.[1][2] The introduction of a cyano group, as seen in (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate (1) , offers a strategic entry point for molecular elaboration. The nitrile functional group is a versatile precursor, capable of being transformed into a variety of other functionalities, and can also participate directly in coupling reactions.[3] Its inherent polarity and ability to act as a hydrogen bond acceptor can be crucial for target engagement, while its electrophilic carbon atom makes it a reactive handle for covalent inhibitor design.[4]
This guide provides an in-depth exploration of coupling reactions involving the cyano group of compound 1 . We will delve into two primary strategies: the conversion of the nitrile to a tetrazole ring—a highly valued carboxylic acid bioisostere—and the more recent advancements in decyanative cross-coupling reactions, where the cyano moiety serves as a leaving group. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Part 1: Bioisosteric Replacement via [3+2] Cycloaddition: Synthesis of Tetrazolyl-Piperazines
In drug design, the replacement of a carboxylic acid with a tetrazole ring is a common and often successful strategy to improve metabolic stability, membrane permeability, and oral bioavailability. The 5-substituted 1H-tetrazole moiety mimics the pKa and planar structure of a carboxylic acid. The most direct and widely used method for this transformation is the [3+2] cycloaddition of an azide source to the nitrile.[5]
Scientific Rationale and Mechanistic Insight
The reaction proceeds by the addition of an azide salt (commonly sodium azide) to the electrophilic carbon of the nitrile.[5][6] The process is often catalyzed by a Lewis acid, such as a zinc or aluminum salt, which coordinates to the nitrogen of the nitrile. This coordination enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide anion.[7] The resulting intermediate then undergoes cyclization to form the stable tetrazole ring. Given the thermodynamic stability of the C-CN bond, this activation is crucial for achieving reasonable reaction rates and yields.[8][9]
The choice of azide source and catalyst is critical. While hydrazoic acid (HN₃) can be used, it is highly toxic and explosive. A safer and more common approach involves the in situ generation of HN₃ from sodium azide and a proton source like ammonium chloride, or the use of organotin azides, although the toxicity of tin reagents is a significant drawback.[10] Modern methods often favor zinc salts, which are less toxic and highly effective.[7]
Experimental Protocol: Zinc-Catalyzed Tetrazole Synthesis
This protocol is a robust starting point for the conversion of This compound (1) to its corresponding tetrazole derivative.
Materials:
-
This compound (1)
-
Sodium azide (NaN₃)
-
Zinc(II) chloride (ZnCl₂), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1) (1.0 equiv).
-
Reagent Addition: Add sodium azide (2.0 equiv) and anhydrous zinc(II) chloride (1.5 equiv).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.2-0.5 M with respect to the starting nitrile.
-
Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing an equal volume of 1 M HCl and stir for 30 minutes to hydrolyze the zinc-tetrazole complex and quench any residual azide. Caution: Azides are toxic. Handle with appropriate personal protective equipment. Hydrazoic acid (HN₃) is volatile and highly toxic; this step should be performed in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the desired (S)-Di-tert-butyl 2-(1H-tetrazol-5-yl)piperazine-1,4-dicarboxylate.
| Parameter | Recommended Condition | Rationale / Notes |
| Equivalents of NaN₃ | 2.0 | Ensures complete reaction. Using a large excess is generally not necessary with a catalyst. |
| Equivalents of ZnCl₂ | 1.5 | Effectively activates the nitrile for cycloaddition.[7] |
| Solvent | Anhydrous DMF | A high-boiling polar aprotic solvent that effectively dissolves the reagents. |
| Temperature | 120-130 °C | Sufficient thermal energy is required to overcome the activation barrier of the cycloaddition.[11] |
| Reaction Time | 12-24 h | Monitor by TLC/LC-MS for completion to avoid degradation. |
| Workup Quench | 1 M HCl | Acidification protonates the tetrazole and neutralizes the reaction mixture. |
Part 2: Decyanative Cross-Coupling Reactions
A more advanced and powerful strategy involves using the cyano group as a leaving group in a transition-metal-catalyzed cross-coupling reaction. This "decyanative" approach allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position of the piperazine ring, opening up a vast chemical space for exploration.[8][9] While thermodynamically challenging due to the strength of the C-CN bond, recent advancements, particularly in photoredox catalysis, have made these transformations more accessible.[8][12]
Scientific Rationale and Mechanistic Considerations
Decyanative couplings typically proceed via a radical mechanism.[8] A photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a suitable donor, generating a radical anion from the nitrile substrate. This radical anion can then fragment, eliminating a cyanide anion and forming an α-amino radical at the C2 position of the piperazine. This radical intermediate is then trapped by a coupling partner, often activated by a co-catalyst (e.g., nickel), to form the desired product.
The Boc-protecting groups on the piperazine nitrogens are crucial for this chemistry. They stabilize the α-amino radical intermediate through resonance, making its formation more favorable. The choice of photocatalyst, solvent, and light source are critical parameters that require careful optimization.
Exemplary Protocol: Decyanative Arylation
This protocol describes a general method for the decyanative coupling of an aryl bromide with This compound (1) . Optimization will be necessary for specific substrates.
Materials:
-
This compound (1)
-
Aryl bromide (Ar-Br) (1.5-2.0 equiv)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)
-
Nickel catalyst (e.g., NiCl₂·glyme) (5-10 mol%)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbbpy) (10-20 mol%)
-
Organic base (e.g., DBU or a hindered amine) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMA)
-
Blue LED light source
Procedure:
-
Reaction Setup: In a glovebox, add the photocatalyst, nickel catalyst, and ligand to a reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the nitrile (1) (1.0 equiv), the aryl bromide (1.5 equiv), and the organic base (2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with a blue LED light source and a cooling fan to maintain room temperature. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by LC-MS. These reactions can take from 12 to 48 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C2-arylated piperazine derivative.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst System | Ir-photocatalyst + Ni-catalyst | A dual catalytic system is often required for efficient radical generation and cross-coupling.[8] |
| Ligand | dtbbpy | A common ligand for both photoredox and nickel catalysis, stabilizing the active catalytic species. |
| Base | Organic, non-nucleophilic base | Prevents quenching of the photocatalyst and facilitates the catalytic cycle. |
| Solvent | Anhydrous, degassed | Oxygen can quench the excited state of the photocatalyst, so degassing is critical. |
| Light Source | Blue LED | The wavelength should match the absorption maximum of the photocatalyst. |
| Stereochemistry | Potential for racemization | Radical intermediates can be planar, potentially leading to a loss of stereochemical integrity. The stereochemical outcome must be carefully analyzed. |
Conclusion and Future Outlook
This compound is a valuable building block whose synthetic potential can be significantly expanded through strategic coupling reactions of its cyano group. The conversion to a tetrazole ring offers a reliable and well-established pathway to generate carboxylic acid bioisosteres, a critical tool in modern drug discovery.[13] Furthermore, the emerging field of decyanative cross-coupling provides a cutting-edge approach to forge new C-C and C-heteroatom bonds, enabling the rapid diversification of the piperazine scaffold.[14] While these advanced methods may require more specialized equipment and careful optimization, they unlock novel chemical space that is otherwise difficult to access. Researchers and drug development professionals are encouraged to explore these powerful transformations to accelerate their discovery programs.
References
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]
-
Photoredox‐catalyzed Decyanative Radical Cross‐coupling Reactions of Aromatic Nitriles. Chemistry – An Asian Journal. [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology. [Link]
-
Transition Metals Catalyzed Element-Cyano Bonds Activations. Current Organic Chemistry. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
SYNTHETIC STRATEGIES AND PHARMACOLOGY OF 2-OXO-3-CYANOPYRIDINE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Organic Letters. [Link]
-
Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. [Link]
-
Synthesis of Enantiopure Di( Tert -Butyl) (2 S ,4 S )-4-Hydroxy-6-Oxo-1,2-Piperidinedicarboxylate. A Useful Building Block for the Preparation of 4-Hydroxypipecolate Derivatives. ResearchGate. [Link]
-
C(sp3) Cross-Coupling of Tertiary Nitriles with Allyl Halides to Quaternary Stereocenters. Journal of the American Chemical Society. [Link]
- WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles.
-
Coumarin-piperazine derivatives as biologically active compounds. Pharmacological Reports. [Link]
-
The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry. [Link]
-
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate. PubChem. [Link]
-
Application of Nitrile in Drug Design. ResearchGate. [Link]
-
Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. ResearchGate. [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry. [Link]
-
Csp3–Csp2 Coupling of Isonitriles and (Hetero)arenes through a Photoredox-Catalyzed Double Decyanation Process. Organic Letters. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
-
Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate. [Link]
Sources
- 1. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Csp3–Csp2 Coupling of Isonitriles and (Hetero)arenes through a Photoredox-Catalyzed Double Decyanation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
Application Notes and Protocols: Synthesis of Constrained Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Critical Role of Conformational Constraint in Peptide and Drug Design
In the landscape of modern drug discovery and peptide science, the ability to precisely control the three-dimensional structure of molecules is paramount. Peptides, while offering significant therapeutic potential, are often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced receptor affinity and selectivity. The introduction of conformational constraints into amino acid building blocks is a powerful strategy to overcome these limitations. By restricting the rotational freedom of the peptide backbone or side chains, we can pre-organize the molecule into a bioactive conformation, thereby enhancing its pharmacological properties.[1][2]
This comprehensive guide provides an in-depth exploration of the synthetic methodologies used to create these valuable molecular tools. We will delve into the causality behind experimental choices, offering field-proven insights into the synthesis of key classes of constrained amino acids, including those with stereochemical, cyclic, and heterocyclic constraints. Each section will not only present detailed, step-by-step protocols but also the underlying chemical principles, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.
I. Stereochemical Constraints: The Asymmetric Synthesis of α,α-Disubstituted Amino Acids
The introduction of a second substituent at the α-carbon of an amino acid creates a quaternary stereocenter, profoundly influencing peptide secondary structure by favoring specific dihedral angles. This class of constrained amino acids is crucial for inducing helical or turn conformations in peptides. Two powerful methods for their asymmetric synthesis are the Strecker synthesis and the diastereoselective alkylation of chiral glycine enolates.
A. Asymmetric Strecker Synthesis of α-Methylphenylglycine
The Strecker synthesis is a classic and versatile method for amino acid synthesis.[3] In its asymmetric variant, a chiral auxiliary is employed to control the stereochemical outcome of the cyanide addition to an imine.[4] This protocol details the synthesis of (S)-α-methylphenylglycine using (R)-phenylglycine amide as a chiral auxiliary, which proceeds via a crystallization-induced asymmetric transformation.[4][5][6]
Reaction Scheme:
Figure 2: Workflow for diastereoselective alkylation.
Protocol 2: Diastereoselective Alkylation
-
Enolate Formation: To a solution of the chiral N-glycinyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.05 eq) dropwise. Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.
-
First Alkylation: Add benzyl bromide (1.1 eq) to the enolate solution at -78 °C. Stir for 2-4 hours, monitoring the reaction by TLC.
-
Second Alkylation: Add methyl iodide (1.2 eq) to the reaction mixture at -78 °C and continue stirring for another 2-4 hours.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under acidic or basic conditions, followed by standard work-up and purification by chromatography or recrystallization to yield the desired α-methyl-phenylalanine.
Quantitative Data Summary:
| Method | Key Reagents | Stereocontrol | Typical Yield | Reference |
| Asymmetric Strecker | Chiral Amine, KCN, Alkyl Halide | CIAT | 70-90% | [4] |
| Diastereoselective Alkylation | Chiral Auxiliary, LDA, Alkyl Halides | Substrate Control | 60-85% | [7] |
II. Cyclic Constraints: Building Rigidity into the Amino Acid Framework
Introducing cyclic constraints is a highly effective strategy for rigidifying the peptide backbone. Cyclopropane and azetidine rings are particularly valuable motifs that significantly limit conformational flexibility.
A. Synthesis of Cyclopropane-Constrained Amino Acids via Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a powerful method for the stereospecific synthesis of cyclopropanes from alkenes. [8][9][10]This protocol outlines the cyclopropanation of an N-Boc-protected vinylglycine derivative.
Reaction Scheme:
Sources
- 1. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. pure.rug.nl [pure.rug.nl]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Di-Substituted Piperazine Libraries
Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery
The piperazine ring is a ubiquitous heterocyclic motif found in a multitude of approved therapeutic agents, underscoring its significance as a "privileged structure" in medicinal chemistry.[1][2] Its prevalence stems from a combination of desirable physicochemical properties. The two nitrogen atoms provide handles for introducing diverse substituents, enabling fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. Furthermore, the piperazine core can adopt a stable chair conformation, presenting substituents in well-defined three-dimensional orientations crucial for molecular recognition by biological targets. The development of efficient and versatile methods for constructing libraries of di-substituted piperazines is therefore a cornerstone of modern drug discovery, facilitating the exploration of vast chemical space in the quest for novel therapeutics.[2][3]
This application note provides a comprehensive guide to the synthesis of di-substituted piperazine libraries, intended for researchers, scientists, and drug development professionals. We will delve into the key synthetic strategies, offering detailed, field-proven protocols and explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Strategic Approaches to Di-Substituted Piperazine Library Synthesis
The construction of di-substituted piperazine libraries can be broadly categorized into two main approaches: N-functionalization of a pre-existing piperazine core and de novo synthesis to introduce substituents on the carbon backbone. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.
N,N'-Disubstitution: Diversification of the Piperazine Nitrogens
The most direct route to di-substituted piperazine libraries involves the sequential functionalization of the two nitrogen atoms of the piperazine ring. This approach is highly modular and amenable to high-throughput synthesis.
Reductive amination is a robust and widely employed method for the N-alkylation of piperazines.[4][5] This reaction proceeds via the formation of an iminium ion intermediate from the reaction of a secondary amine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this transformation due to its selectivity and tolerance of a wide range of functional groups.[5]
Causality Behind the Choice of Reagents:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): STAB is less reactive than other borohydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This milder reactivity profile is crucial as it selectively reduces the iminium ion in the presence of the carbonyl starting material, minimizing side reactions such as the reduction of the aldehyde or ketone.[5]
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM): These chlorinated solvents are excellent choices for reductive amination as they are relatively non-polar, aprotic, and effectively solubilize the reactants.[6]
-
Acetic Acid (AcOH): The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, thereby increasing the overall reaction rate.
Experimental Protocol: Parallel Reductive Amination of Mono-N-Boc-Piperazine
This protocol describes the parallel synthesis of a library of N-alkylated piperazines starting from mono-N-Boc-piperazine.
Table 1: Reagents and Conditions for Parallel Reductive Amination
| Reagent/Parameter | Quantity/Condition | Purpose |
| Mono-N-Boc-piperazine | 1.0 eq | Starting material |
| Aldehyde/Ketone Library | 1.1 eq | Introduction of R¹ substituent |
| Sodium Triacetoxyborohydride | 1.5 eq | Reducing agent |
| 1,2-Dichloroethane (DCE) | To desired concentration | Solvent |
| Acetic Acid (optional) | 0.1 eq | Catalyst |
| Temperature | Room Temperature | Reaction condition |
| Time | 12-24 hours | Reaction duration |
Step-by-Step Methodology:
-
To an array of reaction vials, add a solution of mono-N-Boc-piperazine in DCE.
-
To each vial, add a unique aldehyde or ketone from a pre-selected library.
-
Add sodium triacetoxyborohydride to each vial.
-
If required, add a catalytic amount of acetic acid.
-
Seal the vials and agitate at room temperature overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude products can be purified by column chromatography on silica gel.[7]
Self-Validating System:
-
TLC/LC-MS Analysis: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the desired product.
-
NMR Spectroscopy: Characterize a representative subset of the library by ¹H and ¹³C NMR to confirm the structure and purity of the products.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing access to N-aryl piperazines.[2][3][8] This methodology is particularly valuable for synthesizing libraries of compounds with aromatic substituents, a common feature in many bioactive molecules.[2][3]
Causality Behind the Choice of Components:
-
Palladium Catalyst: A palladium precatalyst, often in combination with a specialized ligand, is essential for the catalytic cycle.
-
Ligand: Sterically hindered and electron-rich phosphine ligands are crucial for promoting the reductive elimination step and achieving high yields, especially with less reactive aryl chlorides.[3]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.
Experimental Protocol: High-Throughput Buchwald-Hartwig Amination
This protocol outlines a general procedure for the parallel synthesis of N-aryl piperazines.
Table 2: Components and Conditions for Buchwald-Hartwig Amination
| Component | Role | Typical Examples |
| Aryl Halide Library | Electrophilic coupling partner | Aryl bromides, chlorides, or triflates |
| Mono-N-Boc-piperazine | Nucleophilic coupling partner | - |
| Palladium Precatalyst | Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Catalyst activator | XPhos, SPhos, RuPhos |
| Base | Proton scavenger | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Reaction medium | Toluene, Dioxane |
| Temperature | Reaction condition | 80-110 °C |
Step-by-Step Methodology:
-
In an inert atmosphere (e.g., a glovebox), dispense the aryl halide library into an array of reaction vials.
-
Add the palladium precatalyst and the ligand to each vial.
-
Add the base to each vial.
-
Add a solution of mono-N-Boc-piperazine in the chosen solvent.
-
Seal the vials and heat to the appropriate temperature with stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purification can be achieved using automated flash chromatography.
Workflow for N,N'-Disubstituted Piperazine Library Synthesis
Caption: Workflow for N,N'-Disubstituted Piperazine Library Synthesis.
C-Substitution: Building Complexity on the Piperazine Core
Introducing substituents onto the carbon atoms of the piperazine ring provides access to a different and valuable region of chemical space. These strategies often involve more complex multi-step syntheses.
Chiral amino acids serve as excellent starting materials for the enantioselective synthesis of C-substituted piperazines, allowing for the introduction of stereocenters with high control. A common approach involves the dimerization of amino acid derivatives.
Experimental Protocol: Synthesis of a 2,5-Diketopiperazine Intermediate
-
Amino Acid Protection: Protect the amino group of an amino acid (e.g., with a Boc group).
-
Activation: Activate the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent like DCC.
-
Dimerization: React the activated amino acid with a second equivalent of the amino acid ester to form a dipeptide.
-
Cyclization: Deprotect the N-terminus and induce cyclization, often under basic conditions, to form the 2,5-diketopiperazine.
-
Reduction: Reduce the two amide bonds of the diketopiperazine using a strong reducing agent like lithium aluminum hydride (LAH) to yield the 2,5-disubstituted piperazine.
Logical Relationship for 2,5-Disubstituted Piperazine Synthesis
Caption: Synthesis of 2,5-Disubstituted Piperazines from Amino Acids.
Solid-phase organic synthesis (SPOS) offers a powerful platform for the high-throughput generation of piperazine libraries.[9][10][11] By anchoring the piperazine scaffold to a solid support, excess reagents and by-products can be easily removed by simple filtration, streamlining the purification process.[9]
Key Considerations for Solid-Phase Synthesis:
-
Resin Choice: The choice of resin and linker is critical and depends on the planned synthetic route and the desired cleavage conditions.
-
Reaction Monitoring: Monitoring the completion of reactions on the solid phase is essential. Techniques such as the Kaiser test (for primary amines) can be employed.
-
Cleavage: The final step involves cleaving the di-substituted piperazine from the solid support, typically under acidic conditions.
Experimental Workflow: Solid-Phase Synthesis of a Di-substituted Piperazine Library
Caption: General Workflow for Solid-Phase Piperazine Library Synthesis.
Purification and Characterization of Piperazine Libraries
The purification of piperazine libraries can be challenging due to the basic nature of the piperazine core, which can lead to tailing on silica gel chromatography.[7]
Purification Strategies:
-
Automated Flash Chromatography: High-throughput purification can be achieved using automated flash chromatography systems. The use of a mobile phase containing a small amount of a basic additive like triethylamine (TEA) can help to improve peak shape and separation.
-
Salt Formation and Recrystallization: For achieving high purity, piperazines can be converted to their salts (e.g., dihydrochloride or diacetate) and purified by recrystallization.[7][12] The free base can then be regenerated by treatment with a base.[7]
-
Solid-Phase Extraction (SPE): SPE can be used for rapid purification of small-scale libraries.
Library Characterization:
-
LC-MS: High-throughput analysis of the library can be performed using LC-MS to confirm the molecular weight of the desired products.
-
NMR Spectroscopy: A representative selection of compounds from the library should be fully characterized by ¹H and ¹³C NMR to confirm their structure and purity.
Conclusion
The synthesis of di-substituted piperazine libraries is a critical component of modern drug discovery. By understanding the underlying principles of key synthetic transformations such as reductive amination and Buchwald-Hartwig amination, and by leveraging the power of parallel and solid-phase synthesis, researchers can efficiently generate diverse libraries of these important scaffolds. The protocols and insights provided in this application note are intended to serve as a practical guide for scientists engaged in the design and synthesis of novel piperazine-based therapeutic agents.
References
-
Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2018, October 24). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2021, August 31). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 23, 2026, from [Link]
-
Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016, October 21). Organic Letters. Retrieved January 23, 2026, from [Link]
-
Reductive amination of piperazine. (2023, October 24). Reddit. Retrieved January 23, 2026, from [Link]
-
A Simple Synthesis of N-Alkylpiperazines. (2024, September 6). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. (2000, March 2). PubMed. Retrieved January 23, 2026, from [Link]
-
Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Purification of piperazine. (1959, December 29). Google Patents.
-
Solid-Phase Synthesis of Libraries Generated from a 4-Phenyl-2-carboxy-piperazine Scaffold. (2002, July 1). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). MDPI. Retrieved January 23, 2026, from [Link]
- Method for preparing piperazines. (1997, March 20). Google Patents.
-
The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. (2001, April 1). ACS Combinatorial Science. Retrieved January 23, 2026, from [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016, October 21). PMC. Retrieved January 23, 2026, from [Link]
-
Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (2021, December 22). NIH. Retrieved January 23, 2026, from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors. (2022, February 1). PubMed. Retrieved January 23, 2026, from [Link]
- Method for preparing n-alkyl-piperazines. (2014, November 20). Google Patents.
-
How to extract/isolate piperazine from water without distillation? (2013, March 29). ResearchGate. Retrieved January 23, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
protecting group strategy for selective functionalization of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
An Application Guide to the Strategic Derivatization of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Introduction: The Strategic Value of Substituted Piperazines in Drug Discovery
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in FDA-approved pharmaceuticals.[1][2] Its prevalence is attributed to the two nitrogen atoms, which can be readily functionalized to modulate physicochemical properties such as solubility and lipophilicity, and to establish key interactions with biological targets.[3] While much of the historical focus has been on N-functionalization, the synthesis of piperazines with specific substitutions on the carbon framework is crucial for creating novel chemical entities with unique three-dimensional geometries.[3][4]
This compound is a versatile building block that offers a gateway to a diverse range of complex molecules. The presence of a chiral center at the C2 position, along with a chemically reactive cyano group, provides a unique starting point for the development of novel therapeutics. The di-tert-butyloxycarbonyl (Boc) protecting groups on the nitrogen atoms are instrumental in enabling the selective functionalization of this scaffold. This guide provides a detailed exploration of the protecting group strategy and outlines robust protocols for the selective derivatization of this valuable intermediate.
The Core Principle: Orthogonal Protection and Reactivity
The successful selective functionalization of a molecule with multiple reactive sites hinges on a well-designed protecting group strategy.[5][6] In the case of this compound, the two Boc groups, while identical, are situated in distinct chemical environments. This subtle difference is the key to achieving selective deprotection and subsequent functionalization.
The N1-Boc group is adjacent to the C2 position, which bears both a stereocenter and an electron-withdrawing cyano group. This proximity introduces significant steric hindrance and electronic effects. In contrast, the N4-Boc group is in a less sterically crowded environment, resembling a typical N-Boc protected secondary amine. This inherent asymmetry in the molecule allows for the selective removal of one Boc group over the other under carefully controlled reaction conditions.
Generally, the less sterically hindered N4-Boc group is more susceptible to acidic cleavage. However, by fine-tuning the reaction conditions, such as temperature, reaction time, and the nature of the acid catalyst, it is possible to achieve selective deprotection at either nitrogen.[7] Once one nitrogen is deprotected, its nucleophilicity can be harnessed for a variety of functionalization reactions, such as alkylation, acylation, and reductive amination.
Strategic Workflow for Selective Functionalization
The overall strategy for the selective functionalization of this compound is depicted in the workflow diagram below. This modular approach allows for the independent derivatization of the N1 and N4 positions.
Sources
- 1. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Welcome to the technical support guide for the synthesis of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate. This chiral building block is a critical intermediate in the development of various pharmaceutical agents, where its stereochemical integrity and purity are paramount. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis, improve reaction yields, and ensure the highest quality of the final product. We will move beyond simple procedural steps to explain the underlying chemical principles, providing you with the expert insights needed for success.
Optimized Synthesis Workflow
The most reliable synthetic route involves a multi-step process starting from a commercially available chiral precursor. The general workflow involves the protection of the piperazine nitrogens followed by the conversion of a carboxyl group into the target nitrile.
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My overall yield is significantly lower than expected. Where should I start investigating?
Answer: Low overall yield is a common issue that can stem from multiple stages of the synthesis. A systematic approach is crucial.
-
Incomplete Reactions: The Boc protection (Step 1) and the dehydration (Step 3) are the most frequent points of failure.
-
Boc Protection: Ensure you are using a sufficient excess of Di-tert-butyl dicarbonate ((Boc)₂O) and base. The reaction can be sluggish; monitor progress carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). It may be necessary to extend reaction times or slightly increase the temperature.[1][2]
-
Dehydration: The conversion of the intermediate amide to the nitrile is sensitive. The choice of dehydrating agent is critical. If using a milder reagent, the reaction may require heating, but this increases the risk of side reactions.
-
-
Product Degradation: The Boc protecting groups are sensitive to strong acids.[3] During workup and purification, avoid prolonged exposure to acidic conditions. For example, during an aqueous wash to remove base, use a cooled, dilute acid and perform the extraction quickly.[2][4]
-
Purification Losses: The final product can be a thick oil or a low-melting solid, making it challenging to isolate. Ensure your silica gel is not acidic. Consider using a gradient elution on your column, starting with a non-polar solvent system and gradually increasing polarity to improve separation from byproducts.
Question 2: My Boc-protection step is incomplete, showing both starting material and a mono-protected species on TLC. How can I resolve this?
Answer: This is a classic stoichiometry and reaction condition issue. The two nitrogen atoms of the piperazine ring have different nucleophilicities, and protecting the second nitrogen can be slower.
-
Reagent Stoichiometry: Use at least 2.2 equivalents of (Boc)₂O to ensure there is enough reagent for both nitrogens, accounting for any potential hydrolysis.
-
Base Selection and Equivalents: A non-nucleophilic base like triethylamine (TEA) is often used.[1] Ensure at least 2.0 equivalents of base are present to neutralize the HCl salts from the starting material and any acid generated during the reaction. For a more robust reaction, using an inorganic base like NaOH in a biphasic system can also drive the reaction to completion.
-
Reaction Time and Temperature: These reactions are often run at room temperature for several hours (8-10 hours is common).[1] If the reaction stalls, gentle warming to 30-40°C can increase the rate, but should be monitored to prevent byproduct formation.
Experimental Protocols & Data
Protocol 1: Optimized Di-Boc Protection of (S)-Piperazine-2-carboxylic acid
-
Suspend (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 equiv) in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL per gram of starting material).[5]
-
Cool the suspension to 0°C in an ice bath.
-
Add triethylamine (2.5 equiv) dropwise to the stirred suspension. Allow the mixture to stir for 15-20 minutes.
-
In a separate flask, dissolve Di-tert-butyl dicarbonate ((Boc)₂O) (2.3 equiv) in a small amount of the reaction solvent.[2]
-
Add the (Boc)₂O solution dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a cold, dilute solution of KHSO₄, followed by saturated sodium bicarbonate, and finally brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used in the next step or purified if necessary.
Table 1: Troubleshooting Reaction Parameters
| Issue | Parameter to Adjust | Recommended Change | Rationale |
| Incomplete Boc Protection | (Boc)₂O Stoichiometry | Increase to 2.3 - 2.5 equiv. | Ensures sufficient reagent is present to overcome any hydrolysis and protect both nitrogen atoms effectively. |
| Sluggish Dehydration | Dehydrating Agent | Switch from POCl₃ to Trifluoroacetic Anhydride (TFAA) with triethylamine. | TFAA is a powerful dehydrating agent that often provides cleaner conversions at lower temperatures, minimizing side reactions. |
| Epimerization Risk | Temperature during Dehydration | Maintain temperature at 0°C or below. | The α-proton to the newly formed nitrile is susceptible to deprotonation and racemization under harsh (especially basic or high-temp) conditions. |
| Difficult Purification | Chromatography Adsorbent | Use neutral or deactivated silica gel. | Acidic silica can cause partial cleavage of the Boc groups during purification, leading to streaking and yield loss. |
Frequently Asked Questions (FAQs)
Q: At what stage is the risk of racemization highest, and how can I mitigate it? A: The highest risk of losing stereochemical integrity is during the nitrile formation (dehydration) step. The proton alpha to the carbonyl/nitrile group can become acidic. To mitigate this:
-
Use low temperatures (e.g., 0°C to -10°C) during the addition of the dehydrating agent.
-
Employ non-nucleophilic bases (like TEA or pyridine) if a base is required.
-
Minimize the reaction time; monitor closely and quench the reaction as soon as the amide is consumed.
Q: How should I monitor the progress of these reactions effectively? A: A combination of TLC and LC-MS is ideal.
-
TLC: Use a solvent system like 5-10% Methanol in DCM or 50% Ethyl Acetate in Hexanes. Use a potassium permanganate stain to visualize the spots, as the Boc-protected compounds may not be strongly UV-active.
-
LC-MS: This is the best method for unambiguously identifying starting materials, intermediates, product, and any byproducts by their mass. It is particularly useful for confirming the presence of mono- vs. di-protected species.
Q: What are the key safety considerations for this synthesis? A:
-
Dehydrating Agents: Reagents like phosphorus oxychloride (POCl₃) and trifluoroacetic anhydride (TFAA) are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Solvents: Dichloromethane is a suspected carcinogen. Ensure proper ventilation.
-
Quenching: The quenching of dehydrating agents is highly exothermic. Always perform the quench by adding the reaction mixture slowly to a cooled (ice bath) quenching solution (e.g., saturated sodium bicarbonate). Never add water directly to the concentrated reagent.
Caption: Decision tree for troubleshooting low reaction yields.
References
- Wang, M., Wang, W., et al. (2018). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents. (2015).
- Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine - PrepChem.com.
- Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure.
- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents. (2017).
Sources
- 1. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. atlantis-press.com [atlantis-press.com]
minimizing side products in the synthesis of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate analogs
Welcome to the technical support center for the synthesis of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of side products. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure the highest purity and yield of your target compounds.
Introduction: The Synthetic Challenge
The synthesis of chiral 2-substituted piperazines, such as this compound, is a critical process in medicinal chemistry due to the prevalence of the piperazine motif in pharmaceuticals.[1][2] The introduction of a cyano group at the C2 position creates a valuable handle for further functionalization. However, this synthesis is not without its challenges. Key hurdles include controlling stereoselectivity to obtain the desired (S)-enantiomer, preventing the formation of diastereomeric and constitutional isomers, and avoiding unwanted side reactions.
This guide will address these challenges in a question-and-answer format, providing detailed troubleshooting protocols and the scientific rationale behind them.
Troubleshooting Guide: Common Issues and Solutions
Q1: My reaction is producing a mixture of diastereomers at the C2 position, with a low diastereomeric ratio (dr). How can I improve the stereoselectivity for the desired (S)-enantiomer?
A1: Achieving high diastereoselectivity is paramount in this synthesis. A low dr is often a result of poor facial selectivity in the nucleophilic attack of the cyanide on the intermediate iminium ion. Here are the key factors and strategies to consider:
-
Underlying Principle: The stereochemical outcome of the Strecker reaction is determined by the facial selectivity of the cyanide addition to the prochiral iminium ion intermediate. To favor the (S)-enantiomer, the cyanide must preferentially attack one face of the iminium ion. This can be achieved by using a chiral auxiliary or a chiral catalyst.
-
Troubleshooting Strategies:
-
Chiral Auxiliary Approach: The use of a chiral auxiliary on one of the piperazine nitrogens can effectively bias the cyanide attack. For instance, an α-methylbenzyl group can serve as a chiral auxiliary. The choice of the (R)- or (S)-enantiomer of the auxiliary will determine the stereochemistry of the product.[3]
-
Crystallization-Induced Asymmetric Transformation (CIAT): In some cases, one diastereomer may be less soluble and selectively crystallize from the reaction mixture. This can drive the equilibrium towards the formation of the desired diastereomer, resulting in a high dr.[4] This process, known as a crystallization-induced asymmetric transformation, can be a powerful tool for obtaining diastereomerically pure compounds.
-
Catalytic Asymmetric Strecker Reaction: The use of a chiral catalyst, such as a thiourea-derived catalyst, can promote the enantioselective addition of cyanide to the iminium ion.[5]
-
Reaction Temperature: Lowering the reaction temperature can enhance the energy difference between the transition states leading to the two diastereomers, often resulting in improved diastereoselectivity.
-
Experimental Protocol for Diastereoselective Strecker Reaction:
-
Starting Material: Begin with a suitably N-protected piperazine precursor, for example, one bearing a chiral auxiliary like (R)- or (S)-α-methylbenzylamine on one nitrogen and a Boc group on the other.
-
Imine/Iminium Formation: The precursor is typically reacted with an aldehyde (e.g., glyoxylic acid) to form an intermediate imine or iminium ion in situ.
-
Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN), is then added at a controlled temperature (e.g., -78 °C to 0 °C).
-
Monitoring: The reaction progress and diastereomeric ratio should be monitored by chiral HPLC or NMR spectroscopy using a chiral solvating agent.
-
Work-up and Purification: Upon completion, the reaction is carefully quenched and the product is purified, often by column chromatography or crystallization.
-
Diagram: Diastereoselective Cyanide Attack
Caption: Control of stereochemistry in the Strecker reaction.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the nitrile group. How can I prevent this?
A2: The hydrolysis of the nitrile to either an amide or a carboxylic acid is a common side reaction, particularly during acidic or basic work-up or purification.
-
Underlying Principle: The cyano group is susceptible to hydrolysis under both acidic and basic conditions. The reaction proceeds through an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[6][7][8][9]
-
Troubleshooting Strategies:
-
Neutral Work-up: Avoid strongly acidic or basic conditions during the reaction work-up. Use a buffered aqueous solution (e.g., saturated sodium bicarbonate or ammonium chloride) to quench the reaction.
-
Anhydrous Conditions: Ensure that all reagents and solvents are dry, as water can contribute to nitrile hydrolysis, especially at elevated temperatures.
-
Purification Method: When using silica gel chromatography, it's advisable to use a neutral solvent system. The silica gel itself can be slightly acidic and may promote hydrolysis. Deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this.
-
Temperature Control: Perform the work-up and purification at low temperatures to minimize the rate of hydrolysis.
-
Table: Troubleshooting Nitrile Hydrolysis
| Symptom | Probable Cause | Recommended Solution |
| Product peak in LC-MS shows M+18 or M+17+NH3. | Hydrolysis of the nitrile to a carboxylic acid or amide. | Use a neutral work-up procedure. Avoid strong acids or bases. |
| Decreasing yield after purification on silica gel. | On-column hydrolysis. | Deactivate silica gel with triethylamine. Use a less polar solvent system if possible. |
| Formation of byproduct during prolonged reaction times. | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere. |
Q3: My reaction is yielding a significant amount of the di-Boc protected piperazine without the cyano group, and I'm also seeing some over-alkylated products. What is causing this?
A3: The formation of these byproducts points to issues with the initial steps of the synthesis, likely the Boc protection and the subsequent C-H functionalization or Strecker reaction.
-
Underlying Principle: The two nitrogen atoms of the piperazine ring have different reactivities, which can be exploited for selective functionalization. However, incomplete reactions or side reactions during these steps can lead to the observed byproducts. Over-alkylation can occur if both nitrogen atoms are deprotected and react with an alkylating agent.[10][11]
-
Troubleshooting Strategies:
-
Boc Protection: Ensure the complete and selective mono-Boc protection of the starting piperazine. The reaction of piperazine with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) should be carefully controlled. Using a large excess of piperazine can favor mono-protection.
-
Purification of Intermediates: It is crucial to purify the mono-Boc protected piperazine intermediate to remove any unreacted piperazine or di-Boc protected piperazine before proceeding to the cyanation step.
-
Choice of Base: In reactions involving deprotonation, the choice of base is critical. A bulky, non-nucleophilic base can help prevent side reactions.
-
Reaction Conditions for Cyanation: If the cyanation proceeds via a lithiation/trapping mechanism, ring fragmentation can be a significant side reaction. Optimizing the temperature, lithiation agent, and electrophile is essential.[3]
-
-
Diagram: Synthetic Pathway and Potential Side Products
Caption: Key steps and potential pitfalls in the synthesis.
Frequently Asked Questions (FAQs)
Q: What is the best way to purify the final product, this compound?
A: Purification can often be challenging due to the presence of structurally similar side products. A combination of techniques is often most effective:
-
Column Chromatography: Use a silica gel column with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). As mentioned earlier, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent on-column degradation.
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for removing diastereomeric impurities. Experiment with different solvent systems to find one that provides good crystals.
-
Preparative HPLC: For high-purity material, especially for biological testing, preparative HPLC, including chiral HPLC, may be necessary to separate enantiomers or diastereomers.
Q: Can I use other protecting groups besides Boc?
A: Yes, other protecting groups can be used. The choice of protecting group can influence the reactivity and solubility of the intermediates.
-
Cbz (Carboxybenzyl): This group is stable to the conditions of the Strecker reaction but can be removed by hydrogenolysis, which is orthogonal to the acid-labile Boc group.
-
Fmoc (Fluorenylmethyloxycarbonyl): This group is base-labile and offers another orthogonal deprotection strategy. The choice of protecting group strategy will depend on the overall synthetic plan for the analog library.
Q: Are there any safety concerns I should be aware of during this synthesis?
A: Yes, several safety precautions are essential:
-
Cyanide Sources: Reagents like KCN, NaCN, and TMSCN are highly toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. A cyanide antidote kit should be readily available.[12]
-
Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Always handle them in a fume hood and away from ignition sources.
-
Pressure Build-up: Some reactions may generate gas. Ensure that reaction vessels are not sealed tightly to avoid pressure build-up.
References
- Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124.
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Onajole, O. K., et al. (2013). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 21(17), 5439–5451.
- Trost, B. M., & Xu, J. (2005). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 127(49), 17180–17181.
-
jOeCHEM. (2020, April 19). The Strecker Synthesis--Another Way to Make Amino Acids [Video]. YouTube. [Link]
- Carboni, A., et al. (2019). A diastereoselective preparation of cyclic α-aminoboronates. Tetrahedron Letters, 60(22), 1519–1522.
- Ntie-Kang, F., et al. (2014). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Medicinal Chemistry. Molecules, 19(9), 14348–14379.
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108.
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Strecker amino acid synthesis. Retrieved from [Link]
- O'Brien, P. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate (Doctoral dissertation, University of York). White Rose eTheses Online.
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Silva, L. P., Marra, I. F. S., & Amarante, G. W. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 714-726.
- Singh, P., & Kumar, A. (2018). Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations. Asian Journal of Organic Chemistry, 7(9), 1696-1721.
- Fischer, U., et al. (2014). Method for preparing n-alkyl-piperazines. WO2014184039A1.
- Booth, R. J., & Hodges, J. C. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of the American Chemical Society, 120(15), 3801–3802.
- Hammer, K., & Romero, R. H. (2003). A Simple Synthesis of N-Alkylpiperazines.
- Clark, J. (2015). hydrolysis of nitriles. Chemguide.
- Ali, A., et al. (2022). Tuning polyamide membrane chemistry for enhanced desalination using Boc-protected ethylenediamine and its in situ Boc-deprotection.
- LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. In Organic Chemistry (McMurry).
- Silva, L. P., Marra, I. F. S., & Amarante, G. W. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 714-726.
- Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435.
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
- Zhang, Z., & Martin, R. (2017). Catalytic Cyanation of C–N Bonds with CO2/NH3. Journal of the American Chemical Society, 139(18), 6352–6355.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strecker Synthesis | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting Boc Deprotection of Hindered Piperazines
Welcome to the technical support center for N-Boc deprotection. This guide is specifically tailored for researchers, medicinal chemists, and process development professionals who encounter challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group from sterically hindered piperazine scaffolds.
Steric hindrance, often arising from substitution at the 2, 5, or 6 positions of the piperazine ring, can significantly impede the standard acid-catalyzed deprotection mechanism. This leads to common issues such as sluggish or incomplete reactions, requiring forcing conditions that may compromise other functionalities within the molecule. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these synthetic challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the deprotection of hindered N-Boc piperazines in a practical question-and-answer format.
Q1: My Boc deprotection is extremely slow or has stalled completely. What is the primary cause and how can I fix it?
Answer:
This is the most common issue with hindered substrates. The root cause is the steric bulk around the N-Boc group, which physically blocks the initial protonation of the carbamate oxygen by the acid—the first and critical step in the deprotection cascade. With hindered piperazines, this step is slow, making the entire process inefficient.
Causality & Mechanism: The accepted mechanism for acid-catalyzed Boc deprotection involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1][2] Steric hindrance raises the activation energy for this initial protonation, slowing the reaction rate dramatically.
Here is a logical workflow to address this issue:
Sources
Technical Support Center: Optimization of Amide Coupling with (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing coupling reactions with (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of amide bond formation with this sterically hindered secondary amine. The inherent structural features of this substrate—namely the bulky di-tert-butyl protecting groups and the secondary amine nature—present significant challenges to standard coupling protocols, often resulting in low yields, slow reaction kinetics, and undesired side products.[1][2][3]
This document provides a series of frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to help you overcome these challenges and achieve successful, high-yield couplings.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound failing or giving very low yields with standard EDC/HOBt conditions?
A: The primary reason for failure is severe steric hindrance. This compound is a bulky secondary amine. The tert-butyl carbamate (Boc) groups restrict access to the secondary amine's lone pair of electrons, making it a poor nucleophile.[3]
Standard carbodiimide activators like EDC, even with additives like HOBt, form an O-acylisourea intermediate that may not be reactive enough to be intercepted efficiently by the hindered amine.[4] This slow reaction rate allows for competing side reactions, such as the formation of N-acylurea byproduct or rearrangement of the active ester, leading to low yields of the desired amide.[5][6] For such sterically demanding substrates, more potent coupling reagents are almost always required.[2][7]
Q2: Which coupling reagents are recommended for this hindered secondary amine, and what are their relative merits?
A: For challenging couplings involving sterically hindered amines, uronium/aminium or phosphonium salt-based reagents are highly recommended.[7] The choice of reagent is crucial for success.[8]
-
HATU (and its analogues HCTU, TATU): This is often the reagent of choice for difficult couplings.[9] HATU converts carboxylic acids into highly reactive OAt esters. The 7-azabenzotriazole (HOAt) leaving group is superior to HOBt because the pyridine nitrogen provides anchimeric assistance, accelerating the subsequent amidation step and suppressing racemization.[7][10]
-
PyBOP: A phosphonium-based reagent that is also highly effective. It forms OBt active esters and avoids the carcinogenic byproduct HMPA that is generated from its predecessor, BOP.[7][8] It is an excellent alternative to HATU, particularly in cases where guanidinylation side products are a concern.
-
COMU: A newer generation uronium salt based on Oxyma Pure. It is considered safer than HOBt- or HOAt-based reagents, as HOBt and HOAt can be explosive.[8] COMU often shows reactivity comparable or superior to HATU.[7]
-
Acyl Fluorides (in situ): For extremely difficult couplings where even HATU or PyBOP fail, converting the carboxylic acid to an acyl fluoride can be a powerful strategy.[1] Reagents like TFFH can be used to generate the acyl fluoride in situ. Acyl fluorides are small and highly reactive, which helps to overcome the steric barrier presented by the amine.[1]
Q3: How do I select the appropriate base and stoichiometry for the reaction?
A: The base is critical for deprotonating the carboxylic acid (to form the carboxylate) and neutralizing any acid present (e.g., if the amine is used as an HCl or TFA salt).
-
Choice of Base: A non-nucleophilic, sterically hindered tertiary amine is essential to prevent side reactions. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common and highly recommended choice.[1] N-Methylmorpholine (NMM) can also be used.[8] Avoid less hindered bases like triethylamine (TEA), which can act as a nucleophile and lead to byproducts.
-
Stoichiometry: A typical protocol uses 1.0 equivalent of the limiting reagent (usually the carboxylic acid or the piperazine), 1.0-1.2 equivalents of the other coupling partner, 1.0-1.2 equivalents of the coupling reagent, and 2.0-3.0 equivalents of DIPEA. The excess base ensures complete deprotonation and drives the reaction forward.
Q4: What is the optimal solvent and concentration?
A:
-
Solvent: Anhydrous polar aprotic solvents are standard. N,N-Dimethylformamide (DMF) is the most widely used solvent for amide couplings due to its excellent solvating properties for most reactants and reagents.[11] N-Methyl-2-pyrrolidone (NMP) is another excellent choice and can sometimes provide better solvation, leading to improved coupling yields.[8][11] Dichloromethane (DCM) can also be used, but solubility of all components should be verified.[8] Ensure the solvent is anhydrous, as water will hydrolyze the activated ester intermediate.
-
Concentration: A concentration of 0.1 M to 0.5 M with respect to the limiting reagent is a good starting point. If you suspect aggregation or solubility issues are hindering the reaction, you may need to work at a lower concentration.
Q5: I am coupling a chiral carboxylic acid. How can I minimize the risk of racemization?
A: Racemization is a significant risk, especially during the activation step.
-
Use Racemization-Suppressing Reagents: Reagents containing HOAt (like HATU) or HOBt (like HBTU, PyBOP) are designed to minimize racemization by rapidly forming an active ester that is less prone to epimerization.[5][9]
-
Control Temperature: Start the reaction at 0 °C, especially during the pre-activation step. After adding the amine, the reaction can often be allowed to warm to room temperature. Avoid elevated temperatures unless absolutely necessary for a particularly difficult coupling.[8]
-
Pre-activation: Activating the carboxylic acid with the coupling reagent and base for a short period (5-30 minutes) before adding the amine can be beneficial.[12] However, prolonged pre-activation times can sometimes increase racemization risk, so this should be optimized.
Q6: I observe a side product with a mass corresponding to my amine + 137 Da. What is it?
A: This is likely a guanidinium byproduct. Uronium/aminium reagents like HATU and HBTU can react with the amine nucleophile directly in a side reaction, effectively "capping" your piperazine and preventing the desired amide formation.[9] This is more common with primary amines but can occur with secondary amines, especially if the desired coupling is slow.
To avoid this:
-
Do not use a large excess of the coupling reagent.[9]
-
Employ a pre-activation protocol: mix the carboxylic acid, coupling reagent, and base for 5-30 minutes to allow the active ester to form before adding the piperazine derivative. This consumes the coupling reagent, minimizing its direct reaction with your amine.[12]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive coupling reagent. 2. Steric hindrance is too high for the conditions. 3. Reagents (especially solvent) are not anhydrous. 4. Incorrect stoichiometry or inactive reagents. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or COMU).[7] 2. Consider an in situ acyl fluoride protocol for maximum reactivity.[1] 3. Use fresh, anhydrous solvents and ensure reagents have been stored properly. 4. Verify reagent quality and increase equivalents of the coupling reagent and base (e.g., to 1.5 eq and 4 eq, respectively). |
| Reaction is Very Slow | 1. Steric hindrance slowing kinetics. 2. Low reaction temperature. 3. Insufficient activation. | 1. Increase reaction time (monitor by LC-MS). 2. Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40-50 °C), but monitor for racemization.[13] 3. Ensure adequate equivalents of coupling reagent and base are used. |
| Multiple Byproducts | 1. Racemization of the carboxylic acid. 2. Guanidinylation of the amine by HATU/HBTU. 3. N-acylurea formation (with carbodiimides). 4. Decomposition of starting materials or reagents. | 1. Use a HOAt-based reagent (HATU) and run the activation step at 0 °C.[7] 2. Use a pre-activation protocol or switch to a phosphonium reagent like PyBOP.[8][12] 3. Ensure an additive (HOBt, HOAt, Oxyma) is used with EDC.[5] 4. Use fresh reagents and purified starting materials. Monitor reaction by LC-MS to identify the onset of decomposition. |
| Difficulty with Workup | 1. Water-soluble byproducts (e.g., tetramethylurea from HATU, EDC-urea). 2. Emulsion formation during aqueous extraction. | 1. Perform multiple aqueous washes (e.g., with 5% LiCl solution, dilute acid, then dilute base) to remove urea byproducts and excess reagents.[12] 2. Use brine (saturated NaCl solution) to break emulsions during the workup.[12] |
Data and Reagent Summary
Table 1: Comparison of Recommended Coupling Reagents for Hindered Amines
| Reagent | Class | Advantages | Disadvantages | Best For |
| HATU | Uronium/Aminium Salt | High reactivity, fast kinetics, excellent racemization suppression.[7][9] | Can cause guanidinylation side reaction; HOAt is potentially explosive.[8][9] | First-line choice for most difficult couplings. |
| PyBOP | Phosphonium Salt | High reactivity, no guanidinylation risk, byproducts are generally easy to remove.[8] | HOBt is potentially explosive; slightly less reactive than HATU in some cases. | Excellent alternative to HATU, especially when guanidinylation is a problem. |
| COMU | Uronium/Aminium Salt | Reactivity comparable to HATU; Oxyma-based, avoiding explosive HOBt/HOAt.[8] | More expensive than older reagents. | A modern, safer, and highly effective alternative to HATU. |
| EDC/HOAt | Carbodiimide | Economical, water-soluble byproduct is easy to remove.[4] | Lower reactivity, higher risk of N-acylurea formation, may not be effective for highly hindered substrates.[5] | Less demanding couplings or when cost is a primary concern. |
| TFFH | Fluorinating Agent | Forms highly reactive acyl fluoride, excellent for overcoming extreme steric hindrance.[1] | Reagent can be moisture-sensitive; may require elevated temperatures.[1] | "Last resort" for couplings that fail with all other methods. |
Visualized Workflows and Logic
Caption: General workflow for coupling with the hindered piperazine derivative.
Caption: Troubleshooting decision tree for low-yield coupling reactions.
Detailed Experimental Protocols
Protocol 1: Recommended Method using HATU
This protocol is the recommended starting point for most carboxylic acids.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.2 M. Stir until fully dissolved.
-
Addition of Amine: Add this compound (1.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 2 minutes.
-
Activation & Coupling: In a single portion, add HATU (1.2 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (10-20x the volume of DMF).
-
Wash the organic layer sequentially with H₂O (2x), 5% aqueous LiCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Method for Extremely Hindered Substrates (Acyl Fluoride)
This protocol is for cases where even powerful uronium salts fail.[1]
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DCM or THF (approx. 0.2 M).
-
Activation: Add a fluorinating agent such as TFFH (1.2 eq) followed by DIPEA (2.0 eq). Stir at room temperature for 1 hour to form the acyl fluoride. Monitor formation by IR (new C=O stretch around 1840 cm⁻¹) or by quenching a small aliquot with a simple amine and analyzing by LC-MS.
-
Amine Addition: Add a solution of this compound (1.1 eq) in the same solvent.
-
Reaction: Stir at room temperature or heat to 40-60 °C if necessary. The reaction may be slow but should proceed cleanly. Monitor by LC-MS.
-
Workup & Purification: Follow the same workup and purification steps as described in Protocol 1.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]
-
Serafim, R. A. M., & de Souza, R. O. M. A. (2017). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 71(5), 269-274. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Reddit user discussion. (2023). How do I avoid side reactions while doing this peptide coupling reaction?[Link]
-
ResearchGate. (n.d.). Optimization of coupling reaction conditions. [Link]
-
Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763-2794. [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. [Link]
-
Wang, D., et al. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science, 10(14), 4037-4042. [Link]
-
Poulsen, T. B., & Jørgensen, K. A. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 269-274. [Link]
-
White, P., et al. (2004). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of Peptide Science, 10(1), 18-26. [Link]
-
Isidro-Llobet, A., et al. (2009). Side Reactions on Amino Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]
-
DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. [Link]
-
Sherwood, J. R., et al. (2017). The greening of peptide synthesis. Green Chemistry, 19(7), 1711-1717. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
-
Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
-
Clark, J. H., et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PLoS One, 9(11), e112521. [Link]
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity in the Functionalization of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Welcome to the technical support center for the stereochemically sensitive functionalization of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate. This guide is intended for researchers, scientists, and professionals in drug development who are working with this chiral building block. Here, we will address the critical challenge of preventing racemization at the C2 position during various synthetic transformations. Our goal is to provide you with the mechanistic understanding and practical troubleshooting strategies necessary to maintain the enantiopurity of your compounds.
I. Understanding the Risk: The Mechanism of Racemization
The primary cause for the loss of stereochemical integrity in this compound is the acidity of the proton at the C2 position, which is alpha to the nitrile group. The electron-withdrawing nature of the nitrile group stabilizes the formation of a planar carbanion intermediate upon deprotonation.[1][2] Once this planar intermediate is formed, subsequent protonation can occur from either face with equal probability, leading to a racemic or epimerized mixture.
Several factors can promote this undesirable deprotonation-reprotonation sequence:
-
Basic Reaction Conditions: The presence of a base is the most common trigger for racemization.[3]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for deprotonation.
-
Prolonged Reaction Times: Extended exposure to even weakly basic conditions can lead to a gradual loss of enantiopurity.
II. Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section provides a structured approach to identifying and resolving common issues related to racemization during the functionalization of your chiral piperazine derivative.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant loss of enantiomeric excess (e.e.) after reaction. | 1. Strong Base: Use of strong bases (e.g., alkoxides, hydroxides) can readily deprotonate the α-proton.[3] 2. High Temperature: Elevated temperatures increase the rate of epimerization. | 1. Base Selection: Opt for non-nucleophilic, sterically hindered bases (e.g., LDA, LiHMDS, KHMDS) at cryogenic temperatures. For reactions sensitive to strong bases, consider milder alternatives like triethylamine or DBU, but with careful monitoring.[4] 2. Temperature Control: Maintain cryogenic temperatures (e.g., -78 °C) during base addition and the subsequent reaction.[5][6][7] |
| Inconsistent or partial racemization. | 1. Slow Addition of Reagents: Slow addition of the electrophile after deprotonation can allow the carbanion to exist for a longer period, increasing the chance of proton exchange with the solvent or other species. 2. Inadequate Quenching: Inefficient or slow quenching of the reaction can lead to racemization during workup. | 1. Rapid Trapping: Add the electrophile quickly after the formation of the anion to minimize its lifetime. 2. Efficient Quenching: Quench the reaction at low temperature with a proton source (e.g., saturated aqueous NH4Cl) to ensure rapid protonation of any remaining carbanion. |
| Formation of unexpected byproducts alongside racemized product. | 1. Competing Reactions: The nitrile group itself can undergo reaction under certain conditions (e.g., hydrolysis to an amide or carboxylic acid).[8][9][10][11] 2. Ring Opening: Strong nucleophiles or bases could potentially lead to the cleavage of the piperazine ring, especially at elevated temperatures. | 1. Reaction Condition Optimization: Carefully screen reaction conditions to favor the desired functionalization over side reactions. This includes the choice of solvent, temperature, and reaction time. 2. Protecting Group Strategy: Ensure the Boc protecting groups are stable under the reaction conditions. Strong acids will remove them. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best type of base to use for functionalization at the C2 position to avoid racemization?
A1: The ideal base is one that is strong enough to achieve deprotonation but is also non-nucleophilic and sterically hindered to minimize side reactions. Lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), and potassium hexamethyldisilazide (KHMDS) are excellent choices. These bases are typically used at low temperatures (-78 °C) to generate the desired carbanion, which should then be trapped with an electrophile in situ.
Q2: I am performing a reaction that requires elevated temperatures. How can I minimize racemization?
A2: If elevated temperatures are unavoidable, several strategies can be employed:
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion.
-
Use a Weaker Base: If possible, use a weaker, non-ionic base like a tertiary amine (e.g., triethylamine, diisopropylethylamine) or an amidine (e.g., DBU).
-
Stepwise Approach: Consider a two-step process where the functional group is introduced under mild conditions, followed by a separate step at a higher temperature if necessary.
Q3: Can the solvent choice impact the degree of racemization?
A3: Yes, the solvent can play a significant role. Aprotic, non-polar solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred for reactions involving strong bases at low temperatures. Protic solvents (e.g., alcohols, water) should be strictly avoided as they can act as a proton source and facilitate the reprotonation of the planar carbanion intermediate, leading to racemization.
Q4: Are there alternative functionalization strategies that are less prone to racemization?
A4: Radical-mediated C-H functionalization can be an alternative to base-mediated reactions.[12] These methods often proceed through mechanisms that do not involve the formation of a planar carbanion, thus preserving the stereochemistry at the C2 position. Photocatalytic approaches are also emerging as powerful tools for the stereoselective functionalization of piperazines.[13][14]
IV. Experimental Protocol: Stereoretentive Alkylation
This protocol provides a general method for the alkylation of this compound while minimizing the risk of racemization.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Electrophile (e.g., alkyl halide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), add this compound to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of LDA (1.1 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add the electrophile (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of pre-cooled saturated aqueous NH4Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the product using chiral HPLC analysis.
V. Visualizing the Racemization Pathway and Prevention Strategies
The following diagram illustrates the key steps leading to racemization and the points of intervention to maintain stereochemical integrity.
Caption: Key factors influencing racemization and preventative measures.
VI. References
Sources
- 1. The reductive decyanation reaction: an overview and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid electrolyte development for low-temperature lithium-ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. Radical di- and multi-functionalization of alkenes: recent advances in diverse reaction modes utilizing TBHP as reactants - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. organicreactions.org [organicreactions.org]
- 17. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 22. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 30. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 31. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 32. chemrxiv.org [chemrxiv.org]
- 33. Regioselective α-Cyanation of Unprotected Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Synthesis of chiral alpha-amino aldehydes linked by their amine function to solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Designing Advanced Lithium-based Batteries for Low-temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
- 37. researchgate.net [researchgate.net]
- 38. mdpi.com [mdpi.com]
- 39. proactivemr.com [proactivemr.com]
Technical Support Center: Purification of Polar (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate Derivatives
Introduction
Welcome to the technical support center for the purification of polar derivatives of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate. This core structure, while possessing non-polar Boc protecting groups, is frequently modified to include polar functional groups, leading to significant purification challenges. These derivatives often exhibit high polarity, basicity from the piperazine nitrogens, and potential instability on standard purification media.
This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to empower researchers, medicinal chemists, and drug development professionals to overcome these obstacles and achieve high-purity compounds essential for downstream applications.
Frequently Asked Questions (FAQs)
Q1: My polar piperazine derivative shows poor or no retention on my C18 reversed-phase HPLC column. How can I fix this?
A1: This is a classic symptom of a polar compound failing to partition into the nonpolar stationary phase.[1][2] To enhance retention, you can:
-
Introduce an Ion-Pairing Agent: Add 0.05-0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phases. This forms an ion pair with the basic nitrogens on your piperazine ring, increasing the compound's overall hydrophobicity and retention on the C18 phase.
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous, increase the water content in your mobile phase. However, be aware that many traditional C18 columns can suffer from "phase collapse" in highly aqueous conditions.[2] Use a column specifically designed for aqueous stability (e.g., with embedded polar groups or bidentate C18 ligands).[3]
-
Switch to a Different Stationary Phase: Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography.[1][4] These techniques use a polar stationary phase (like silica or cyano) with a partially aqueous, high-organic mobile phase to effectively retain and separate highly polar analytes.[1][4]
Q2: I'm performing normal-phase flash chromatography on silica gel, and my product is tailing badly or not eluting at all. What's happening?
A2: This is a common issue when purifying basic compounds like piperazine derivatives on standard, slightly acidic silica gel.[5] The basic nitrogen atoms in your compound are strongly interacting with the acidic silanol groups (Si-OH) on the silica surface, causing poor peak shape (tailing) or irreversible adsorption.[5]
-
Solution: You must deactivate the silica gel by adding a basic modifier to your mobile phase.[5] This modifier will compete with your compound for the acidic sites on the silica.
Q3: My purified derivative appears pure by TLC and ¹H NMR, but I'm seeing a second small peak in my LC-MS analysis. What could it be?
A3: This often points to the presence of rotamers (rotational isomers). The two Boc (tert-butyloxycarbonyl) groups on the piperazine ring are bulky and can restrict rotation around the N-C(O) amide bonds. At room temperature, this rotation can be slow on the NMR timescale, leading to broadened peaks, and can be resolved into two distinct peaks on the faster HPLC timescale. Before embarking on a difficult re-purification, try warming your analytical sample (e.g., to 40-60 °C) for both NMR and LC-MS analysis. If the peaks coalesce or their ratio changes, they are likely rotamers of the same compound.
Q4: My polar derivative is an oil that is difficult to handle and solid-load onto my chromatography column. Are there better options?
A4: Yes, dealing with oils is a common challenge.
-
Salt Formation: If your derivative is sufficiently basic, you can convert it into a salt (e.g., a hydrochloride or fumarate salt).[5] Salts are typically crystalline, free-flowing solids that are much easier to handle and often have higher purity after recrystallization.[5][6] The purified free base can be regenerated by a simple acid-base workup.[5]
-
Adsorption onto a Solid Support: Dissolve your oil in a minimal amount of a volatile solvent (like dichloromethane or methanol). Add a small amount of silica gel or Celite® to this solution to create a slurry. Evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be loaded directly onto your chromatography column.
Purification Strategy Decision Guide
The choice of purification technique is critical and depends on factors such as the derivative's polarity, stability, the scale of the reaction, and the required final purity. This decision tree provides a logical workflow for selecting the optimal method.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Issue 1: Poor Separation in Normal-Phase Flash Chromatography
-
Symptoms: Your target compound co-elutes with impurities, or you observe broad, overlapping peaks despite good separation on TLC.
-
Causality: The bulk nature of column chromatography can sometimes lead to poorer separation than observed on a thin TLC plate. The interaction of highly polar derivatives with silica can be complex, and the choice of eluent is critical for achieving selectivity.
-
Solutions & Methodologies:
| Strategy | Rationale | Step-by-Step Protocol |
| Optimize Mobile Phase | Standard solvent systems like Hexane/Ethyl Acetate may not provide enough polarity or selectivity. Dichloromethane (DCM) often provides better solubility and different selectivity for polar compounds.[7] | 1. Screen Solvents: Use TLC to test solvent systems like DCM/Methanol, DCM/Acetone, or Ethyl Acetate/Methanol.[2] 2. Add Modifier: To the chosen system, add 0.5-1% TEA or 1% of 7N NH₃ in Methanol to prevent tailing.[5] 3. Target Rf: Aim for an Rf value of 0.2-0.3 for your target compound on TLC for optimal column separation.[2] |
| Switch Stationary Phase | If the compound is unstable or interacts too strongly with silica, an alternative stationary phase is required.[8][9] | 1. Alumina: Use neutral or basic alumina for acid-sensitive compounds. Note that alumina has different selectivity than silica. 2. C18 (Reversed-Phase): For highly polar compounds, reversed-phase flash chromatography using a C18-functionalized silica with a Water/Methanol or Water/Acetonitrile gradient can be highly effective. |
| Use a Step Gradient | A shallow linear gradient may not be sufficient to resolve closely eluting impurities. A step gradient can help sharpen peaks and improve separation. | 1. Initial Elution: Start with a solvent system where your compound is immobile (Rf=0). 2. Impurity Elution: Increase the polarity in steps to wash off less polar impurities first. 3. Product Elution: Use a final, sharp increase in polarity to elute your target compound in a tight band. |
Issue 2: Compound Fails to Crystallize ("Oils Out")
-
Symptoms: During an attempt to recrystallize your product or its salt, it separates from the solution as a liquid phase (an oil) instead of forming solid crystals.
-
Causality: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature that is above its melting point (or the melting point of the compound/impurity eutectic mixture).[10] This is common for compounds with residual impurities or for salts that are hygroscopic.[10]
-
Solutions & Methodologies:
| Strategy | Rationale | Step-by-Step Protocol |
| Change Solvent System | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. A solvent that is "too good" will prevent crystallization.[10] | 1. Use a Solvent/Anti-Solvent Pair: Dissolve the oil in a minimum amount of a "good" solvent (e.g., Methanol, DCM). Slowly add a miscible "anti-solvent" (e.g., Diethyl Ether, Hexane, Water) dropwise at room temperature until turbidity persists. 2. Warm to Clarify: Gently warm the mixture until it becomes a clear solution again. 3. Cool Slowly: Allow the solution to cool very slowly to room temperature, then transfer to a refrigerator or freezer. Slow cooling is critical for crystal lattice formation.[10] |
| Seed the Solution | Introducing a seed crystal provides a nucleation point for crystal growth to begin, overcoming the kinetic barrier to crystallization. | 1. Obtain a Seed Crystal: If you have a small amount of solid material, use that. Alternatively, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. 2. Add the Seed: Add a single, tiny crystal to the supersaturated solution as it cools. |
| Increase Purity | Impurities disrupt the crystal lattice and lower the melting point, promoting oiling out.[10] | 1. Pre-Purification: Perform a quick filtration through a small plug of silica or alumina to remove baseline impurities before attempting recrystallization. 2. Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution and filter it through Celite® before cooling. |
Detailed Experimental Protocols
Protocol 1: Flash Chromatography on Deactivated Silica Gel
This protocol is designed for the purification of moderately polar, basic piperazine derivatives that are stable to silica gel in the presence of a basic modifier.
1. Preparation of the Deactivating Mobile Phase:
-
Prepare your primary eluent system (e.g., 95:5 Dichloromethane/Methanol) based on prior TLC analysis.
-
To this solution, add triethylamine (TEA) to a final concentration of 0.5% (v/v). For a 1 L solution, add 5 mL of TEA. Mix thoroughly. This is your "running eluent."
2. Column Packing:
-
Choose an appropriately sized silica gel column for your sample mass (typically a 40-100:1 ratio of silica:crude product by weight).
-
Equilibrate the column by flushing with at least 3-5 column volumes (CV) of the running eluent. This ensures the entire silica bed is deactivated.
3. Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal volume of the running eluent or DCM.
-
Solid Loading (Recommended for Polar Compounds): Dissolve the crude product in a suitable solvent (e.g., methanol). Add silica gel (approx. 2-3 times the mass of your crude product). Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Load this powder onto the top of the equilibrated column.
4. Elution and Fraction Collection:
-
Begin elution with the prepared running eluent, using either an isocratic or gradient method as determined by your TLC analysis.
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Note: The final product will contain residual TEA. This can often be removed by co-evaporation with a solvent like toluene or by dissolving the residue in a suitable solvent and washing with a dilute aqueous acid (if the product is stable).
Protocol 2: Preparative Reversed-Phase HPLC (with TFA)
This method is ideal for achieving very high purity, especially for highly polar derivatives or for separating closely related impurities.[11][12]
1. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile or Methanol.
-
Filter and degas both mobile phases thoroughly before use.
2. Column Selection and Equilibration:
-
Select a preparative C18 column suitable for your sample size.
-
Equilibrate the column with your starting mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 minutes or until a stable baseline is achieved.
3. Method Development and Sample Preparation:
-
First, develop an analytical method on a smaller scale to determine the optimal gradient.
-
Dissolve the sample in a solvent that is weak or identical to the initial mobile phase (e.g., Water/Acetonitrile with a small amount of DMSO if necessary). A strong sample solvent can cause peak distortion.[13]
4. Purification Run:
-
Inject the sample onto the equilibrated column.
-
Run the preparative gradient method developed previously.
-
Collect fractions based on UV absorbance peaks.
5. Product Isolation and TFA Removal:
-
Analyze fractions for purity.
-
Combine pure fractions and lyophilize (freeze-dry) to remove the water and acetonitrile.
-
The final product will be isolated as a TFA salt. If the free base is required, dissolve the salt in water, basify carefully with a weak base like saturated sodium bicarbonate, and extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).
References
- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Successful Flash Chromatography. King Group, University of Sheffield.
- Successful flash chrom
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- A new method for the determination of residual piperazine in pharmaceuticals by capillary gas chrom
- Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend. MicroSolv.
- Technical Support Center: Purification of Oily Piperazine Deriv
- Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
- Application Compendium Solutions for Prepar
- HPLC Troubleshooting Guide. Chrom-Support.
- Principles in prepar
- Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Technical Support Center: Purification of Phthalazine Deriv
- Technical Support Center: Purification of Elatol Intermedi
- A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. PubMed.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend - FAQ [mtc-usa.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. Purification [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Stereoselective Synthesis of Polysubstituted Piperazines
Welcome to the technical support center for the stereoselective synthesis of polysubstituted piperazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these valuable scaffolds. As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and field-tested insights to help you troubleshoot and optimize your synthetic strategies.
The piperazine moiety is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs. However, controlling the three-dimensional arrangement of substituents on this six-membered ring presents a significant synthetic challenge. This guide is structured to address the most common issues encountered in the laboratory, providing practical solutions and in-depth explanations to empower your research.
Part 1: Core Challenges in Stereoselective Piperazine Synthesis
The synthesis of polysubstituted piperazines with high stereocontrol is a formidable task due to a confluence of factors. Understanding these core challenges is the first step towards developing robust and efficient synthetic routes.
-
Controlling Stereochemistry : Achieving high diastereo- and enantioselectivity is often the primary obstacle. Many traditional methods rely on the stereochemistry of the starting materials, a "chiral pool" approach, which can be inherently limiting in terms of accessible structural diversity.[1][2]
-
Direct C-H Functionalization : The direct and stereoselective introduction of substituents onto the piperazine ring, particularly at the α-carbons, remains a significant hurdle.[3][4] The presence of a second nitrogen atom in the ring can lead to unwanted side reactions or deactivation of catalysts, a problem not as prevalent in the synthesis of other N-heterocycles like pyrrolidines and piperidines.[3][5]
-
Limited Substrate Scope and Low Yields : Many published methods are effective for a narrow range of substrates and often provide modest yields, making them less suitable for broad application in drug discovery campaigns.[3]
-
Harsh Reaction Conditions : Certain synthetic strategies necessitate harsh conditions, such as cryogenic temperatures for lithiation or extended reaction times for photoredox catalysis, which can compromise functional group tolerance and scalability.[4]
-
Toxicity and Purification : The use of toxic reagents, for instance, tin in the SnAP (Tin Amine Protocol), and the difficulty in removing residual metal catalysts from the final product are practical concerns in medicinal chemistry.[4]
-
Enantioselective Synthesis : The development of general and efficient methods for the enantioselective C-H functionalization of piperazines is particularly challenging and has been described as a "barren field".[3]
-
Byproduct Formation : The formation of side products, such as linear and branched ethyleneamines, is a common issue that can significantly lower the yield and complicate the purification of the desired piperazine.[6] Undesired elimination and dehydrogenation pathways are also frequently observed.[3]
-
Scalability : Translating a successful lab-scale reaction to a larger, pilot-plant scale can be non-trivial, especially for photochemical reactions where the surface-to-volume ratio is critical.[4]
Part 2: Troubleshooting Guides
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Section A: Poor Stereocontrol (Diastereo- and Enantioselectivity)
Question: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Poor diastereoselectivity is a common issue, often stemming from insufficient facial bias during the key bond-forming step. Here are several strategies to consider:
-
Chiral Auxiliaries: The use of a chiral auxiliary attached to one of the nitrogen atoms can effectively control the direction of attack of incoming reagents. The choice of auxiliary is critical and will depend on the specific reaction. For example, in the asymmetric lithiation-trapping of N-Boc piperazines, the use of a chiral auxiliary like (-)-sparteine or a (+)-sparteine surrogate can lead to high diastereoselectivity.[7]
-
Substrate Control: If your starting material already possesses a stereocenter, you can leverage this to direct the stereochemistry of the newly formed center. This is often referred to as "substrate-controlled" synthesis. For instance, using readily available natural amino acids as chiral pool starting materials can set the stereochemistry of the final piperazine.[1][2]
-
Reagent Control: The choice of reagents can have a profound impact on diastereoselectivity. For example, in the reduction of a substituted piperazin-2-one, the choice of reducing agent and reaction conditions can favor the formation of one diastereomer over the other.
-
Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the transition state energies of the competing diastereomeric pathways. A systematic screening of these parameters is often necessary. Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation enthalpy.
Question: I am struggling to achieve high enantiomeric excess (ee) in my synthesis. What strategies can I employ?
Answer:
Achieving high enantioselectivity requires the creation of a chiral environment that strongly favors the formation of one enantiomer. Here are some effective approaches:
-
Asymmetric Catalysis: This is a powerful strategy that utilizes a chiral catalyst to generate an enantiomerically enriched product from a prochiral substrate. For piperazine synthesis, several catalytic systems have been developed:
-
Palladium-catalyzed allylic alkylation: This method has been successfully used for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones, which can then be reduced to the corresponding piperazines.[8][9]
-
Iridium-catalyzed hydrogenation: Chiral piperazines can be synthesized via the Ir-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides, achieving up to 96% ee.[10]
-
-
Chiral Resolution: If your synthesis produces a racemic mixture, you can separate the enantiomers through chiral resolution. This can be achieved by:
-
Diastereomeric salt formation: Reacting the racemic piperazine with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts that can be separated by crystallization.
-
Enzymatic resolution: Using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.
-
-
Chiral Pool Synthesis: As mentioned earlier, starting from an enantiomerically pure precursor, such as an amino acid, can be a straightforward way to obtain an enantiopure piperazine.[1][2]
Section B: Inefficient C-H Functionalization
Question: My direct C-H functionalization reaction is giving low yields. What are the common pitfalls?
Answer:
Low yields in direct C-H functionalization of piperazines are often due to the unique electronic properties of the piperazine ring. Here are some common issues and their solutions:
-
Catalyst Deactivation: The Lewis basic nitrogen atoms of the piperazine can coordinate to the metal catalyst and inhibit its activity.
-
Solution: Employing a suitable protecting group on one or both nitrogen atoms can mitigate this issue. The N-Boc (tert-butyloxycarbonyl) group is commonly used for this purpose.[4]
-
-
Poor Reactivity of the C-H Bond: The C-H bonds α to the nitrogen atoms in piperazines can be less reactive compared to those in other N-heterocycles.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, solvent, and temperature are all critical.
Question: I am observing significant side products (e.g., elimination, dehydrogenation) during C-H functionalization. How can I suppress these?
Answer:
The formation of side products is a common challenge due to the presence of the second nitrogen atom.
-
Mechanism of Side Product Formation: Understanding how these side products are formed is key to suppressing them. Elimination and dehydrogenation pathways are often promoted by certain catalysts and reaction conditions.[3]
-
Choice of Catalyst and Ligands: The catalyst system can be tailored to favor the desired reaction pathway. For example, using a more sterically hindered ligand can sometimes disfavor the transition state leading to the undesired byproduct.
-
Protecting Group Strategy: The nature of the protecting group on the nitrogen atoms can influence the propensity for side reactions. A systematic evaluation of different protecting groups may be necessary.
Section C: Substrate-Related Issues
Question: My chosen substrate is not reacting under the standard conditions. How can I adapt the protocol?
Answer:
Substrate-dependent reactivity is a common issue in complex organic synthesis.
-
Electronic Effects: The electronic nature of the substituents on your substrate can significantly impact its reactivity. Electron-withdrawing groups can deactivate the piperazine ring, while electron-donating groups can enhance its reactivity. The protocol may need to be adjusted accordingly (e.g., by using a more active catalyst or harsher reaction conditions).
-
Steric Hindrance: Bulky substituents can hinder the approach of reagents to the reaction center. In such cases, a less sterically demanding catalyst or reagent may be required.
-
Functional Group Compatibility: Ensure that the functional groups on your substrate are compatible with the reaction conditions. If not, a protecting group strategy may be necessary.
Section D: Reaction Condition Optimization
Question: My lithiation reaction is not reproducible. What are the critical parameters to control?
Answer:
Lithiation reactions are notoriously sensitive to experimental conditions.
-
Strictly Anhydrous Conditions: Water will quench the organolithium reagent. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
-
Temperature Control: These reactions are often performed at cryogenic temperatures (-78 °C). Maintaining a consistent low temperature is crucial for reproducibility.
-
Rate of Addition: The slow, dropwise addition of the organolithium reagent can be critical to avoid side reactions and localized overheating.
-
Quality of Reagents: The concentration of commercially available organolithium reagents can vary. It is good practice to titrate the reagent before use.
Question: My photoredox reaction is slow and inefficient. How can I optimize it?
Answer:
Photoredox catalysis is a powerful tool, but its efficiency can be influenced by several factors.
-
Light Source: The wavelength and intensity of the light source must be appropriate for the chosen photocatalyst.
-
Photocatalyst Loading: The concentration of the photocatalyst should be optimized. Too little catalyst will result in a slow reaction, while too much can lead to light absorption issues.
-
Degassing: Oxygen can quench the excited state of the photocatalyst. Thoroughly degassing the reaction mixture is crucial.
-
Reaction Time: Photoredox reactions can sometimes require long reaction times. Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time.[4]
Section E: Workup and Purification Problems
Question: I am having difficulty removing the metal catalyst from my product. What are the best practices?
Answer:
Residual metal catalysts are a major concern in medicinal chemistry.
-
Aqueous Workup: A standard aqueous workup can often remove a significant portion of the metal catalyst.
-
Filtration through Celite or Silica Gel: Passing the crude product through a short plug of Celite or silica gel can help to adsorb the metal catalyst.
-
Specialized Scavengers: There are commercially available scavengers that are designed to bind to specific metals and facilitate their removal.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective method for removing impurities, including residual metal catalysts.
Part 3: Frequently Asked Questions (FAQs)
What are the most common starting materials for the stereoselective synthesis of polysubstituted piperazines?
Common starting materials include:
-
Amino acids: Provide a readily available source of chirality.[1][2]
-
Aziridines: Can be opened by nucleophiles to generate key intermediates.[11]
-
Pyrazines: Can be hydrogenated to form piperazines.[10]
-
Dipeptides: Can be cyclized to form piperazine-2,5-diones, which can be further modified.[12]
How do I choose the right protecting group strategy for my synthesis?
The choice of protecting groups for the two nitrogen atoms is crucial for controlling reactivity and selectivity.
-
Orthogonal Protecting Groups: Using protecting groups that can be removed under different conditions (e.g., Boc and Cbz) allows for the selective functionalization of each nitrogen atom.
-
Compatibility: The protecting groups must be stable to the reaction conditions used in subsequent steps.
-
Ease of Removal: The protecting groups should be removable under conditions that do not affect other functional groups in the molecule.
What are the pros and cons of "chiral pool" synthesis versus asymmetric catalysis for preparing enantiopure piperazines?
| Approach | Pros | Cons |
| Chiral Pool Synthesis | - Readily available and often inexpensive starting materials.[1][2]- Stereochemistry is pre-defined. | - Limited to the structural diversity of the available chiral pool.- May require more synthetic steps. |
| Asymmetric Catalysis | - Can generate a wide range of chiral products from simple prochiral starting materials.[8][10]- Often more atom-economical. | - Development of a suitable catalyst can be challenging.- Catalysts can be expensive. |
Are there any green chemistry approaches for the synthesis of polysubstituted piperazines?
Yes, efforts are being made to develop more environmentally friendly synthetic methods.
-
Catalysis: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste.
-
Atom Economy: Designing reactions where most of the atoms from the starting materials are incorporated into the final product.
-
Safer Solvents: Replacing hazardous solvents with greener alternatives. For instance, using piperazine itself as a solvent in some reactions can be an eco-friendly approach.[13]
How can I scale up my reaction from a lab scale to a pilot plant scale?
Scaling up a reaction requires careful consideration of several factors:
-
Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become problematic on a larger scale. Ensure adequate cooling capacity.
-
Mass Transfer: Efficient mixing is crucial for reproducible results.
-
Safety: A thorough safety assessment is necessary before scaling up any reaction.
-
Flow Chemistry: For some reactions, particularly photochemical ones, transitioning from a batch process to a continuous flow process can offer better control and scalability.[4][14]
Visualizations
Experimental Workflow for Troubleshooting Poor Diastereoselectivity
Caption: A decision-making workflow for troubleshooting poor diastereoselectivity.
Key Synthetic Strategies for Polysubstituted Piperazines
Caption: Major synthetic routes to stereochemically defined polysubstituted piperazines.
References
-
D'Agostino, M., et al. (2014). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 14(6), 469-483. [Link][1][2]
-
Bentham Science Publishers. (2014). Stereoselective Synthesis of Polysubstituted Piperazines and Oxopiperazines. Useful Building Blocks in Medicinal Chemistry. Bentham Science. [Link][1][2]
-
Li, W., et al. (2018). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 14, 2636-2645. [Link][3]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link][4]
-
Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. [Link][14]
-
ACS Publications. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. [Link]
-
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Cambridge Open Engage. [Link][12]
-
ACS Publications. (2018). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry. [Link][11]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link][5]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link][13]
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link][8][9]
-
ACS Publications. (2013). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link][7]
-
Taylor & Francis Online. (2024). Rearrangement reactions: Important tool for the synthesis of piperazines. Taylor & Francis. [Link]
-
ACS Publications. (2018). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link][10]
-
Synfacts. (2015). Enantioselective Synthesis of Piperazin-2-ones and Piperazines. Thieme. [Link][9]
-
ResearchGate. (2022). Methods for the catalytic synthesis of piperazine. ResearchGate. [Link][6]
Sources
- 1. Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Piperazine synthesis [organic-chemistry.org]
- 14. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Reactivity of N-Boc-Piperazine
Welcome to the technical support center dedicated to overcoming the challenges associated with the N-H bond in Boc-protected piperazines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter reactivity issues during the functionalization of this common yet sometimes challenging building block. Here, we move beyond simple protocols to explain the underlying chemical principles and provide actionable troubleshooting advice in a practical question-and-answer format.
The Root of the Challenge: Understanding the Poor Reactivity
The N-H bond of mono-Boc-piperazine can be deceptively unreactive. This reduced nucleophilicity is a direct consequence of the electronic and steric properties of the tert-butoxycarbonyl (Boc) protecting group.
-
Electronic Effect: The Boc group is an electron-withdrawing group. The lone pair of electrons on the nitrogen atom it protects is delocalized into the adjacent carbonyl group, reducing its availability to participate in nucleophilic attack. This electron-withdrawing effect is also transmitted through the piperazine ring, decreasing the electron density and, therefore, the basicity and nucleophilicity of the distal N-H nitrogen.
-
Steric Hindrance: The bulky tert-butyl group of the Boc protecting group can sterically hinder the approach of electrophiles to the reactive N-H site, further slowing down reactions.
The interplay of these factors is why standard conditions that work for simple secondary amines often fail or give low yields with Boc-piperazine.
Caption: Electronic delocalization and inductive effects of the Boc group reduce the nucleophilicity of the distal N-H.
Troubleshooting Guide & FAQs
Section 1: N-Alkylation Reactions
N-alkylation is one of the most common transformations for Boc-piperazine, yet it is a frequent source of trouble, especially with less reactive alkyl halides.
Q1: My standard N-alkylation of Boc-piperazine with an alkyl bromide/iodide and K₂CO₃ in acetonitrile is sluggish or failing. What should I do?
This is a classic issue stemming from a combination of a moderately reactive electrophile and the reduced nucleophilicity of the Boc-piperazine. Here’s a tiered approach to troubleshoot:
Tier 1: Optimize Reaction Conditions
-
Increase Temperature: Refluxing the reaction mixture in acetonitrile or DMF can often provide the necessary activation energy.
-
Change Solvent: A more polar aprotic solvent like DMF or DMSO can enhance the rate of S(_N)2 reactions.
-
Use a Stronger, Non-Nucleophilic Base: If K₂CO₃ is not basic enough to deprotonate the N-H sufficiently, consider stronger bases.[1]
| Base | Solvent | Typical Temperature | Notes |
| K₂CO₃ | ACN, DMF | 25-82 °C | Standard, mild conditions. Often the starting point. |
| Cs₂CO₃ | ACN, DMF | 25-100 °C | More soluble and often more effective than K₂CO₃. |
| DBU | ACN, DMF | 25-100 °C | Strong, non-nucleophilic organic base. |
| NaH | THF, DMF | 0-25 °C | A very strong base. Use with caution; requires anhydrous conditions. |
Tier 2: Activate the Electrophile
-
Finkelstein Reaction: If you are using an alkyl chloride or bromide, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can generate the more reactive alkyl iodide in situ.
Tier 3: Reductive Amination
For many substrates, reductive amination is a more robust alternative to direct alkylation.[1] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of Boc-piperazine with an aldehyde or ketone, which is then reduced.
Experimental Protocol: Reductive Amination of Boc-Piperazine
-
Setup: To a solution of N-Boc-piperazine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)), add acetic acid (1-2 eq).
-
Reducing Agent Addition: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Caption: A workflow for troubleshooting failing N-alkylation reactions.
Section 2: N-Arylation Reactions
Coupling Boc-piperazine with aryl halides is significantly more challenging than alkylation due to the lower reactivity of the C(sp²)-X bond. Standard nucleophilic aromatic substitution (S(_N)Ar) is generally only feasible with highly electron-deficient aryl halides. For most other substrates, transition-metal-catalyzed cross-coupling is required.
Q2: I am trying to perform a Buchwald-Hartwig amination to couple Boc-piperazine with an aryl bromide, but I am getting low conversion and significant side products. How can I improve this?
The success of a Buchwald-Hartwig reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The reduced nucleophilicity of Boc-piperazine makes it a challenging coupling partner.
Key Optimization Parameters for Buchwald-Hartwig Coupling:
-
Catalyst/Ligand System: The choice of phosphine ligand is critical. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky ligands are generally required.
| Ligand Type | Examples | Notes |
| Biarylphosphines | RuPhos, XPhos, SPhos | Excellent for a wide range of aryl halides, including challenging substrates. |
| Josiphos-type | (R)-(-)-(CyPF-tBu) | Effective for various C-N cross-couplings. |
-
Base Selection: A strong, non-coordinating base is crucial. Sodium tert-butoxide (NaOtBu) is a common choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, deoxygenated solvents are mandatory. Toluene, dioxane, and THF are commonly used.
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
Inert Atmosphere: In a glovebox or under a stream of argon, add the aryl halide (1.0 eq), N-Boc-piperazine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq) to an oven-dried flask.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Q3: Are there alternatives to palladium-catalyzed N-arylation?
Yes, the copper-catalyzed Ullmann condensation is another option, though it often requires higher temperatures.[2] This method can be effective for aryl iodides and activated aryl bromides. Typical conditions involve a copper(I) salt (e.g., CuI), a ligand (often a diamine like 1,10-phenanthroline), a base (e.g., K₂CO₃ or K₃PO₄), and a high-boiling polar solvent like DMF or DMSO at temperatures ranging from 100-160 °C.
References
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]
-
National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
Sources
Technical Support Center: Managing Di-substituted Byproducts in Piperazine Synthesis
Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge: the formation of di-substituted byproducts. The piperazine ring is a vital scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] However, its symmetric nature presents a significant hurdle in achieving selective mono-substitution, often leading to undesired di-substituted impurities that can complicate purification and reduce yields.[4]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you understand, control, and minimize the formation of these byproducts.
Section 1: Understanding the Core Problem: The Battle for Selectivity
FAQ 1: Why is controlling di-substitution in piperazine synthesis so challenging?
The core of the issue lies in the nucleophilicity of the piperazine nitrogens. Once the first substitution occurs, the second nitrogen atom often remains sufficiently nucleophilic to react with the electrophile, leading to the formation of a di-substituted byproduct.[4] The relative reactivity of the mono-substituted piperazine compared to the starting piperazine dictates the product distribution. Several factors, including the nature of the substituent, reaction conditions, and stoichiometry, influence this delicate balance.
The Underlying Mechanism: A Balancing Act of Basicity and Sterics
The propensity for di-substitution is a direct consequence of the electronic and steric environment of the mono-substituted intermediate.
-
Electronic Effects: An electron-donating substituent on the first nitrogen can increase the electron density on the second nitrogen, enhancing its nucleophilicity and promoting di-substitution. Conversely, an electron-withdrawing group will decrease the nucleophilicity of the second nitrogen, favoring mono-substitution.
-
Steric Hindrance: A bulky substituent can sterically hinder the approach of the electrophile to the second nitrogen, thereby slowing down the rate of the second substitution and favoring the mono-substituted product.
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: My reaction is producing a high percentage of the di-substituted byproduct.
This is the most common issue. Here’s a systematic approach to troubleshoot and optimize your reaction for mono-substitution.
Initial Diagnostic Questions:
-
What is the stoichiometry of your reactants?
-
What are the reaction temperature and time?
-
What solvent are you using?
-
What is the nature of your electrophile?
Troubleshooting Workflow: Minimizing Di-substitution
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst and Ligand Selection for N-Aryl Piperazine Synthesis
Welcome to the Technical Support Center for N-Aryl Piperazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The piperazine moiety is a cornerstone in medicinal chemistry, and its successful N-arylation is often a pivotal step in the synthesis of numerous pharmaceutical agents.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring a higher success rate and efficient optimization of your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding N-aryl piperazine synthesis, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: My Buchwald-Hartwig amination reaction is not working or giving low yields. What are the first things I should check?
A: For a sluggish or low-yielding Buchwald-Hartwig reaction, systematically evaluate the following components:
-
Catalyst and Ligand: Ensure the catalyst is active and the ligand is appropriate for your specific substrates. Consider using a pre-catalyst for more reliable formation of the active catalytic species.[4][5]
-
Base: The strength and nature of the base are critical. If you observe substrate or product decomposition, consider a weaker base like K₃PO₄ or Cs₂CO₃.[4]
-
Solvent: The solvent must be anhydrous, and all reagents should be soluble. For solubility issues, a more polar solvent might be beneficial.[4]
-
Reaction Conditions: Optimize the temperature and reaction time by monitoring the reaction progress using TLC or LC-MS.[4]
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A: Common side reactions in N-aryl piperazine synthesis include:
-
Hydrodehalogenation: This is the reduction of the aryl halide starting material. It can often be minimized by adjusting the ligand, base, or reaction temperature.[4]
-
Formation of Inactive Catalyst Complexes: A bis(phosphine)palladium complex can form, which is catalytically inactive. Screening different ligands can help mitigate this issue.[4]
-
Homocoupling of Aryl Halides: This can be a problem, especially at higher temperatures. Optimizing catalyst loading and temperature can help reduce this side product.
Q3: How do I choose the right catalyst system (e.g., Palladium, Copper, Nickel) for my N-arylation?
A: The choice of metal catalyst depends on the substrates and desired reaction conditions:
-
Palladium (Buchwald-Hartwig): This is the most versatile and widely used method for N-arylation of piperazines, compatible with a broad range of aryl halides (including chlorides) and functional groups.[1][6][7]
-
Copper (Ullmann Coupling): This is a classic method, often requiring higher temperatures. It can be a good alternative, especially for electron-deficient aryl halides. The use of ligands like L-proline can improve reaction efficiency.[1][4][8]
-
Nickel: Nickel catalysts are emerging as a more cost-effective alternative to palladium and can be effective for the arylation of amines.[9][10][11]
Q4: What is the role of the ligand in the Buchwald-Hartwig amination?
A: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often highly effective as they promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.[6]
Q5: I'm struggling with the purification of my N-aryl piperazine product. What are some common challenges and solutions?
A: Purification can be challenging due to the basic and polar nature of piperazine-containing compounds.[12]
-
High Polarity: This can lead to issues with chromatographic separation. Experiment with different solvent systems and stationary phases.
-
Co-precipitation of Impurities: Structurally similar impurities can be difficult to remove by crystallization. Consider salt formation or derivatization to aid in purification.[12]
-
Residual Metal Catalyst: Removing the metal catalyst can be problematic. Techniques like silica gel chromatography, treatment with activated carbon, or using metal scavengers can be effective.[1]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.
Guide 1: Low or No Conversion in Buchwald-Hartwig Amination
Low or no conversion is a frequent issue. This guide provides a systematic approach to identify and resolve the root cause.
Step 1: Verify Reagent Quality and Reaction Setup
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Solvents should be anhydrous.[4]
-
Reagent Purity: Verify the purity of your aryl halide, piperazine derivative, and base. Impurities can inhibit the catalyst.
-
Catalyst and Ligand Integrity: Use a fresh, active catalyst and ligand. Pre-catalysts are generally more stable and provide more consistent results.[5] Pd(OAc)₂ can be unreliable.[5]
Step 2: Systematic Screening of Reaction Parameters
If the initial setup is correct, a systematic screening of reaction parameters is necessary.
| Parameter | Troubleshooting Action | Rationale |
| Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos).[4] | The electronic and steric properties of the ligand are critical for catalytic activity. |
| Base | If using a strong base like NaOtBu, try a weaker base such as K₃PO₄ or Cs₂CO₃, especially if you suspect substrate/product degradation.[4] | The base's strength can influence the rate of deprotonation of the amine and the stability of the reactants. |
| Solvent | Test different anhydrous solvents like toluene, dioxane, or THF.[5] | Solvent polarity can affect the solubility of reagents and the stability of catalytic intermediates. |
| Temperature | Incrementally increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.[4] | Higher temperatures can overcome activation energy barriers but may also lead to side reactions. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2 equiv), and base (e.g., NaOtBu, 1.4 equiv).[4]
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.[4]
-
In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and phosphine ligand (e.g., RuPhos, 2-4 mol%).[4]
-
Under the inert atmosphere, add the catalyst and ligand to the Schlenk tube, followed by the anhydrous solvent (e.g., Toluene) via syringe.[4]
-
Heat the mixture with vigorous stirring to the desired temperature (e.g., 100 °C).[4]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature, quench with water, and perform an aqueous workup.[4]
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[4]
Guide 2: Managing Side Reactions
This guide focuses on identifying and mitigating common side reactions.
Problem: Hydrodehalogenation of the Aryl Halide
-
Cause: This side reaction is often promoted by certain ligands and bases at elevated temperatures.[4]
-
Solution:
-
Ligand Choice: Screen different ligands. Sometimes a less electron-rich ligand can disfavor this pathway.
-
Base Selection: Use a weaker base (e.g., K₂CO₃).
-
Temperature Control: Run the reaction at the lowest effective temperature.
-
Problem: Formation of Diarylated Piperazine
-
Cause: When using unprotected piperazine, diarylation can be a significant issue.
-
Solution:
-
Stoichiometry: Use an excess of piperazine (e.g., 2-4 equivalents) to favor mono-arylation.[4]
-
Protecting Groups: Use a mono-protected piperazine (e.g., N-Boc-piperazine) to ensure mono-arylation. The protecting group can be removed in a subsequent step.
-
Problem: Catalyst Deactivation
-
Cause: The formation of inactive palladium species, such as bis(phosphine)palladium complexes, can halt the catalytic cycle.[4]
-
Solution:
-
Use of Pre-catalysts: Pre-catalysts are designed to generate the active catalytic species more cleanly and efficiently.[5]
-
Ligand-to-Metal Ratio: Optimize the ligand-to-metal ratio. An excess of ligand is not always beneficial.
-
Section 3: Visualizing the Process
Diagrams can aid in understanding the complex mechanisms and workflows involved in N-aryl piperazine synthesis.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Chiral HPLC Analysis of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
In the landscape of pharmaceutical development and chiral synthesis, the accurate determination of enantiomeric purity is not merely a regulatory hurdle but a critical assurance of therapeutic efficacy and safety. (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, a key chiral building block, demands robust analytical methodologies to quantify its enantiomeric excess. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, grounded in established principles and supported by experimental data for structurally related molecules. We will explore the rationale behind chromatographic choices, present detailed protocols, and compare the performance of different approaches to empower researchers in selecting and optimizing their analytical strategies.
The Imperative of Chiral Separation
The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse reactions. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drug substances. The subject molecule, with its stereocenter at the 2-position of the piperazine ring, necessitates a precise and reliable analytical method to ensure the desired (S)-enantiomer is the overwhelmingly major component.
Chiral HPLC: A Cornerstone of Enantiomeric Purity Assessment
Chiral HPLC stands as the preeminent technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and adaptability.[1] The core of this technique lies in the use of a chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to differential retention times and, thus, separation.[2]
The Central Role of the Chiral Stationary Phase (CSP)
The selection of the appropriate CSP is the most critical decision in developing a chiral HPLC method.[3] For a molecule like this compound, which features N-Boc protecting groups and a polar cyano group, several classes of CSPs are viable candidates.
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as those found in the Chiralpak® and Chiralcel® series of columns, are the most widely used CSPs due to their broad enantioselectivity.[3] Immobilized polysaccharide phases, in particular, offer enhanced solvent compatibility.
-
Macrocyclic Glycopeptide-based CSPs: Columns like CHIROBIOTIC™ V and T are effective for a wide range of compounds, including N-blocked amino acids and cyclic amines.[4]
-
Pirkle-type CSPs: These "brush-type" phases offer excellent efficiency for certain classes of molecules, often requiring derivatization of the analyte to introduce π-acidic or π-basic groups to facilitate interaction.
For the target analyte, polysaccharide-based CSPs, particularly those with phenylcarbamate derivatives, are a logical starting point due to their proven success with N-protected cyclic amines.
Experimental Approach: Method Development and Optimization
The following sections detail a recommended experimental protocol for the chiral HPLC analysis of this compound, drawing upon established methods for analogous piperazine derivatives.[3][5]
Recommended Chiral HPLC Protocol
This protocol is designed as a robust starting point for method development.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Chiral Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Proven efficacy for piperazine derivatives.[3][5] |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions for good resolution and efficiency. |
| Mobile Phase | Acetonitrile/Methanol/Diethylamine (DEA) (90:10:0.1, v/v/v) | A polar organic mobile phase often provides good selectivity on polysaccharide CSPs. DEA is a crucial additive for basic analytes, improving peak shape and reducing tailing by masking residual silanol groups on the silica support.[3] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Elevated temperature can improve efficiency and reduce backpressure. |
| Detection | UV at 205 nm | The analyte lacks a strong chromophore, necessitating detection at a lower UV wavelength for adequate sensitivity.[3] |
| Injection Volume | 10 µL | |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection. |
Workflow Diagram:
Caption: A streamlined workflow for chiral HPLC analysis.
Comparative Performance of Chiral Stationary Phases
While Chiralpak® IC is a strong primary candidate, a comprehensive evaluation should include other CSPs to ensure the optimal method is selected. The following table summarizes the expected performance of various CSPs for the separation of functionalized piperazine enantiomers, based on literature data for analogous compounds.
| Chiral Stationary Phase (CSP) | Principle of Separation | Expected Performance for Piperazine Derivatives | Key Considerations |
| Chiralpak® IC (Cellulose-based) | Polysaccharide-based; combination of hydrogen bonding, dipole-dipole, and steric interactions. | High Likelihood of Success. Good resolution is often achieved with polar organic or normal phase mobile phases.[3][5] | Immobilized phase allows for a wider range of solvents. |
| Chiralpak® IA/IB (Amylose/Cellulose-based) | Similar to Chiralpak® IC, but with different carbamate derivatives leading to complementary selectivity. | Good Alternatives. May provide better resolution or a different elution order.[6] | Screening multiple polysaccharide columns is a standard approach in method development. |
| CHIROBIOTIC™ T/R (Teicoplanin/Ristocetin A) | Macrocyclic glycopeptide-based; multiple interaction sites including ionic, hydrogen bonding, and inclusion complexation. | Potential for Success, especially in Reversed-Phase. Effective for N-Boc protected amino acids and related structures.[4] | May offer unique selectivity compared to polysaccharide phases. |
| (S,S)-Whelk-O® 1 (Pirkle-type) | π-electron donor/acceptor interactions. | Lower Likelihood without Derivatization. The analyte may lack strong π-acidic or π-basic moieties for optimal interaction. | More suited for aromatic compounds. |
Alternative and Complementary Analytical Techniques
While chiral HPLC is the workhorse for enantiomeric purity determination, other techniques can serve as orthogonal methods for validation or in specific applications.
Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful "green" alternative to HPLC, utilizing supercritical CO2 as the primary mobile phase, often modified with a small amount of an organic solvent like methanol.
Advantages over HPLC:
-
Faster Analysis Times: The low viscosity of supercritical CO2 allows for higher flow rates without excessive backpressure.
-
Reduced Solvent Consumption: Significantly less organic solvent is used, making it a more environmentally friendly and cost-effective technique.
-
Orthogonal Selectivity: Can sometimes provide better resolution than HPLC for certain compounds.
A Representative Chiral SFC Protocol:
| Parameter | Recommended Condition |
| Chiral Column | Polysaccharide-based (e.g., Chiralpak® IC, AD-H) |
| Mobile Phase | Supercritical CO2 / Methanol with 0.1% DEA (gradient or isocratic) |
| Flow Rate | 2-4 mL/min |
| Backpressure | 100-150 bar |
| Column Temperature | 40 °C |
| Detection | UV or Mass Spectrometry (MS) |
Capillary Electrophoresis (CE)
Chiral CE is another valuable technique, particularly for charged or highly polar molecules. Separation is achieved based on the differential migration of enantiomers in an electric field, usually in the presence of a chiral selector added to the background electrolyte.
Advantages:
-
High Efficiency: Can generate a very large number of theoretical plates, leading to sharp peaks.
-
Minimal Sample and Reagent Consumption.
-
Different Separation Mechanism: Provides a truly orthogonal method to chromatography.
For piperazine derivatives, sulfated cyclodextrins are often effective chiral selectors in CE.[7]
Data Interpretation and Validation
A successful chiral separation will yield two well-resolved peaks corresponding to the (S) and (R) enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers:
% ee = [(A_major - A_minor) / (A_major + A_minor)] x 100
Method validation should be performed according to ICH guidelines and would typically include an assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for the minor enantiomer.
Logical Relationship Diagram:
Caption: The logical progression from analyte to purity assessment.
Conclusion
The chiral HPLC analysis of this compound is readily achievable with a systematic approach to method development. Polysaccharide-based chiral stationary phases, particularly Chiralpak® IC, under polar organic mobile phase conditions with an amine modifier, represent the most promising starting point. This guide provides a comprehensive framework for developing and implementing a robust and reliable analytical method. For confirmatory purposes and to build a more comprehensive analytical package, orthogonal techniques such as chiral SFC and CE should be considered. By adhering to sound scientific principles and rigorous validation, researchers can ensure the accurate assessment of the enantiomeric purity of this critical chiral intermediate.
References
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.
- Journal of Chemical and Pharmaceutical Research. (2012).
- Sigma-Aldrich.
- Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486.
- Phenomenex.
- ResearchGate. (2025). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
- MDPI. (2019).
- ResearchGate. (2019). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- ResearchGate. (2019). Chiral Separations by High‐Performance Liquid Chromatography.
- PubMed Central. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.
- Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 4(6), 2854-2859.
- PubMed. (2004). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed.
- MDPI. (2020).
- PubMed. (2024).
- BOC Sciences.
- PubMed Central. (2021). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PubMed Central.
- Semantic Scholar. (1997). Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives. Semantic Scholar.
- RSC Publishing. (2017). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- ResearchGate. (2019). Chiral Separations by High‐Performance Liquid Chromatography.
- PubMed Central. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central.
- Sci-Hub.
- Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- ResearchGate. (2025). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples.
- ResearchGate. (2025). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate Derivatives
Introduction: The Critical Role of Stereochemical Purity
The piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved therapeutics. For complex chiral intermediates like (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and selectivity of the final active pharmaceutical ingredient (API). The biological activity of enantiomers can differ significantly, with one providing the desired therapeutic effect while the other may be inactive or, in worst-case scenarios, contribute to toxicity.[1][2] Therefore, the accurate and robust determination of enantiomeric excess (e.e.) is a critical quality control step throughout the drug development lifecycle.[]
This guide provides an in-depth comparison of the primary analytical techniques used for this purpose: chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide validated starting protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific needs, from high-throughput screening to final quality control.
Chapter 1: Chromatographic Approaches - The Industry Standard
Chromatography remains the most powerful and widely used technique for resolving and quantifying enantiomers due to its high resolution and sensitivity.[4] The fundamental principle involves the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[5]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold-standard and most versatile tool for enantiomeric excess determination.[][4] Its strength lies in the vast selection of available chiral stationary phases, allowing for method development for a wide range of molecular structures.
The Causality of Method Design: For a molecule like Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, which is protected with bulky, non-polar Boc groups, normal-phase chromatography is often the most successful approach. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective.[6] The chiral recognition mechanism on these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol), is optimized to fine-tune the retention and selectivity. The alcohol modifier plays a crucial role by competing with the analyte for polar interaction sites on the CSP, thereby influencing the stability of the transient diastereomeric complexes formed between the enantiomers and the stationary phase.
Caption: Chiral HPLC Method Development Workflow.
Experimental Protocol: Chiral HPLC
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
-
Sample Preparation:
-
Racemic Standard: If available, synthesize or procure a racemic mixture of Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate. Dissolve in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of ~0.5 mg/mL. The racemic standard is essential for unambiguously identifying the retention times of the (R) and (S) enantiomers.
-
Sample: Prepare the (S)-enantiomer sample at the same concentration.
-
-
Chromatographic Conditions (Starting Point):
-
Chiral Column: Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate)) or a similar polysaccharide-based column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). Begin with a screening ratio of 90:10 (v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[7]
-
Detection Wavelength: 210 nm, where the carbamate and nitrile functionalities exhibit absorbance.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Inject the racemic standard. If separation is poor (Resolution < 1.5), adjust the percentage of IPA. Decreasing the IPA content generally increases retention and may improve resolution, while increasing it will shorten the run time.
-
Once partial separation is achieved, small adjustments to flow rate and temperature can be made to optimize peak shape and resolution.
-
-
Data Analysis & Calculation:
-
Identify the peaks corresponding to the (R) and (S) enantiomers from the racemate chromatogram.
-
Inject the (S)-enantiomer sample.
-
Integrate the peak areas for both enantiomers (Area_S and Area_R).
-
Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[] It is often considered a "green" technology due to reduced organic solvent consumption. For chiral separations, SFC frequently offers significant advantages in speed and efficiency.
The Causality of Method Design: The low viscosity and high diffusivity of supercritical CO2 lead to faster equilibration and allow for much higher flow rates than in HPLC, resulting in rapid analysis times—often under 5 minutes. The same polysaccharide-based CSPs used in normal-phase HPLC are highly effective in SFC.[] An alcohol modifier (e.g., methanol or ethanol) is added to the CO2 to modulate analyte solubility and interaction with the CSP. For piperazine derivatives, small amounts of an amine additive (like diethylamine, DEA) may be necessary to improve peak shape by masking acidic silanol groups on the stationary phase support.[8]
Experimental Protocol: Chiral SFC
-
Instrumentation:
-
Analytical SFC system with a CO2 pump, modifier pump, autosampler, column thermostat, back pressure regulator (BPR), and UV/Vis or PDA detector.
-
-
Sample Preparation:
-
As described for HPLC, prepare both racemic and sample solutions at ~0.5 mg/mL in a suitable alcohol like methanol or ethanol.
-
-
Chromatographic Conditions (Starting Point):
-
Chiral Column: Chiralpak® AD-H or IC-3 (3.0 x 150 mm, 3 µm).
-
Mobile Phase: Supercritical CO2 and Methanol (MeOH).
-
Gradient: Start with a 5-minute gradient from 5% to 40% MeOH to screen for the optimal elution conditions.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
-
Method Optimization:
-
Based on the screening gradient, develop an optimized isocratic or shallow gradient method. Adjust the percentage of methanol to achieve a resolution (Rs) > 1.5.
-
If peak tailing is observed, add a small amount of an additive like 0.1% DEA to the methanol modifier.[8]
-
-
Data Analysis & Calculation:
-
The process is identical to that described for HPLC.
-
Chapter 2: A Spectroscopic Alternative - NMR Spectroscopy
While chromatography is the dominant technique, NMR spectroscopy offers a distinct, non-separative approach for determining enantiomeric excess.[9] This method does not require a racemic standard for quantification, though one is useful for initial method development.
The Causality of Method Design: Enantiomers are indistinguishable in a standard NMR spectrum because they exist in an identical (achiral) magnetic environment.[10] The addition of a chiral solvating agent (CSA) creates a chiral environment in the NMR tube.[11] The CSA forms transient, non-covalent diastereomeric complexes with both the (R) and (S) enantiomers of the analyte. These diastereomeric complexes have different spatial arrangements and are therefore energetically distinct, resulting in separate, resolvable signals in the NMR spectrum (typically ¹H NMR).[12][13] The integration of these distinct signals allows for direct quantification of the enantiomeric ratio.
Caption: Principle of NMR with a Chiral Solvating Agent.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Instrumentation:
-
High-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[7]
-
-
Reagents:
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Benzene-d₆.
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) is a common choice. Other options include chiral acids, bases, or macrocycles.
-
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the this compound sample into an NMR tube.
-
Dissolve in ~0.6 mL of the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum to serve as a baseline.
-
Add the CSA to the NMR tube. Start with 1.0 equivalent and acquire a spectrum. Optimize the amount of CSA (e.g., 1.0 to 5.0 equivalents) to achieve the maximum chemical shift difference (Δδ) between the enantiomeric signals.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for detecting a minor enantiomer.
-
-
Data Analysis & Calculation:
-
Identify a proton on the analyte that shows clear splitting into two distinct signals upon addition of the CSA. Protons close to the chiral center are often the best candidates.
-
Carefully integrate the areas of these two signals (Integral_S and Integral_R).
-
Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [(Integral_S - Integral_R) / (Integral_S + Integral_R)] x 100
-
-
Chapter 3: Comparative Analysis and Method Selection
The choice between HPLC, SFC, and NMR depends on the specific requirements of the analysis, such as required throughput, available equipment, and the stage of drug development.
| Feature | Chiral HPLC | Chiral SFC | NMR with CSA |
| Principle | Physical Separation on a Chiral Stationary Phase (CSP) | Physical Separation on a CSP using Supercritical CO₂ | Formation of Transient Diastereomeric Complexes |
| Resolution | Excellent, baseline separation is common (Rs > 1.5). | Often superior to HPLC due to higher efficiency. | Variable, depends heavily on analyte-CSA interaction. |
| Analysis Time | Moderate (typically 10-30 minutes). | Very Fast (typically 1-5 minutes). | Fast (5-15 minutes per sample, no separation time). |
| Throughput | Moderate. | High. | High (suitable for automation). |
| Solvent Usage | High (organic solvents like hexane, IPA). | Low (primarily CO₂, small amount of alcohol modifier). | Very Low (deuterated solvent only). |
| Sensitivity (LOD/LOQ) | High. Can detect minor enantiomers down to <0.1%.[14] | High, comparable to or better than HPLC. | Lower. Typically requires >1% of the minor enantiomer. |
| Racemic Standard | Required for method development and peak identification. | Required for method development and peak identification. | Not strictly required for quantification, but highly recommended for development. |
| Key Strength | Universally established, wide applicability, robust.[4] | High speed, low organic solvent use, high efficiency. | Non-destructive, fast acquisition, minimal sample prep.[13] |
| Key Limitation | Slower analysis time, high solvent cost and waste. | Requires specialized, higher-cost instrumentation. | Lower sensitivity, potential for signal overlap, cost of CSA. |
Chapter 4: The Imperative of Method Validation
Regardless of the chosen technique, any analytical method used for quality control in a regulated environment must be validated to demonstrate its suitability for its intended purpose.[15] Key validation parameters, as outlined in the ICH Q2(R1) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer. This is demonstrated by achieving sufficient resolution between the enantiomer peaks.[5]
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[14] This is critical for controlling impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.[15]
Conclusion
The determination of enantiomeric excess for this compound derivatives can be reliably achieved using several powerful analytical techniques.
-
Chiral HPLC remains the robust and versatile workhorse, applicable in nearly any analytical laboratory.
-
Chiral SFC offers a significant advantage in speed and sustainability, making it the ideal choice for high-throughput environments.
-
NMR with a Chiral Solvating Agent provides a rapid, non-separative alternative that is particularly useful for reaction monitoring where speed is paramount and high sensitivity is not required.
The selection of the optimal method requires a careful consideration of the trade-offs between speed, sensitivity, cost, and available resources. By understanding the principles and practical considerations outlined in this guide, researchers and drug development professionals can confidently develop and validate robust methods to ensure the stereochemical purity and quality of their critical pharmaceutical intermediates.
References
- National Institutes of Health (NIH). (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
-
LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Patel, Y. I., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
- National Institutes of Health (NIH). (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ACS Publications. (2002). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Retrieved from [Link]
-
PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
-
Dong, M. W. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Retrieved from [Link]
-
Università di Pisa. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]
-
PubMed. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]
-
Herald Scholarly Open Access. (2015). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]
-
European Medicines Agency (EMA). (2006). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Retrieved from [Link]
-
Routledge. (2004). Handbook of Analytical Validation. Retrieved from [Link]
-
PubMed. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Retrieved from [Link]
-
Semantic Scholar. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Retrieved from [Link]
-
PubMed Central. (2020). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. Retrieved from [Link]
Sources
- 1. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
A Researcher's Guide to Chiral 2-Cyanopiperazine Synthons: A Comparative Analysis of Key Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
The chiral 2-substituted piperazine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals. Among the various synthons utilized for its construction, 2-cyanopiperazine offers a versatile handle for further chemical elaboration. However, its direct enantioselective synthesis can present challenges. This guide provides an in-depth comparison of alternative chiral synthons for accessing the 2-substituted piperazine core, with a focus on practical utility, scalability, and stereochemical control. We will delve into the synthesis and application of key alternatives, namely chiral piperazin-2-ones and piperazine-2-carboxylic acid derivatives, and provide supporting experimental data and protocols to inform your synthetic strategy.
The Benchmark: Enantioselective Synthesis of 2-Cyanopiperazine
Establishing a reliable and efficient synthesis of enantiopure 2-cyanopiperazine is crucial for its use as a foundational building block. While several routes exist, two prominent strategies involve the asymmetric Strecker synthesis and the dehydration of a corresponding chiral carboxamide.
Asymmetric Strecker-Type Synthesis
The Strecker synthesis, a classic method for generating α-amino acids, can be adapted for the asymmetric synthesis of cyclic α-aminonitriles like 2-cyanopiperazine.[1][2] This approach typically involves the reaction of a cyclic imine precursor with a cyanide source in the presence of a chiral catalyst or auxiliary.
Conceptual Workflow: Asymmetric Strecker Synthesis
Figure 1. Conceptual workflow for asymmetric Strecker synthesis of 2-cyanopiperazine.
While conceptually straightforward, achieving high enantioselectivity can be challenging and often requires careful optimization of the chiral catalyst and reaction conditions.[3]
Dehydration of Chiral Piperazine-2-carboxamide
An alternative and often more practical approach involves the dehydration of an enantiopure piperazine-2-carboxamide precursor.[4][5] This precursor can be readily synthesized from commercially available chiral amino acids, providing a reliable source of chirality.
Experimental Protocol: Dehydration of (S)-Piperazine-2-carboxamide
A common method for this transformation utilizes a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).[4]
Step 1: Preparation of (S)-1,4-dibenzylpiperazine-2-carboxamide (This is a representative precursor, protection strategies may vary)
-
To a solution of (S)-1,4-dibenzylpiperazine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM) is added 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of ammonia in methanol (excess) is added, and the reaction is stirred for 12 hours.
-
The reaction is quenched with water and extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to afford the crude carboxamide, which can be purified by column chromatography.
Step 2: Dehydration to (S)-1,4-dibenzylpiperazine-2-carbonitrile
-
To a solution of the (S)-1,4-dibenzylpiperazine-2-carboxamide (1.0 eq) in pyridine at 0 °C is added phosphorus oxychloride (1.5 eq) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The reaction is carefully quenched with ice water and extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the desired 2-cyanopiperazine derivative.
Data Summary: 2-Cyanopiperazine Synthesis
| Method | Starting Material | Key Reagents | Typical Yield | Enantiomeric Excess (ee) | Key Considerations |
| Asymmetric Strecker | Protected Piperazine | TMSCN, Chiral Catalyst | Variable | Moderate to High | Catalyst development, substrate scope |
| Amide Dehydration | Chiral Piperazine-2-carboxamide | POCl₃, Pyridine | Good to Excellent | >99% (from enantiopure amide) | Availability of chiral precursor |
Alternative Synthon 1: Chiral Piperazin-2-ones
Chiral piperazin-2-ones are valuable intermediates that can be readily converted to 2-substituted piperazines via reduction of the amide functionality.[6] Their synthesis often benefits from well-established catalytic asymmetric methods.
Catalytic Asymmetric Hydrogenation of Pyrazinones
A highly efficient method for accessing chiral piperazin-2-ones is the asymmetric hydrogenation of prochiral pyrazinone precursors. This approach, often employing iridium or rhodium catalysts with chiral phosphine ligands, can provide high yields and excellent enantioselectivities.
Conceptual Workflow: Asymmetric Hydrogenation of Pyrazinones
Figure 2. Asymmetric hydrogenation for chiral piperazin-2-one synthesis.
Experimental Protocol: Asymmetric Hydrogenation of a Pyrazinone Derivative
-
A solution of the substituted pyrazinone (1.0 eq) and a chiral catalyst (e.g., [Rh(COD)(S,S)-Et-DuPhos]BF₄, 1 mol%) in methanol is placed in a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas and then pressurized to 10 atm.
-
The reaction is stirred at room temperature for 24 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the chiral piperazin-2-one.
Downstream Conversion to 2-Substituted Piperazines
The resulting chiral piperazin-2-one can be reduced to the corresponding piperazine using a reducing agent like lithium aluminum hydride (LAH) or borane. This reduction typically proceeds without erosion of enantiomeric purity.
Alternative Synthon 2: Chiral Piperazine-2-carboxylic Acid and its Esters
Chiral piperazine-2-carboxylic acids and their ester derivatives are versatile synthons that can be prepared from readily available α-amino acids.[7][8] The carboxylic acid or ester moiety can then be transformed into a variety of other functional groups.
Synthesis from Chiral α-Amino Acids
A common strategy involves the elaboration of a chiral α-amino acid into a suitably protected 1,2-diamine, which is then cyclized to form the piperazine ring.
Conceptual Workflow: Synthesis from α-Amino Acids
Sources
- 1. Piperazine synthesis [organic-chemistry.org]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Asymmetric cyanation of imines via dipeptide-derived organophosphine dual-reagent catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Asymmetric catalysis of the Strecker amino acid synthesis by a cyclic dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Doubly Protected Piperazine Nitriles in Amine Synthesis: A Comparative Guide
In the landscape of modern drug discovery and development, the piperazine scaffold stands out as a "privileged structure."[1][2] Its frequent appearance in blockbuster drugs is a testament to its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule.[3][4] However, the symmetrical nature of the piperazine ring presents a synthetic challenge: how to selectively functionalize one nitrogen atom while leaving the other available for subsequent reactions. This guide delves into the strategic advantages of using a "doubly protected" piperazine nitrile, a versatile building block that offers a robust solution to this challenge. We will objectively compare its performance with alternative synthetic strategies, supported by representative experimental data and protocols.
The Concept of Orthogonal Protection and the "Doubly Protected" Piperazine Nitrile
The core of this strategy lies in the concept of orthogonal protection , where two different protecting groups can be removed under distinct conditions, allowing for sequential and controlled modifications of a molecule. In the context of our topic, the "doubly protected piperazine nitrile" refers to a molecule such as tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate .
Here, the "doubly protected" nature can be understood as:
-
N1 Protection: One nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[5][6]
-
N4 Latent Amine: The other nitrogen is functionalized with a cyanoethyl group. The nitrile functionality in this context serves as a masked or latent form of a primary amine . The carbon-nitrogen triple bond is relatively unreactive under many conditions but can be readily reduced to a primary amine when desired.[7][8]
This strategic arrangement allows for a wide range of chemical transformations to be performed on other parts of the molecule while the piperazine nitrogens remain shielded. The Boc group can be removed to allow for functionalization at N1, or the nitrile can be reduced to unmask the primary amine at the end of the ethyl chain, which can then be further elaborated.
Figure 1: Orthogonal deprotection strategy of a doubly protected piperazine nitrile.
Comparative Analysis of Synthetic Strategies
The primary goal of using a building block like tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate is to introduce a functionalized N-aminoethylpiperazine moiety into a target molecule. Let's compare this approach with common alternatives.
| Parameter | Doubly Protected Piperazine Nitrile Route | Alternative 1: Direct Alkylation with a Halo-Amine Derivative | Alternative 2: Reductive Amination | Alternative 3: Ring Synthesis |
| Key Reagents | N-Boc-piperazine, 2-bromoacetonitrile, reducing agent (e.g., LiAlH4) | N-Boc-piperazine, N-(2-bromoethyl)phthalimide | N-Boc-piperazine, protected amino-acetaldehyde, reducing agent (e.g., NaBH(OAc)3) | Acyclic diamine and dihalide precursors |
| Yield | Generally high for both alkylation and reduction steps. | Can be variable; risk of over-alkylation or side reactions with the halo-amine. | Typically high and reliable.[4] | Can be high but may require more optimization.[9][10] |
| Purity | High; intermediates are generally stable and easy to purify. | Can be challenging to purify from starting materials and byproducts. | High; often requires minimal purification. | Purity depends on the efficiency of the cyclization step. |
| Scalability | Good; avoids highly reactive or unstable intermediates. | Can be problematic due to the lability of halo-amine reagents. | Excellent; widely used in industrial settings. | Can be challenging to scale up depending on the ring-closing methodology.[11] |
| Safety | Requires handling of a lachrymatory bromoacetonitrile and a pyrophoric reducing agent like LiAlH4. | Halo-amine derivatives can be toxic and unstable. | Generally safe; avoids highly toxic or pyrophoric reagents. | Depends on the specific reagents used. |
| Versatility | High; the nitrile group is stable to a wide range of reaction conditions, allowing for significant molecular elaboration before reduction. | Moderate; the protecting group on the aminoethyl moiety must be compatible with the intended subsequent reactions. | High; a wide variety of aldehydes and ketones can be used. | Less versatile for late-stage functionalization. |
| Cost-Effectiveness | Can be cost-effective due to high yields and purities, though specialized reagents may add to the cost. | Can be less cost-effective due to lower yields and purification challenges. | Can be very cost-effective due to the availability of a wide range of starting materials. | Cost varies significantly with the complexity of the starting materials. |
Experimental Protocols
To provide a practical context for this comparison, we present representative, step-by-step protocols for the "doubly protected piperazine nitrile" route and a common alternative, reductive amination.
Protocol 1: Synthesis and Reduction of tert-Butyl 4-(2-cyanoethyl)piperazine-1-carboxylate
Part A: Synthesis of tert-Butyl 4-(2-cyanoethyl)piperazine-1-carboxylate
-
Rationale: This step involves the nucleophilic substitution of bromide from 2-bromoacetonitrile by the secondary amine of N-Boc-piperazine. The use of a mild base like potassium carbonate is sufficient to neutralize the HBr generated during the reaction. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
-
To a stirred solution of N-Boc-piperazine (1.86 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in acetonitrile (50 mL) at room temperature, add 2-bromoacetonitrile (1.32 g, 11 mmol) dropwise.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate as a colorless oil.
Part B: Reduction of the Nitrile to the Primary Amine
-
Rationale: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines.[8] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive LiAlH4. An aqueous workup with careful pH adjustment is necessary to protonate the resulting amine and hydrolyze the aluminum salts.
-
To a stirred suspension of lithium aluminum hydride (0.76 g, 20 mmol) in anhydrous THF (50 mL) at 0°C under a nitrogen atmosphere, add a solution of tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate (2.25 g, 10 mmol) in anhydrous THF (20 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0°C and carefully quench by the sequential dropwise addition of water (0.8 mL), 15% aqueous NaOH (0.8 mL), and water (2.4 mL).
-
Stir the resulting suspension at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate as a pale yellow oil.
Figure 2: Synthetic workflow for the doubly protected piperazine nitrile route.
Protocol 2: Reductive Amination for the Synthesis of a Substituted N-Aminoethylpiperazine
-
Rationale: Reductive amination is a robust and widely used method for forming C-N bonds.[12] The reaction proceeds via the formation of an iminium ion intermediate from the amine and aldehyde, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is often preferred as it is less reactive towards the carbonyl group of the aldehyde than other borohydrides, minimizing side reactions.
-
To a stirred solution of N-Boc-piperazine (1.86 g, 10 mmol) and (2,2-dimethoxyethyl)amine (1.05 g, 10 mmol) in dichloromethane (50 mL) at room temperature, add acetic acid (0.6 mL, 10 mmol).
-
Stir the mixture for 30 minutes.
-
Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted piperazine.
-
The acetal protecting group can then be removed under acidic conditions to reveal the aldehyde, which can be further functionalized, or the initial choice of aldehyde can be one that already contains a protected amine.
Figure 3: Synthetic workflow for the reductive amination route.
Conclusion: Making an Informed Choice
The choice of synthetic strategy ultimately depends on the specific requirements of the target molecule and the overall synthetic plan.
The doubly protected piperazine nitrile approach offers significant advantages in terms of the stability of the key intermediate and the ability to perform a wide range of chemical transformations before unmasking the reactive amine functionality. This makes it particularly well-suited for complex, multi-step syntheses where functional group compatibility is a major concern.
Reductive amination , on the other hand, is a highly efficient and often more direct method for introducing N-alkyl substituents. Its scalability and generally milder conditions make it a very attractive option, especially in process chemistry.
Ultimately, the decision should be based on a careful evaluation of factors such as the availability and cost of starting materials, the desired purity of the final product, and the safety and scalability of the proposed route. By understanding the relative merits of each approach, researchers and drug development professionals can make more informed and strategic decisions in the design and execution of their synthetic campaigns.
References
- CN108033931B - Synthesis method of N-Boc piperazine - Google P
-
Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. (URL: [Link])
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). (URL: [Link])
-
Amines - Nitriles (A-Level Chemistry) - Study Mind. (URL: [Link])
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])
-
20.7: Chemistry of Nitriles. (URL: [Link])
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. (URL: [Link])
- CN108033931A - A kind of synthetic method of N-Boc piperazines - Google P
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (URL: [Link])
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. (URL: [Link])
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. (URL: [Link])
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (URL: [Link])
-
Amine synthesis by nitrile reduction - Organic Chemistry Portal. (URL: [Link])
-
Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH - ResearchGate. (URL: [Link])
-
Application of Nitrile in Drug Design - ResearchGate. (URL: [Link])
-
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications. (URL: [Link])
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])
-
The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (URL: [Link])
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (URL: [Link])
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI. (URL: [Link])
Sources
- 1. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate | 208167-83-3 | Benchchem [benchchem.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. connectjournals.com [connectjournals.com]
- 10. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes [mdpi.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Protecting Groups in Piperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperazine motif is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its unique physicochemical properties, including its ability to modulate aqueous solubility and act as a versatile scaffold, make it a prized component in drug design.[1] However, the symmetrical nature of piperazine presents a fundamental challenge in its synthetic manipulation: the selective functionalization of its two nitrogen atoms. To overcome this hurdle, the strategic implementation of protecting groups is paramount. This guide provides an in-depth comparison of the most commonly employed protecting groups for piperazine synthesis, offering experimental insights and data to inform your synthetic strategy.
The Organic Chemist's Dilemma: Navigating the Landscape of Piperazine Protection
The ideal protecting group should be easily and selectively introduced, stable to a wide range of reaction conditions, and readily and selectively removed without affecting other functional groups in the molecule.[2] For piperazine, the choice of protecting group dictates the entire synthetic route, influencing reaction conditions, purification strategies, and overall efficiency. Here, we will dissect the performance of four key players: the tert-Butoxycarbonyl (Boc) group, the Carboxybenzyl (Cbz) group, the 9-Fluorenylmethoxycarbonyl (Fmoc) group, and the Trifluoroacetyl (TFA) group.
The Workhorse: tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most widely used protecting group for piperazine due to its ease of introduction, general stability, and straightforward acidic deprotection.
Introduction of the Boc Group
Mono-N-Boc-piperazine is typically synthesized by reacting piperazine with di-tert-butyl dicarbonate (Boc)₂O. The key to achieving mono-protection lies in controlling the stoichiometry of the reagents. Using a slight excess of piperazine can help minimize the formation of the di-protected byproduct.
Experimental Protocol: Synthesis of mono-Boc-Piperazine
-
Dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or by an acid-base extraction to remove any unreacted piperazine and di-Boc-piperazine. High yields of over 90% can be achieved with careful control of the reaction conditions.[3]
Stability of the Boc Group
The Boc group is stable to a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and many organometallic reagents, making it compatible with a broad array of subsequent chemical transformations.
Deprotection of the Boc Group
The Boc group is readily cleaved under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.
Sources
The Stereochemical Imperative: A Comparative Guide to the Biological Activity of Cyanopiperazine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the chirality of a molecule is not a mere structural nuance but a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological targets such as receptors and enzymes can lead to profound differences in efficacy, potency, and toxicity. This guide delves into the stereoselective biological activity of cyanopiperazine compounds, a class of molecules with significant therapeutic potential. By presenting a detailed comparison of enantiomeric pairs, supported by experimental data and methodologies, we aim to provide researchers with a comprehensive understanding of the pivotal role that stereochemistry plays in the development of novel cyanopiperazine-based therapeutics.
The Significance of Chirality in Drug Action
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, often exhibit distinct pharmacodynamic and pharmacokinetic properties.[1] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects.[1] Therefore, the development of single-enantiomer drugs, or "chiral switches," has become a significant strategy in optimizing drug therapy.
The piperazine scaffold is a versatile heterocyclic moiety found in numerous approved drugs, valued for its ability to be readily modified to achieve desired pharmacological activities.[2] The introduction of a cyano (-CN) group to the piperazine structure can significantly influence its electronic properties and potential for hydrogen bonding, thereby affecting its interaction with biological targets. When a chiral center is present in a cyanopiperazine compound, the spatial arrangement of the cyano group and other substituents can dramatically alter its biological activity.
Case Study: Enantioselective Activity of Cyanophenylpiperazinium Analogs at Nicotinic Acetylcholine Receptors
A compelling example of stereoselectivity in cyanopiperazine derivatives is observed in their interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial for fast neurotransmission in the nervous system.[1] A study on chiral methyl-substituted aryl piperazinium compounds, including p-CN (cyanophenyl) analogs, revealed distinct activity profiles for the (R) and (S) enantiomers.[3]
Comparative Biological Activity Data
The following table summarizes the experimental data for a pair of cyanophenylpiperazinium enantiomers, highlighting the impact of chirality on their activity at α9 and α7 nAChRs.
| Compound | Chirality | Target Receptor | Activity (EC50/IC50) | Efficacy (%) | Reference |
| p-CN-diMPP | Racemic | α9 nAChR | Agonist | - | [3] |
| α7 nAChR | Partial Agonist | - | [3] | ||
| (2R)-p-CN-diMPP | 2R | α9 nAChR | Antagonist | - | [3] |
| α7 nAChR | Partial Agonist | - | [3] | ||
| (2S)-p-CN-diMPP | 2S | α9 nAChR | Antagonist | - | [3] |
| α7 nAChR | Inactive | - | [3] |
Note: Specific EC50/IC50 values were not provided in the source for the p-CN analogs, but the qualitative switch in activity is a key finding.
This data clearly demonstrates a significant stereochemical influence. The introduction of a chiral methyl group at the C2 position of the piperazine ring in the p-cyanophenyl derivative led to a switch from agonist to antagonist activity at the α9 nAChR for both enantiomers.[3] Furthermore, at the α7 nAChR, the (2R) enantiomer retained partial agonist activity, while the (2S) enantiomer was inactive.[3] This stark difference underscores the critical importance of stereochemistry in defining the pharmacological profile of these cyanopiperazine compounds.
Experimental Protocols
To provide a practical framework for researchers, we outline the key experimental methodologies used to determine the biological activity of these chiral compounds.
Enantioselective Synthesis
The synthesis of enantiopure compounds is a prerequisite for evaluating their individual biological activities. A common strategy involves the use of chiral auxiliaries or stereoselective catalysts.
Example Workflow for Enantioselective Synthesis:
Caption: Differential binding of enantiomers to a chiral receptor.
In the case of the cyanophenylpiperazinium analogs, the (2R)-methyl group may position the cyanophenyl moiety in an orientation that is favorable for partial agonism at the α7 nAChR, while the (2S)-methyl group may cause a steric clash or an unfavorable orientation, leading to inactivity. [3]This highlights that even a subtle change in the three-dimensional arrangement of atoms can have a profound impact on the molecular interactions that govern biological activity.
Conclusion and Future Directions
The comparative analysis of cyanopiperazine enantiomers unequivocally demonstrates the critical role of stereochemistry in determining their biological activity. The case study presented herein provides a clear example of how chirality can dictate not only the potency but also the fundamental nature of a compound's interaction with its biological target, switching it from an agonist to an antagonist.
For researchers in drug discovery and development, these findings underscore the necessity of synthesizing and evaluating enantiomerically pure compounds early in the research pipeline. A thorough understanding of the structure-activity relationships of chiral cyanopiperazine derivatives will be instrumental in the design of next-generation therapeutics with improved efficacy, selectivity, and safety profiles. Future research should focus on elucidating the specific molecular interactions that drive the observed stereoselectivity through techniques such as X-ray co-crystallography and computational modeling. This will undoubtedly pave the way for the rational design of novel and highly effective chiral drugs.
References
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. (2013). Semantic Scholar. Retrieved January 23, 2026, from [Link]
-
Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. (1996). PubMed. Retrieved January 23, 2026, from [Link]
-
Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Synthesis and preliminary evaluation of pharmacological properties of some piperazine derivatives of xanthone. (2013). PubMed. Retrieved January 23, 2026, from [Link]
-
Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2020). PubMed. Retrieved January 23, 2026, from [Link]
-
Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. (2012). PubMed. Retrieved January 23, 2026, from [Link]
-
CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-hydroxypiperidine Derivatives. (2007). PubMed. Retrieved January 23, 2026, from [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. Retrieved January 23, 2026, from [Link]
-
Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. (2024). PubMed. Retrieved January 23, 2026, from [Link]
-
Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs. (2018). Dove Medical Press. Retrieved January 23, 2026, from [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2016). PubMed. Retrieved January 23, 2026, from [Link]
-
Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry. (2021). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. Retrieved January 23, 2026, from [Link]
Sources
- 1. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
This document provides a detailed, step-by-step guide for the safe and compliant disposal of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical entities we handle. This guide is designed to provide clarity and instill confidence in your laboratory's waste management practices, ensuring the safety of personnel and adherence to regulatory standards.
Core Principles of Chemical Waste Management
Before addressing the specific protocols for this compound, it is crucial to ground our practice in the foundational principles of laboratory chemical safety. All waste chemicals, including the target compound and materials contaminated by it, should be treated as hazardous unless explicitly determined to be non-hazardous by your institution's Environmental Health & Safety (EHS) office.[1] The guiding principle is proactive management: plan your disposal strategy before generating waste.[2]
Hazard Profile of this compound
A thorough understanding of a compound's chemical properties and associated hazards is the cornerstone of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not be universally available, we can construct a reliable hazard profile by examining its constituent functional groups and closely related analogs.
-
Piperazine Core with Di-Boc Protection: The di-tert-butyloxycarbonyl (Boc) groups are common amine protecting groups. They are notably labile under acidic conditions, which can lead to the generation of isobutylene gas and carbon dioxide.[3][4] This reactivity profile is critical: do not mix waste containing this compound with acidic waste streams to prevent uncontrolled gas evolution in a sealed container.
-
Nitrile (-C≡N) Group: The cyano group is the primary driver of toxicological concern. Aliphatic nitriles can be toxic and pose a significant risk to both human health and the environment.[5] Their toxicity is often mediated through the metabolic release of cyanide.[6] Therefore, this compound must be handled as a toxic substance.
-
Analog Data: Safety data for structurally similar compounds, such as 1,4-Di-tert-butyl piperazine-1,4-dicarboxylate and other cyanopiperidine derivatives, consistently indicate several key hazards.[7][8]
Summary of Anticipated Hazards:
| Hazard Class | GHS Pictogram | Hazard Statement | Causality and Notes |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[7][9][10] | The piperazine moiety and its derivatives can be irritating to the skin upon direct contact. Prolonged or repeated contact should be avoided. |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation.[7][9][10] | Direct contact with the eyes can cause significant irritation. Chemical splash goggles are mandatory. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation.[7][9][10] | Inhalation of dust or aerosols can irritate the respiratory tract. All handling should occur in a well-ventilated area or chemical fume hood.[11] |
| Acute Oral Toxicity | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.[8][10] | This is a common hazard for nitrile-containing compounds due to the potential for cyanide release in vivo. Ingestion must be strictly avoided. |
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Before handling the compound in any form (pure, in solution, or as waste), ensure the following are worn:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical splash goggles.
-
Hand Protection: Nitrile gloves are standard. Check for breakthrough times if handling in solution for extended periods. Always wash hands thoroughly after removing gloves.[7]
-
Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Not typically required when handling small quantities within a certified chemical fume hood. If weighing or transferring large amounts of solid that may become airborne, consult your EHS department regarding the need for a respirator.
Step-by-Step Disposal Protocols
The proper disposal route depends on the form of the waste. Segregate waste streams at the point of generation to prevent dangerous reactions and to facilitate compliant disposal.[12]
Workflow for Waste Segregation and Disposal
Caption: Decision workflow for proper waste stream segregation.
Protocol 1: Disposal of Unused/Expired Solid Compound
This applies to the pure, solid form of this compound.
-
Container Selection: Obtain a designated "Solid Hazardous Waste" container from your institution's EHS department. This should be a robust, sealable container.
-
Transfer: Carefully transfer the solid waste into the container using a spatula or powder funnel. Perform this action inside a chemical fume hood to minimize inhalation risk.
-
Labeling: Immediately label the container with a hazardous waste tag. The label must include:
-
The full, unambiguous chemical name: "this compound".
-
The approximate quantity.
-
The date of accumulation.
-
Associated hazards (e.g., "Irritant," "Toxic").
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials like strong acids and oxidizers.[11]
Protocol 2: Disposal of Contaminated Solutions
This protocol covers reaction mixtures, mother liquors, and solvent washes containing the target compound.
-
Segregation: Collect liquid waste in a dedicated, properly vented, and sealed "Liquid Hazardous Waste" container.
-
Crucially, maintain separate waste streams for halogenated and non-halogenated solvents. Do not mix them.
-
NEVER pour solutions containing this compound down the sink.[12]
-
-
Container Labeling: The liquid waste container must be labeled with the names and approximate percentages of ALL constituents, including solvents and solutes. For example:
-
Dichloromethane: ~80%
-
Methanol: ~15%
-
This compound and byproducts: ~5%
-
-
pH Awareness: As the Boc groups are acid-labile, do not add this waste to a container that already contains acidic solutions. This prevents potential pressurization of the container.
-
Storage: Keep the container tightly sealed when not in use and store it in secondary containment within your lab's satellite accumulation area.
Protocol 3: Decontamination and Disposal of Labware
This includes glassware, plasticware, pipette tips, and contaminated weighing paper.
-
Gross Decontamination: For items like reaction flasks or beakers, perform an initial rinse with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residue.
-
Rinsate Collection: All rinsate from decontamination is considered hazardous liquid waste. It must be collected and disposed of according to Protocol 2.[1][13]
-
Triple Rinse: A best practice for rendering a container "empty" involves a triple rinse.[13] Rinse the labware three successive times with a small amount of an appropriate solvent, collecting the rinsate each time.
-
Disposal of Rinsed Items:
-
Reusable Glassware: After the triple rinse, the glassware can typically be washed with soap and water for reuse.
-
Disposable Items (pipette tips, vials, etc.): After rinsing, these should be collected in a designated solid waste bag for contaminated labware.
-
Empty Reagent Bottles: Perform a triple rinse as described above, collecting all rinsate. Deface the original label to prevent confusion and dispose of the bottle according to your institution's policy for empty chemical containers.[1]
-
Sharps: Any chemically contaminated needles or blades must be placed in a designated, puncture-proof sharps container for chemical waste.[13]
-
Spill Management
Accidents happen. A clear, immediate response plan is essential.
-
Evacuate and Alert: Ensure personnel in the immediate area are aware of the spill. If the spill is large or involves a highly concentrated solution, evacuate the lab and contact your EHS office immediately.
-
Control and Contain: For minor spills within a fume hood, prevent the spread by enclosing the spill with an absorbent material.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite or a commercial chemical spill pillow. Do not use combustible materials like paper towels for large spills of solutions in flammable solvents.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste bag or container. Label it clearly as "Spill Debris containing this compound" and list the solvent if applicable.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in your laboratory does not come at the expense of personal or environmental well-being.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Boc-homopiperazine.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1,4-Di-tert-butyl piperazine-1,4-dicarboxylate.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- LibreTexts Chemistry. (2023). Chemistry of Nitriles.
- University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Sigma-Aldrich. (2023). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756058, Tert-butyl 1,4-diazepane-1-carboxylate.
- Peter, J. K., et al. (2023). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation.
- Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group.
- TCI Chemicals. (2023). Safety Data Sheet: Di-tert-butyl Dicarbonate (ca. 30% in Dioxane).
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1514443, Tert-butyl 4-cyanopiperidine-1-carboxylate.
- National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 3 - Aliphatic Nitriles.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: BOC Deprotection.
- CymitQuimica. (2022). Safety Data Sheet: tert-Butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate.
- OSHE UTHM. (n.d.). Guidelines on the Disposal of Chemical Wastes from Laboratories.
Sources
- 1. vumc.org [vumc.org]
- 2. essex.ac.uk [essex.ac.uk]
- 3. commonorganicchemistry.com [commonorganicchemistry.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
